Plm IV inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H51N5O3 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-(2-pyridin-2-ylpropan-2-ylamino)butan-2-yl]-5-piperidin-1-yl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C37H51N5O3/c1-5-19-42(20-6-2)36(45)30-24-29(25-31(26-30)41-21-13-8-14-22-41)35(44)40-32(23-28-15-9-7-10-16-28)33(43)27-39-37(3,4)34-17-11-12-18-38-34/h7,9-12,15-18,24-26,32-33,39,43H,5-6,8,13-14,19-23,27H2,1-4H3,(H,40,44)/t32-,33+/m0/s1 |
InChI Key |
CSWMOEBFXLXGOK-JHOUSYSJSA-N |
Isomeric SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC=CC=N3)O)N4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Introduction
Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. The rapid degradation of incretins by DPP-IV, occurring within 90-120 seconds, curtails their insulinotropic effects.[1] Consequently, the inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors, also known as gliptins, effectively prolong the action of endogenous incretins, leading to improved glycemic control. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various classes of DPP-IV inhibitors, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.
The DPP-IV Active Site: A Foundation for Inhibitor Design
The design of potent and selective DPP-IV inhibitors is guided by the topology of its active site, which is comprised of several key subsites that accommodate different parts of the inhibitor scaffold.[1] Understanding the interactions between inhibitors and the amino acid residues within these pockets is fundamental to deciphering the SAR.
The binding site of DPP-IV is primarily composed of:
-
S1 Pocket: A hydrophobic pocket that typically accommodates a proline or alanine mimic. Key residues include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.[3]
-
S2 Pocket: A region with a number of charged residues that often interacts with the N-terminal amine of the inhibitor. Important residues are Arg125, Glu205, Glu206, and Phe357.[3]
-
S2 Extensive Subsite: An additional pocket that can be exploited by larger substituents to enhance potency and selectivity.[1][2]
The catalytic triad, composed of Ser630, Asp708, and His740, is responsible for the enzymatic cleavage of substrates.[4] Many inhibitors form interactions with residues in close proximity to this triad.
Structure-Activity Relationship of Major DPP-IV Inhibitor Classes
DPP-IV inhibitors can be broadly categorized into peptidomimetics and non-peptidomimetics, each with distinct chemical scaffolds.
Peptidomimetic Inhibitors
These inhibitors are designed to mimic the natural dipeptide substrates of DPP-IV.
-
Vildagliptin and Saxagliptin (Cyanopyrrolidines): These are Class 2 inhibitors that primarily interact with the S1 and S2 subsites.[2] The cyanopyrrolidine warhead forms a reversible covalent bond with the hydroxyl group of Ser630 in the catalytic triad. The adamantyl group of Saxagliptin or the hydroxymethyl group of Vildagliptin's adamantane-like moiety occupies the S1 pocket, forming hydrophobic interactions. The amino group interacts with Glu205 and Glu206 in the S2 pocket.[1]
Non-Peptidomimetic Inhibitors
This diverse group of inhibitors does not share a peptide-like backbone.
-
Sitagliptin (β-amino acid derivatives): A Class 1 inhibitor, Sitagliptin's trifluorophenyl group occupies the S1 pocket, while the triazolopiperazine moiety extends into the S2 and S2 extensive subsites.[2] The primary amine is crucial for its interaction with Glu205 and Glu206.[1] The trifluoromethyl group on the phenyl ring enhances potency.
-
Linagliptin and other Xanthine-based Inhibitors: Linagliptin is a potent inhibitor with a xanthine scaffold.[5] The butynyl group on the xanthine ring occupies the S1 pocket, interacting with Tyr662.[6] The aminopiperidine substituent extends into the S2 pocket. Modifications to the xanthine core have been extensively explored to optimize potency and pharmacokinetic properties.[7][8][9]
-
Alogliptin and other Pyrimidine-based Inhibitors: Alogliptin features a pyrimidinedione scaffold.[10][11] The 6-aminopiperidinyl group is a key feature, with the amino group forming salt bridges with Glu205 and Glu206. The cyanobenzyl group occupies the S1 pocket. Structure-activity relationship studies on pyrimidinedione derivatives have shown that hydrophobic substituents on the uracil ring can enhance inhibitory activity.[1]
Quantitative Data on DPP-IV Inhibitors
The inhibitory potency of DPP-IV inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative compounds from different chemical classes.
Table 1: IC50 Values of Approved DPP-IV Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) |
| Sitagliptin | β-amino acid derivative | 18 - 19[12] |
| Vildagliptin | Cyanopyrrolidine | 2.3[12] |
| Saxagliptin | Cyanopyrrolidine | 26[12] |
| Linagliptin | Xanthine | ~1[12] |
| Alogliptin | Pyrimidinedione | <10[12] |
| Teneligliptin | Proline derivative | ~1[12] |
| Anagliptin | Pyrimidinedione | 2.93[12] |
| Omarigliptin | β-amino acid derivative | 1.6[12] |
| Trelagliptin | Pyrimidinedione | 4[12] |
Table 2: IC50 Values of Selected Investigational DPP-IV Inhibitors
| Compound ID | Chemical Class | IC50 (nM) | Reference |
| Thiazoloquinazoline analog 27 | Thiazoloquinazoline | 1.12 | [1] |
| Pyrazole-thiosemicarbazone 2f | Pyrazole-thiosemicarbazone | 1.266 | [13] |
| Triazolopiperazine analogs 3 & 4 | Triazolopiperazine | 2 | [1] |
| Benzimidazole analog 37 | Benzimidazole | 8 | [1] |
Experimental Protocols
In Vitro Fluorometric DPP-IV Inhibition Assay
This is a common method for determining the potency of DPP-IV inhibitors.
1. Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).[14][15] In the presence of active DPP-IV, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of AMC release.
2. Materials:
-
Human recombinant DPP-IV enzyme[14]
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]
-
Fluorogenic Substrate: Gly-Pro-AMC[14]
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[14]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[14][15]
3. Procedure:
-
Prepare Reagents: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add assay buffer, diluted DPP-IV enzyme, and the solvent used for the inhibitors.[14]
-
Background Wells: Add assay buffer and the inhibitor solvent (no enzyme).[14]
-
Inhibitor Wells: Add assay buffer, diluted DPP-IV enzyme, and the diluted test compounds or positive control.[14]
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction.[14]
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at 37°C.[16]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: Signaling pathway of DPP-IV inhibition leading to improved glycemic control.
Experimental Workflow for DPP-IV Inhibitor Screening
Caption: Generalized workflow for an in vitro fluorometric DPP-IV inhibitor screening assay.
Logical Relationships in DPP-IV Inhibitor SAR
Caption: Logical relationships defining the SAR of a typical DPP-IV inhibitor.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scaffold-based design of xanthine as highly potent inhibitors of DPP-IV for improving glucose homeostasis in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Discovery and Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Plm IV inhibitor-1" does not correspond to a recognized nomenclature in scientific literature. This guide focuses on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as "DPP-IV" is the most plausible interpretation of the query.
Executive Summary
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[1] This document provides a comprehensive technical overview of the discovery and development process for DPP-4 inhibitors, detailing the screening cascades, characterization assays, and the underlying mechanism of action. It is intended to serve as a resource for professionals in the field of drug discovery and development.
Introduction: The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types.[2] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones. These gut hormones are released in response to nutrient intake and are responsible for the "incretin effect" - the potentiation of insulin release from pancreatic β-cells before a significant rise in blood glucose levels.[1][3] In individuals with T2DM, the incretin system is impaired.[1] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby improving glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[3]
Discovery of DPP-4 Inhibitors
The discovery of novel DPP-4 inhibitors typically follows a structured workflow, beginning with the identification of initial hits and progressing through lead optimization.
High-Throughput Screening (HTS)
High-throughput screening of large compound libraries is a primary method for identifying novel DPP-4 inhibitor scaffolds.[4] Both biochemical and virtual screening approaches have been successfully employed.[4][5]
Experimental Protocol: High-Throughput Screening for DPP-4 Inhibitors
This protocol describes a fluorescence-based biochemical assay suitable for HTS.
-
Objective: To identify compounds that inhibit the enzymatic activity of DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) or a similar fluorogenic substrate like Gly-Pro-N-butyl-4-amino-1,8-naphthalimide (GP-BAN).[6]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent like Triton X-100.
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).
-
Microplates: 384-well, black, flat-bottom plates.
-
-
Procedure:
-
Dispense 100 nL of test compounds and controls into the wells of the 384-well plate.
-
Add 10 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the GP-AMC substrate solution (final concentration typically 10-50 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative (DMSO vehicle) controls.
-
Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
-
Workflow Diagram: DPP-4 Inhibitor Discovery Cascade
Caption: A typical workflow for the discovery and preclinical development of DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, medicinal chemistry efforts focus on optimizing their potency, selectivity, and pharmacokinetic properties through SAR studies.[2][7] Key interactions with the DPP-4 active site are explored. For many inhibitors, a primary amine group that interacts with the key residues Glu205 and Glu206 is crucial for potent inhibition. The S1 pocket of the enzyme is a large, hydrophobic pocket, and modifications to the inhibitor that occupy this space often dictate potency and selectivity.[2]
For example, in the development of pyrimidinedione analogs, it was found that hydrophobicity positively influenced inhibitory activity, while the presence of a fluorocyanobenzyl group was also a key factor for potency.[7]
In Vitro Characterization
Promising compounds undergo a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
Experimental Protocol: DPP-4 Enzymatic Assay for IC50 Determination
-
Objective: To determine the concentration of an inhibitor required to reduce DPP-4 activity by 50%.
-
Procedure:
-
Prepare serial dilutions of the test compound (typically 10-point, 3-fold dilutions).
-
Follow the HTS protocol (Section 2.1), substituting the single concentration of test compounds with the serial dilutions.
-
Run each concentration in triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. For example, the IC50 value of sitagliptin has been determined to be approximately 36-39 nM using this method.[6][8]
-
Selectivity Profiling
Selectivity is crucial to minimize off-target effects. DPP-4 inhibitors are tested against other homologous proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Poor selectivity, particularly against DPP-8 and DPP-9, has been linked to toxicity in preclinical studies.
Table 1: In Vitro Potency and Selectivity of Approved DPP-4 Inhibitors
| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Sitagliptin | ~19 | >2,600 | >2,600 |
| Vildagliptin | ~62 | >200 | >30 |
| Saxagliptin | ~26 | >400 | >75 |
| Linagliptin | ~1 | >10,000 | >10,000 |
| Alogliptin | <10 | >10,000 | >10,000 |
(Data compiled from various sources. Exact values may vary based on assay conditions.)
In Vivo Evaluation
Lead candidates are advanced into animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of T2DM
-
Objective: To evaluate the ability of a DPP-4 inhibitor to improve glucose tolerance in vivo.
-
Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.[9]
-
Procedure:
-
Fast animals overnight (approx. 16 hours).
-
Administer the test compound or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose challenge orally (typically 2 g/kg).
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels for each sample.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates efficacy. Studies have shown that DPP-4 inhibitors significantly decrease post-oral glucose tolerance test glucose excursion.[9][10]
-
Pharmacokinetic Profiling
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are determined in preclinical species (e.g., rats, dogs) to predict human pharmacokinetics.[11]
Table 2: Summary of Pharmacokinetic Parameters for Major DPP-4 Inhibitors in Humans
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Bioavailability | ~87% | ~85% | ~67% | ~30%[12] | ~100%[13][14] |
| Tmax (hours) | 1-4[15] | ~1.7 | 2[16] | ~1.5[12] | 1-2[13][14] |
| t½ (hours) | ~12.4 | ~2-3[17] | ~2.5 | >100 (terminal)[18] | ~21[13][19] |
| Protein Binding | ~38% | ~9.3%[20] | Negligible[21] | 75-99% (conc. dep.)[18] | ~20%[19] |
| Primary Excretion | Renal (unchanged)[22] | Metabolism, then renal | Metabolism, then renal/hepatic[23] | Fecal (unchanged)[24] | Renal (unchanged)[13] |
(Data are approximate values compiled from multiple sources and can vary.)[12][13][14][16][17][18][19][20][21][22][23][24]
Mechanism of Action: The Incretin Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway.
-
Nutrient Ingestion: Food intake stimulates L-cells in the intestine to release GLP-1.[25]
-
DPP-4 Inhibition: In the presence of a DPP-4 inhibitor, the degradation of active GLP-1 is blocked, leading to a 2- to 3-fold increase in its circulating concentration.[20]
-
GLP-1 Receptor Activation: GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells.[26]
-
cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[26][27]
-
PKA and Epac2 Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[28][29]
-
Insulin Exocytosis: These downstream effectors potentiate glucose-stimulated insulin secretion through mechanisms involving ion channel modulation and enhanced exocytosis of insulin-containing granules.[26]
Signaling Pathway Diagram: Mechanism of DPP-4 Inhibitors
Caption: DPP-4 inhibitors block the degradation of active GLP-1, enhancing its signaling in pancreatic β-cells.
Conclusion
The discovery and development of DPP-4 inhibitors represent a successful translation of physiological understanding into a major therapeutic class for T2DM. The development process, from high-throughput screening to detailed in vivo characterization, provides a clear framework for modern drug discovery. The high selectivity and unique pharmacokinetic profiles of different gliptins offer various options for clinicians. Future research may focus on developing inhibitors with additional beneficial properties or exploring their therapeutic potential beyond glycemic control.
References
- 1. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Food-derived DPP4 inhibitors: Drug discovery based on high-throughput virtual screening and deep learning [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 26. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 27. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Critical Role of Plasmepsin IV in Plasmodium falciparum: A Technical Guide for Drug Development
An in-depth exploration of the structure, function, and therapeutic potential of a key malarial aspartic protease.
Introduction
Malaria, a devastating infectious disease caused by protozoan parasites of the genus Plasmodium, remains a significant global health challenge. The most lethal species, Plasmodium falciparum, is responsible for the majority of malaria-related deaths.[1] A crucial aspect of the parasite's life cycle within human erythrocytes is the degradation of host hemoglobin, which provides essential amino acids for its growth and maturation.[1][2] This process occurs in a specialized acidic organelle known as the food vacuole and is orchestrated by a cascade of proteases.[1][3][4] Among these, the plasmepsin family of aspartic proteases plays a pivotal role in the initial cleavage of hemoglobin.[1][5] This technical guide focuses on Plasmepsin IV (PM IV), a key food vacuole plasmepsin, and a promising target for the development of novel antimalarial therapeutics.[3][6][7]
Plasmepsin IV: A Core Component of Hemoglobin Degradation
P. falciparum possesses ten plasmepsin genes, with Plasmepsins I, II, Histo-Aspartic Protease (HAP), and IV being localized to the food vacuole and actively involved in hemoglobin breakdown.[1][4][5][8] PM IV is an aspartic protease that demonstrates optimal activity in the acidic environment of the food vacuole.[5][8]
Function and Substrate Specificity
PM IV is capable of hydrolyzing human hemoglobin, specifically at the essential primary cleavage site, initiating the degradation cascade.[6] In vitro studies have shown that while PM IV can digest native hemoglobin, it exhibits greater activity against acid-denatured globin.[3][8] This suggests a role for PM IV in degrading hemoglobin that has been denatured in the acidic food vacuole. It has also been implicated in the degradation of the erythrocyte cytoskeleton, including spectrin.[3] Knockout studies of individual food vacuole plasmepsins in P. falciparum have shown minor effects on parasite growth in culture, suggesting a degree of functional redundancy among these enzymes.[5] However, the simultaneous knockout of all four food vacuole plasmepsins leads to a significant growth defect.[5] In the rodent malaria model Plasmodium berghei, which has a single food vacuole plasmepsin orthologous to PM IV, its disruption leads to attenuated virulence.[9][10]
Zymogen Activation
Like many proteases, plasmepsins are synthesized as inactive zymogens (proplasmepsins) to prevent unwanted proteolytic activity.[3] Activation involves the proteolytic removal of a prosegment. In vivo, this is thought to be carried out by cysteine proteases like falcipain-2 and -3.[5] However, recombinant proplasmepsin IV can also undergo autocatalytic activation at an acidic pH in vitro.[3] The crystal structure of pro-PM IV reveals that the prosegment blocks the active site, and its removal induces a conformational change that brings the catalytic residues into the correct orientation for activity.[3][5]
Below is a diagram illustrating the general activation pathway of food vacuole plasmepsins.
Caption: Zymogen activation of Plasmepsin IV.
Structural Biology of Plasmepsin IV
The three-dimensional structure of PM IV has been elucidated through X-ray crystallography, providing critical insights for structure-based drug design.[3][7] The enzyme exhibits the typical bilobal fold characteristic of pepsin-like aspartic proteases, with a catalytic dyad of two aspartic acid residues (Asp34 and Asp214) located in the active site cleft.[3]
| Structural Data for P. falciparum Plasmepsin IV | |
| Protein | Proplasmepsin IV (pPM IV) |
| Resolution | 1.5 Å |
| PDB ID | 5jod |
| Reference | [7] |
The crystal structure of the zymogen form (proplasmepsin IV) shows the prosegment occupying the active site, preventing substrate binding and catalysis.[3] Comparison with the mature enzyme structure reveals the conformational changes required for activation.
Plasmepsin IV as a Drug Target
The essential role of plasmepsins in hemoglobin degradation makes them attractive targets for antimalarial drug development.[1][3][6] Inhibition of these proteases leads to parasite death, as demonstrated by the efficacy of aspartic protease inhibitors in cell culture.[3] PM IV is a particularly interesting target because it is the only food vacuole plasmepsin in P. falciparum that has orthologs in the other three human-infecting Plasmodium species (P. vivax, P. malariae, and P. ovale).[1][3] This suggests that an effective PM IV inhibitor could have broad-spectrum anti-plasmodial activity.
Inhibitor Development and Potency
A variety of inhibitors have been developed and tested against PM IV. These often feature a transition-state mimic, such as a 1,2-dihydroxyethylene unit, to bind tightly to the active site.[1][11] The potency of these inhibitors is typically measured by their inhibition constant (Ki).
| Inhibitor Data for P. falciparum Plasmepsin IV | |
| Inhibitor Class | Pepstatin A |
| Inhibition | 100% inhibition at 1 µM |
| Reference | [8] |
| Inhibitor Class | Symmetric oxadiazole-containing compounds |
| Potency | Identified as potent inhibitors |
| Reference | [1][11] |
Kinetic Properties
Understanding the kinetic parameters of PM IV is crucial for designing effective inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, while the catalytic constant (kcat) represents the turnover number.
| Kinetic Parameters of Recombinant P. falciparum Plasmepsin IV | |
| Substrate | Fluorogenic peptide (α33–34) |
| Km | 0.33 µM |
| pH Optimum | 5.4 |
| Reference | [8] |
Experimental Protocols
Reproducible and well-defined experimental methodologies are fundamental for the study of Plasmepsin IV. The following sections detail common protocols for the expression, purification, and characterization of this enzyme.
Recombinant Expression and Purification of Proplasmepsin IV
A common method for obtaining large quantities of PM IV for structural and biochemical studies is through recombinant expression in Escherichia coli.
-
Gene Amplification and Cloning : The gene encoding proplasmepsin IV is amplified from P. falciparum genomic DNA by PCR.[4] The amplified product is then cloned into an expression vector, such as pET-3a or pET15b, which is subsequently transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[3][4]
-
Protein Expression : The E. coli culture is grown to a suitable density, and protein expression is induced. Proplasmepsin IV is often overexpressed and accumulates in inclusion bodies.[3]
-
Inclusion Body Isolation and Refolding : The bacterial cells are harvested and lysed. The insoluble inclusion bodies are isolated by centrifugation. The protein is then solubilized from the inclusion bodies and refolded into its active conformation.[3][8]
-
Purification : The refolded proplasmepsin IV is purified to homogeneity using standard chromatography techniques.[3]
The workflow for recombinant expression and purification is depicted below.
Caption: Workflow for recombinant expression and purification of pro-PM IV.
Crystallization of Proplasmepsin IV
Obtaining high-quality crystals is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography.
-
Protein Preparation : Purified proplasmepsin IV is concentrated to a high concentration (e.g., 14 mg/ml) in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).[3]
-
Crystallization Screening : The concentrated protein solution is mixed with a reservoir solution containing a precipitant. Crystallization conditions are screened using techniques like vapor diffusion in sitting-drop plates.[3]
-
Crystal Optimization and Data Collection : Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. X-ray diffraction data are then collected from these crystals.[12]
| Crystallization Conditions for P. falciparum Proplasmepsin IV | |
| Protein Concentration | 14 mg/ml in 20 mM Tris-HCl pH 8.0 |
| Reservoir Solution | 100 mM sodium citrate pH 4.7, 25%(w/v) PEG 3350, 200 mM ammonium acetate |
| Method | Vapor diffusion (sitting-drop) |
| Reference | [3] |
Enzymatic Activity Assays
The catalytic activity of PM IV can be quantified using various assays.
-
Globin and Hemoglobin Degradation Assay :
-
Incubate a known amount of human globin or hemoglobin with the enzyme in an appropriate buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.4).[8]
-
Stop the reaction by adding electrophoresis sample buffer and boiling.[8]
-
Separate the reaction products by SDS-PAGE and visualize them by silver staining.[8]
-
-
Fluorogenic Substrate Assay :
Logical Relationships in Plasmepsin IV Research and Development
The study of PM IV and the development of inhibitors follow a logical progression, from basic research to preclinical evaluation.
Caption: Logical workflow for Plasmepsin IV inhibitor development.
Conclusion
Plasmepsin IV is a well-characterized aspartic protease that plays a significant role in the degradation of hemoglobin by Plasmodium falciparum. Its essential function, coupled with the availability of high-resolution structural data, makes it a compelling target for the development of novel antimalarial drugs. The functional redundancy with other food vacuole plasmepsins in P. falciparum presents a challenge, but its conservation across different Plasmodium species highlights its potential for broad-spectrum activity. Continued research into the specific roles of PM IV and the development of potent and selective inhibitors are crucial steps towards new and effective treatments for malaria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation mechanism of plasmepsins, pepsin-like aspartic proteases from Plasmodium, follows a unique trans-activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmepsin 4-Deficient Plasmodium berghei Are Virulence Attenuated and Induce Protective Immunity against Experimental Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray analysis of the aspartic protease plasmepsin 4 from the malarial parasite Plasmodium malariae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Achilles' Heel of Malaria: A Technical Guide to the Plasmepsin IV Binding Pocket
For Immediate Release
[CITY, STATE] – [DATE] – In the global fight against malaria, understanding the molecular machinery of the Plasmodium falciparum parasite is paramount. A new in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive look into the binding pocket of Plasmepsin IV (PM IV), a critical enzyme for the parasite's survival. This guide provides a detailed analysis of the enzyme's structure, inhibitor interactions, and experimental methodologies, aiming to accelerate the design of novel antimalarial therapeutics.
Plasmepsin IV is an aspartic protease located in the digestive vacuole of the malaria parasite, where it plays a crucial role in the degradation of host hemoglobin, providing essential amino acids for parasite growth and development.[1] Its vital function makes it a promising target for antimalarial drug development.[2] This guide synthesizes key research findings to provide a one-stop resource for scientists working on Plasmepsin IV-targeted drug discovery.
The Plasmepsin IV Binding Pocket: A Closer Look
The binding pocket of Plasmepsin IV is a well-defined cleft on the enzyme's surface, characterized by a catalytic dyad of two aspartic acid residues, Asp34 and Asp214, which are essential for its proteolytic activity. The pocket is further shaped by a flexible "flap" loop that covers the active site and interacts with bound ligands. The binding site can be conceptually divided into several subsites (S3, S2, S1, S1', S2', S3'), each accommodating different parts of a substrate or inhibitor molecule.
The S3 and S2 subsites of Plasmepsin IV have a preference for hydrophobic amino acid residues, such as Phenylalanine or Isoleucine, while rejecting charged residues like Lysine or Aspartic acid.[3][4] In contrast, the S2' and S3' subsites show more tolerance for both hydrophobic and hydrophilic residues.[3][4] This specificity is a key determinant for substrate recognition and inhibitor binding.
Inhibitor Binding and Quantitative Analysis
A variety of inhibitors have been developed to target the Plasmepsin IV binding pocket. These compounds often feature a transition-state mimic, such as a 1,2-dihydroxyethylene unit, that interacts with the catalytic aspartates.[1] The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. A summary of reported inhibitor data is presented below.
| Inhibitor | R1 Group | R2 Group | R3 Group | IC50 (µM) for PlmIV | IC50 (µM) for CatD | Selectivity (CatD/PlmIV) | Reference |
| 1a | n-Pr | n-Pr | H | 0.029 | 0.043 | 1.48 | [5] |
| 1b | n-Pr | n-Pr | Me | 0.024 | 0.042 | 1.75 | [5] |
| 1c | n-Pr | n-Pr | Ph | 0.015 | 0.025 | 1.67 | [5] |
| 1d | n-Pr | n-Pr | Bn | 0.011 | 0.018 | 1.64 | [5] |
| 2a | i-Bu | i-Bu | H | 0.045 | 0.078 | 1.73 | [5] |
| 2c | i-Bu | i-Bu | Ph | 0.022 | 0.035 | 1.59 | [5] |
| 2d | i-Bu | i-Bu | Bn | 0.018 | 0.029 | 1.61 | [5] |
| 2e | i-Bu | i-Bu | 4-F-Bn | 0.016 | 0.027 | 1.69 | [5] |
| 3a | Bn | Bn | H | 0.008 | 0.012 | 1.50 | [5] |
| 5a | c-Pr | c-Pr | H | 0.005 | 0.009 | 1.80 | [5] |
Table 1: Inhibitory Activity of Peptidomimetic Compounds against Plasmepsin IV and Cathepsin D. This table summarizes the IC50 values and selectivity of a series of peptidomimetic inhibitors. The selectivity factor provides a measure of how effectively an inhibitor targets Plasmepsin IV over the human aspartic protease Cathepsin D.
Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for key experiments involved in the study of Plasmepsin IV.
Protein Expression and Purification of Proplasmepsin IV
Recombinant proplasmepsin IV (pPM IV) can be expressed in Escherichia coli and subsequently purified.
-
Expression: The gene for pPM IV, with a prosegment of 47 residues, is cloned into a pET-3a vector and transformed into E. coli BL21 (DE3) cells.[6] Expression is induced, and the protein is typically found in inclusion bodies.[6]
-
Isolation of Inclusion Bodies: Cells are harvested by centrifugation, resuspended in a lysis buffer, and sonicated to disrupt the cell membrane. The insoluble fraction containing the inclusion bodies is collected by centrifugation.
-
Refolding and Purification: The inclusion bodies are solubilized in a denaturing buffer (e.g., containing 6 M guanidine hydrochloride). The protein is then refolded by rapid dilution into a refolding buffer. The refolded pPM IV is purified using chromatographic techniques, such as ion-exchange and size-exclusion chromatography.[6]
-
Concentration: The purified pPM IV is concentrated using an Amicon concentrator with a 10 kDa cutoff.[6] The final protein concentration is determined by measuring the absorbance at 280 nm.
Plasmepsin IV Enzyme Inhibition Assay
The inhibitory activity of compounds against Plasmepsin IV is determined using a fluorescence-based assay.
-
Reagents:
-
Recombinant active Plasmepsin IV.
-
Fluorogenic substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A dilution series of the test compounds is prepared in the assay buffer.
-
Plasmepsin IV enzyme is pre-incubated with the test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Crystallization of Proplasmepsin IV
Obtaining high-quality crystals of pPM IV is essential for structural studies.
-
Protein Preparation: Purified pPM IV is concentrated to approximately 14 mg/mL in a buffer such as 20 mM Tris-HCl, pH 8.0.[6]
-
Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly used.[6][7]
-
Crystallization Conditions:
-
Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of Plasmepsin IV and its interactions with inhibitors.
-
System Setup:
-
The initial coordinates for Plasmepsin IV are obtained from the Protein Data Bank (PDB).
-
The protein is placed in a simulation box and solvated with an appropriate water model.
-
Ions are added to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Protocol:
-
The system is first energy-minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume conditions.
-
The system is then equilibrated at constant pressure and temperature.
-
A production run is performed for a desired length of time (e.g., 100 ps to several nanoseconds) to generate trajectories of the protein's motion.[8]
-
-
Analysis: The trajectories are analyzed to study various aspects of the protein's dynamics, including conformational changes in the flap loop, hydrogen bond networks between the inhibitor and the active site residues, and the overall stability of the protein-inhibitor complex.
Visualizing Key Processes
To further aid in the understanding of Plasmepsin IV research, the following diagrams illustrate a typical inhibitor screening workflow and a simplified representation of the enzyme's catalytic mechanism.
This technical guide provides a foundational understanding of the Plasmepsin IV binding pocket, offering valuable data and protocols to the scientific community. By consolidating this information, the aim is to foster innovation and accelerate the development of new and effective antimalarial drugs that target this essential parasite enzyme.
References
- 1. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant expression and enzymatic subsite characterization of plasmepsin 4 from the four Plasmodium species infecting man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary X-ray analysis of the aspartic protease plasmepsin 4 from the malarial parasite Plasmodium malariae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations of the three dimensional model of plasmepsin II-peptidic inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Plm IV Inhibitor-1: A Technical Guide to Target Validation in Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmepsin IV (Plm IV) is a food vacuole-associated aspartic protease in Plasmodium falciparum and other apicomplexan parasites, playing a role in the initial stages of hemoglobin degradation. This function makes it a potential target for the development of novel antimalarial therapeutics. This technical guide provides an in-depth overview of the target validation process for a representative Plm IV inhibitor, herein referred to as "Plm IV inhibitor-1." We will detail the essential experimental protocols, present quantitative data for inhibitor performance, and illustrate the logical frameworks and signaling pathways using diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of antiparasitic agents targeting Plm IV.
Introduction to Plasmepsin IV as a Drug Target
Apicomplexan parasites, such as Plasmodium species, rely on a variety of metabolic pathways for survival and replication within their hosts. In the intraerythrocytic stage of P. falciparum infection, the parasite digests vast quantities of host cell hemoglobin in an acidic food vacuole to obtain essential amino acids.[1] This process is initiated by a cascade of proteases, including the aspartic proteases Plasmepsin I, II, IV, and a histo-aspartic protease (HAP).[1][2] Plm IV has been shown to cleave native hemoglobin at the α-chain between Phe33 and Leu34, a crucial initial step in hemoglobin breakdown.[3] The essentiality of this pathway for parasite nutrition has made its enzymatic components attractive targets for chemotherapeutic intervention.
Synthetic inhibitors targeting plasmepsins have been shown to curb parasite growth in culture, indicating that these enzymes are viable drug targets.[3][4] However, genetic studies have revealed a degree of functional redundancy among the food vacuole plasmepsins, as the disruption of individual plasmepsin genes did not lead to a significant growth defect.[2][5] This suggests that effective antimalarial strategies may require inhibitors that target multiple plasmepsins or that Plm IV inhibition contributes to a broader disruption of parasite homeostasis. Despite this redundancy, the deletion of the pm4 gene in the rodent malaria parasite Plasmodium berghei resulted in a significant attenuation of virulence, highlighting the importance of Plm IV in pathogenesis.[2] This finding provides a strong rationale for targeting Plm IV to reduce the severity of malaria.
This guide will focus on the validation of a hypothetical, yet representative, "this compound" as a case study to illustrate the key steps and methodologies involved in confirming the therapeutic potential of targeting Plm IV.
Quantitative Inhibitor Performance
The efficacy of this compound is assessed through a combination of biochemical and cell-based assays. The following tables summarize the key quantitative data for a representative inhibitor, KNI-10006, which demonstrates potent inhibition of Plm IV and other vacuolar plasmepsins.
Table 1: Biochemical Potency of KNI-10006 Against Vacuolar Plasmepsins
| Target Enzyme | IC50 (µM) |
| Plasmepsin I (PMI) | 0.28 |
| Plasmepsin II (PMII) | 0.039 |
| Plasmepsin IV (PMIV) | 0.69 |
| Histo-aspartic Protease (HAP) | 0.015 |
Data sourced from Bhaumik et al., 2009, as cited in[5].
Table 2: Cellular Efficacy of Representative Plasmepsin Inhibitors
| Compound | Target(s) | P. falciparum Growth Inhibition EC50 (nM) |
| R-WM4 | PMX | 4.6 |
| R-WM5 | PMX | 10 |
Data for potent plasmepsin inhibitors from[1]. While these compounds primarily target PMX, they illustrate the translation of enzyme inhibition to cellular activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance and target validation. The following sections provide step-by-step protocols for key experiments.
Recombinant Plasmepsin IV Expression and Purification
Objective: To produce purified, active Plm IV for use in biochemical assays.
Methodology:
-
Gene Amplification: The full-length gene for Plm IV is amplified from P. falciparum genomic DNA via PCR.[2]
-
Cloning: The PCR product is cloned into an expression vector, such as pET15b, which allows for the production of a histidine-tagged fusion protein.[2]
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, for instance, BL21 (DE3) Codon Plus cells.[2]
-
Expression: Bacterial cultures are grown at 37°C in LB broth supplemented with appropriate antibiotics. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a suitable optical density.
-
Lysis and Refolding: The bacterial cells are harvested by centrifugation and lysed. The recombinant protein, often found in inclusion bodies, is solubilized and then refolded into its active conformation.
-
Purification: The histidine-tagged Plm IV is purified from the cell lysate using affinity chromatography, followed by further purification steps such as ion exchange and size-exclusion chromatography to ensure high purity.
Biochemical Inhibition Assay (Fluorogenic Substrate Assay)
Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of this compound against purified Plm IV.
Methodology:
-
Reagents and Materials:
-
Purified recombinant Plm IV.
-
Quenched fluorescence substrate: A synthetic peptide corresponding to residues 30-37 of the α-chain of human hemoglobin (e.g., DABCYL-GABA-Glu-Val-Asn-Phe(NO2)-Leu-Ser-Phe-Pro-EDANS).[2]
-
Assay buffer: 100 mM citrate-phosphate buffer, pH 5.4.[2]
-
This compound stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the purified Plm IV enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore and quencher used).
-
The initial reaction rates are calculated from the linear portion of the fluorescence curves.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[6]
-
Cellular Activity Assay (P. falciparum Growth Inhibition)
Objective: To determine the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture.
Methodology:
-
Reagents and Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Fluorescent DNA-staining dye (e.g., SYBR Green I) or reagents for an LDH assay.
-
Plate reader (fluorescence or absorbance).
-
-
Assay Protocol:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the inhibitor dilutions to the wells of the microplate.
-
Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well.
-
Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for 72-96 hours.
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye or perform an LDH assay to quantify parasite growth.
-
-
Data Analysis:
-
The fluorescence or absorbance readings are plotted against the inhibitor concentration.
-
The EC50 value (the effective concentration that causes 50% growth inhibition) is determined by fitting the data to a dose-response curve.
-
Genetic Target Validation (Conditional Knockdown)
Objective: To confirm that the antiparasitic activity of this compound is due to its interaction with Plm IV.
Methodology (Conceptual Outline):
-
Generation of a Conditional Knockdown Parasite Line:
-
Employ a system such as the TetR-DOZI-RNA aptamer system to regulate the expression of Plm IV at the post-transcriptional level.[7] This involves genetically modifying the parasite to express an RNA aptamer in the 3' UTR of the pm4 gene, which, in the presence of anhydrotetracycline (aTc), leads to the degradation of the pm4 mRNA.
-
-
Phenotypic Analysis of the Knockdown Line:
-
Culture the conditional knockdown parasite line in the presence and absence of aTc.
-
Monitor parasite growth and viability over several life cycles. A significant reduction in growth in the absence of aTc would indicate that Plm IV is essential for parasite survival.
-
-
Chemical-Genetic Interaction:
-
Expose both the wild-type and the conditional knockdown parasite lines (in the presence of a low concentration of aTc to partially reduce Plm IV expression) to sub-lethal concentrations of this compound.
-
If the knockdown line shows increased sensitivity to the inhibitor compared to the wild-type, it provides strong evidence that Plm IV is the primary target of the compound.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in target validation and cellular pathways.
Figure 1: A generalized workflow for the validation of Plm IV as a drug target.
Figure 2: The role of Plm IV in the hemoglobin degradation pathway and the action of an inhibitor.
Conclusion
The validation of Plm IV as a drug target for antiparasitic therapy is a multifaceted process that requires robust biochemical, cellular, and genetic evidence. While the functional redundancy of the food vacuole plasmepsins presents a challenge, the role of Plm IV in parasite virulence underscores its potential as a therapeutic target. The methodologies and data presented in this guide provide a framework for the systematic evaluation of Plm IV inhibitors. Future efforts in this area should focus on developing inhibitors with high selectivity and potency, and on further elucidating the precise role of Plm IV in the context of the entire hemoglobin degradation pathway. The continued investigation of Plm IV and its inhibitors holds promise for the development of novel and effective treatments for malaria and other parasitic diseases.
References
- 1. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the free and inhibited forms of plasmepsin I (PMI) from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Plasmepsin IV Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of inhibitors targeting Plasmepsin IV (PM IV), a critical aspartic protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PM IV plays a crucial role in the degradation of host hemoglobin, a process essential for parasite survival.[1][2] This makes it a validated and promising target for the development of novel antimalarial therapeutics.[1][2] This document outlines the key chemical scaffolds of PM IV inhibitors, presents their quantitative inhibitory data, details relevant experimental protocols, and provides visualizations of key biological and experimental workflows.
Plasmepsin IV: A Key Antimalarial Drug Target
Plasmepsin IV is one of four plasmepsins (PM I, II, HAP, and IV) found in the acidic food vacuole of P. falciparum.[1] These enzymes initiate the breakdown of hemoglobin, which the parasite utilizes as a primary source of amino acids.[1][3] The essential nature of this pathway for parasite viability underscores the therapeutic potential of inhibiting its key enzymatic players.[1][2] Plasmepsin IV, like other aspartic proteases, possesses a characteristic catalytic dyad of two aspartic acid residues (Asp34 and Asp214) within its active site, which are crucial for its hydrolytic activity.[4][5] The structure of PM IV has been elucidated, revealing a bilobed protein with a substrate-binding cleft capped by a flexible flap region.[1][5] This structural information has been instrumental in the rational design and optimization of potent and selective inhibitors.
The Chemical Landscape of Plasmepsin IV Inhibitors
The exploration of Plasmepsin IV inhibitors has yielded several classes of compounds with varying potencies and specificities. The primary goal in designing these inhibitors is to achieve high affinity for the parasite enzyme while minimizing off-target effects, particularly against human aspartic proteases like Cathepsin D.
Peptidomimetic and Non-Peptidomimetic Inhibitors
Early efforts in targeting plasmepsins focused on peptidomimetic compounds that mimic the natural substrate of the enzyme. A prominent example is pepstatin A , a potent natural inhibitor of aspartic proteases, which has been shown to inhibit Plasmepsin IV.[3] However, its lack of selectivity and poor pharmacokinetic properties limit its therapeutic use.
More recent research has focused on developing non-peptidomimetic inhibitors with improved drug-like properties. One such class includes compounds based on an allophenylnorstatine scaffold.[6] These inhibitors, originally designed against HIV-1 protease, have demonstrated significant efficacy against plasmepsins.[6]
Another important class of inhibitors features a 1,2-dihydroxyethylene unit as a transition-state mimic.[7] These compounds often possess symmetric P1 and P1' side chains and can incorporate various heterocyclic moieties at the P2 and P2' positions, such as oxadiazole rings or diacylhydrazines.[7]
Repurposed Drugs: HIV-1 Protease Inhibitors
A promising strategy in the search for new antimalarials is the repurposing of existing drugs. Several FDA-approved HIV-1 protease inhibitors (PIs) have been shown to inhibit plasmepsins, including Plasmepsin II and, by extension, the structurally similar Plasmepsin IV.[8][9] Compounds like ritonavir and lopinavir exhibit inhibitory activity in the low micromolar range against these enzymes and have demonstrated the ability to suppress parasite growth in vitro.[8][9]
Quantitative Analysis of Plasmepsin IV Inhibitors
The following table summarizes the inhibitory activities of various compounds against Plasmepsin IV and, for comparative purposes, other relevant plasmepsins and human Cathepsin D. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization efforts.
| Inhibitor Class | Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (CatD/PM IV) | Reference |
| Natural Product | Pepstatin A | PfPM IV | Enzyme Assay | - | ~0.61 | ~1 | [10] |
| Allophenylnorstatine-based | KNI-764 | PmPM IV | Enzyme Assay | - | 110 ± 10 | - | [6] |
| Hydroxyethylamine-based | Compound with HEA & Piperazine | PfPM IV | In silico | - | - | - | [11] |
| HIV-1 Protease Inhibitor | Ritonavir | PfPM II | Enzyme Assay | - | 300 | - | [8][9] |
| HIV-1 Protease Inhibitor | Lopinavir | PfPM II | Enzyme Assay | - | 700 | - | [8][9] |
| HIV-1 Protease Inhibitor | Saquinavir | PfPM II | Enzyme Assay | - | 1000 | - | [8][9] |
| HIV-1 Protease Inhibitor | Nelfinavir | PfPM II | Enzyme Assay | - | 1400 | - | [8][9] |
| HIV-1 Protease Inhibitor | Indinavir | PfPM II | Enzyme Assay | - | 2400 | - | [8][9] |
| Macrocyclic Inhibitor | WM4 | PfPM X | Enzyme Assay | 4.6 | - | >36,000 | [12] |
| Macrocyclic Inhibitor | WM5 | PfPM X | Enzyme Assay | 10 | - | >1,755 | [12] |
Note: Data for HIV-1 Protease Inhibitors are against Plasmepsin II, a close homolog of Plasmepsin IV. The selectivity is often assessed against human Cathepsin D (CatD).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful discovery and characterization of Plasmepsin IV inhibitors. Below are methodologies for key experiments.
Recombinant Expression and Purification of Plasmepsin IV
The production of active, recombinant Plasmepsin IV is a prerequisite for in vitro screening and structural studies.
1. Expression Vector and Host Strain:
-
The pro-domain and mature region of the Plasmepsin IV gene are typically cloned into an E. coli expression vector, such as pET-3a.[1]
-
The expression is carried out in a suitable E. coli strain, for example, BL21 (DE3) cells.[1]
2. Protein Expression:
-
Transformed E. coli cells are grown in a rich medium (e.g., Terrific Broth) at 28-37°C to an optimal cell density (OD600 of ~0.6-0.8).
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.
-
To enhance the yield of soluble protein, induction is often performed at a lower temperature (e.g., 16-20°C) for an extended period (12-16 hours).
3. Purification:
-
As plasmepsins are often expressed as inclusion bodies in E. coli, the initial step involves cell lysis and isolation of these inclusion bodies.[1]
-
The inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.
-
The protein is then refolded by rapid or stepwise dilution into a refolding buffer, often at a slightly alkaline pH and in the presence of redox shuffling agents like glutathione.
-
The refolded pro-plasmepsin IV is purified using a combination of chromatographic techniques, including cation exchange and size-exclusion chromatography.[13]
4. Activation:
-
The purified pro-plasmepsin IV zymogen is auto-activated to the mature, active enzyme by incubation at an acidic pH (typically around 4.5-5.0).[1] This mimics the acidic environment of the parasite's food vacuole.
Enzyme Kinetics and Inhibition Assays
1. Fluorescence Resonance Energy Transfer (FRET) Assay:
-
This is a common and sensitive method for measuring protease activity.[14]
-
A synthetic peptide substrate containing a sequence recognized by Plasmepsin IV is labeled with a FRET pair (a donor and an acceptor fluorophore).
-
In the intact substrate, the proximity of the two fluorophores allows for FRET to occur.
-
Upon cleavage of the peptide by Plasmepsin IV, the donor and acceptor are separated, leading to a decrease in FRET and an increase in the donor's fluorescence emission.
-
The rate of change in fluorescence is proportional to the enzyme's activity.
-
For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compounds.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation.[12] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]
2. [14C]globin Assay:
-
This assay directly measures the degradation of a more physiological substrate.
-
Human globin is radiolabeled with [14C]formaldehyde.[15]
-
The [14C]globin is incubated with recombinant Plasmepsin IV.
-
The reaction is stopped by precipitating the undigested protein with trichloroacetic acid (TCA).
-
The amount of cleaved, soluble fragments in the supernatant is quantified by scintillation counting.[15]
In Vitro Parasite Growth Inhibition Assay
This assay assesses the ability of a compound to kill the malaria parasite in a cell-based system.
1. Parasite Culture:
-
P. falciparum is cultured in vitro in human red blood cells (RBCs) in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine).
-
The parasite culture is synchronized to the ring stage using methods like sorbitol treatment.
2. Drug Treatment:
-
Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a full intraerythrocytic cycle (typically 48-72 hours).
3. Measurement of Parasite Growth:
-
Parasite proliferation is quantified using various methods, such as:
-
Flow cytometry: Staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I or dihydroethidium) and counting the number of infected RBCs.[8]
-
Lactate dehydrogenase (LDH) assay: Measuring the activity of parasite-specific LDH released from lysed parasites.
-
-
The half-maximal effective concentration (EC50) is determined from the dose-response curve.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts in the study of Plasmepsin IV inhibitors.
Hemoglobin Degradation Pathway in P. falciparum
References
- 1. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of Plasmodium falciparum plasmepsins by drugs targeting HIV-1 protease: A way forward for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Inhibitors of malarial aspartyl proteases, plasmepsin II and IV: In silico design and validation studies | Chemical Biology Letters [pubs.thesciencein.org]
- 12. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdiarticle1.in [sdiarticle1.in]
- 14. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]
- 15. pnas.org [pnas.org]
The Critical Role of Plm IV Inhibitor-1 in Disrupting Hemoglobin Degradation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Plm IV inhibitor-1, a pivotal compound in the study of hemoglobin degradation pathways in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimalarial therapeutics.
Executive Summary
The intraerythrocytic stage of Plasmodium falciparum is characterized by the extensive degradation of host cell hemoglobin, a process essential for parasite survival and proliferation. This catabolic pathway provides the parasite with a source of amino acids for protein synthesis. A key family of enzymes involved in the initial steps of hemoglobin breakdown is the plasmepsins (Plms), a group of aspartic proteases located in the parasite's digestive vacuole. Plasmepsin IV (Plm IV) has been identified as a critical enzyme in this pathway, making it a prime target for therapeutic intervention. This compound represents a class of molecules designed to specifically inhibit the catalytic activity of Plm IV, thereby disrupting the hemoglobin degradation cascade and ultimately leading to parasite death. This guide will explore the mechanism of action of Plm IV inhibitors, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological and experimental pathways.
The Hemoglobin Degradation Pathway and the Role of Plasmepsin IV
P. falciparum resides within red blood cells and ingests large amounts of hemoglobin, which is then transported to an acidic food vacuole. Inside this organelle, a cascade of proteolytic enzymes degrades the hemoglobin into smaller peptides and amino acids. Plasmepsins, including Plm I, II, HAP, and IV, initiate this process by cleaving native hemoglobin.[1] Plm IV, in particular, has been shown to be active against both native and denatured globin, highlighting its significant role in this metabolic process.[2]
The inhibition of Plm IV is a validated strategy for antimalarial drug development. By blocking the initial cleavage of hemoglobin, Plm IV inhibitors prevent the parasite from accessing essential amino acids, leading to starvation and death.[1]
Figure 1: Hemoglobin degradation pathway in P. falciparum.
Quantitative Data on Plm IV Inhibitors
The efficacy of Plm IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the recombinant enzyme and their ability to inhibit parasite growth in culture. Pepstatin A, a well-characterized aspartic protease inhibitor, serves as a benchmark for Plm IV inhibition.
| Inhibitor | Target Enzyme | IC50 / Ki | Assay Type | Reference |
| Pepstatin A | Plasmepsin IV | 0.3 nM (IC50) | FRET-based enzyme assay | |
| Pepstatin A | Plasmepsin IV | ~10⁻¹⁰ M (Ki) | Enzyme kinetics | [3] |
| KNI-10295 | Plasmepsin II/IV | Not Specified | Not Specified | |
| Various Synthetic | Plasmepsin IV | nM range | FRET-based enzyme assay | [4] |
| Inhibitor | P. falciparum Strain | IC50 (Growth Inhibition) | Assay Type | Reference |
| Pepstatin A | Not Specified | ~10 µM | Not Specified | [5] |
| Pepstatin A | Not Specified | 47% inhibition at 100 µM | Microscopic observation | [6] |
Experimental Protocols
Plasmepsin IV Enzyme Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against recombinant Plm IV.
Materials:
-
Recombinant Plm IV
-
FRET substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)
-
Assay buffer: 100 mM sodium acetate, pH 5.0
-
Test compounds (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the test compound dilution to the respective wells.
-
Add 20 µL of the recombinant Plm IV solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the FRET substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Figure 2: Workflow for a FRET-based Plm IV inhibition assay.
In Vitro Hemoglobin Degradation Assay
This assay measures the ability of an inhibitor to block hemoglobin degradation by parasite lysates.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
Saponin solution (0.1% in PBS)
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
[³H]-labeled hemoglobin
-
Assay buffer: 100 mM sodium acetate, pH 5.0
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Test compounds (this compound)
-
Scintillation fluid and counter
Procedure:
-
Harvest synchronized trophozoite-stage parasites and lyse the host red blood cells with saponin.
-
Wash the parasite pellet and resuspend in lysis buffer.
-
Prepare parasite lysate by sonication or freeze-thaw cycles, followed by centrifugation to pellet debris.
-
In a microcentrifuge tube, combine the parasite lysate, assay buffer, and the test compound at various concentrations.
-
Add [³H]-labeled hemoglobin to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of cold 10% TCA to precipitate undigested protein.
-
Incubate on ice for 30 minutes and then centrifuge at high speed.
-
Transfer the supernatant (containing acid-soluble [³H]-labeled peptides) to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition of hemoglobin degradation for each compound concentration.
P. falciparum Growth Inhibition Assay
This assay determines the effect of the inhibitor on the viability and proliferation of the parasite in an in vitro culture.[7]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells
-
Test compounds (this compound)
-
96-well culture plates
-
Hypoxanthine, [³H]-labeled
-
Cell harvester and scintillation counter (or SYBR Green I and fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
In a 96-well plate, add 100 µL of the drug dilutions.
-
Add 100 µL of a synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit).
-
Incubate the plate for 48 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After 48 hours, add 25 µL of medium containing [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity with a scintillation counter.
-
Alternatively, for a SYBR Green I based assay, lyse the cells and add SYBR Green I to measure parasite DNA content via fluorescence.
-
Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of Plasmepsin IV. It is designed to mimic the transition state of the peptide bond cleavage of the natural substrate, hemoglobin. The inhibitor binds to the active site of the enzyme with high affinity, preventing the access of hemoglobin and thereby blocking its proteolytic cleavage. This leads to an accumulation of undigested hemoglobin in the food vacuole and a deficit of essential amino acids for the parasite.
References
- 1. Inhibitory Effects of Pepstatin A and Mefloquine on the Growth of Babesia Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Foundational Research on Hydroxyethylamine-Based Antimalarials: A Technical Guide
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Hydroxyethylamine (HEA) scaffolds have emerged as a promising class of compounds in this pursuit. Initially recognized for their role as potent inhibitors of HIV aspartic proteases, their application has been successfully extended to target analogous enzymes in the malaria parasite.[1] The core biological activity of the HEA scaffold is attributed to its secondary alcohol element, which effectively mimics the tetrahedral intermediate formed during peptide bond cleavage by aspartic proteases.[1][2] This guide provides an in-depth overview of the foundational research on HEA-based antimalarials, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Plasmepsins
The primary mechanism of action for hydroxyethylamine-based antimalarials is the selective inhibition of parasitic aspartic proteases known as plasmepsins.[1] These enzymes are crucial for the parasite's survival, as they are located in the digestive vacuole and are responsible for the initial steps of hemoglobin degradation, which serves as a primary source of amino acids for the parasite.[2][3]
By inhibiting plasmepsins, such as Plasmepsin I, II, and IV, HEA compounds disrupt this vital metabolic pathway, leading to parasite starvation and death.[1][4] The HEA moiety is critical to this inhibitory activity, as its hydroxyl group mimics the transition state of the peptide bond hydrolysis, effectively blocking the active site of the enzyme.[2] Encouragingly, these compounds often show selectivity for parasitic plasmepsins over human proteases like Cathepsin D, suggesting a favorable safety profile.[1][4]
Figure 1: Mechanism of action for HEA-based antimalarials targeting hemoglobin degradation.
Quantitative Data Summary
The efficacy of novel HEA-based compounds is quantified through various in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) against parasite growth and the inhibitory constant (Ki) against specific plasmepsin enzymes.
In Vitro Antimalarial Activity
The following table summarizes the IC50 values of representative HEA derivatives against both chloroquine-sensitive (3D7, D6) and chloroquine-resistant (7GB, W2, Dd2) strains of P. falciparum.
| Compound | Moiety/Feature | P. falciparum Strain | IC50 (µM) | Reference |
| 5e | Piperidinopiperidine | 3D7 (Sensitive) | 1.16 ± 0.04 | [2][3] |
| 6j | Phthalimide-piperazine | 3D7 (Sensitive) | 1.33 ± 0.04 | [3] |
| 6o | Phthalimide-piperazine | 3D7 (Sensitive) | 1.25 ± 0.08 | [3] |
| 6s | C2 Symmetry | 3D7 (Sensitive) | 1.30 ± 0.03 | [2][3] |
| 10f | C2 Symmetric Analog | 3D7 (Sensitive) | 2.27 ± 0.95 | [5] |
| 10g | C2 Symmetric Analog | 3D7 (Sensitive) | 3.11 ± 0.65 | [5] |
| 12c | Analog | 3D7 (Sensitive) | 1.35 ± 0.85 | [5] |
| Compound 1 | HEA Analog | ART-Resistant | Low µM range | [6] |
| Compound 2 | HEA Analog | ART-Resistant | Low µM range | [6] |
| Ookinete Assay 1 | HEA Analog | Transmission Stage | 0.704 ± 0.054 | [6][7] |
| Ookinete Assay 2 | HEA Analog | Transmission Stage | 0.7025 ± 0.004 | [6][7] |
Enzyme Inhibition Data
This table presents the inhibitory activity of selected HEA compounds against purified plasmepsin II and IV enzymes.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 6u | Plasmepsin II | 0.99 ± 0.1 | [2][3][8] |
| 6t | Plasmepsin IV | 3.3 ± 0.3 | [2][3][8] |
| 10f | Plasmepsin II | 1.93 ± 0.29 | [5] |
| 10f | Plasmepsin IV | 1.99 ± 0.05 | [5] |
| 10g | Plasmepsin IV | 0.84 ± 0.08 | [5] |
| 1SR | Plasmepsin I | 0.70 | [4] |
| 1SR | Plasmepsin II | 0.15 | [4] |
| 1SR | Plasmepsin IV | 0.029 | [4] |
Structure-Activity Relationship (SAR)
Systematic modification of the HEA core has revealed critical structural features that govern antimalarial potency and selectivity.
-
Sulfonamide Ring Substitutions : The insertion of a methyl group at the para position of the sulfonamide ring has been shown to be critical for antimalarial activity in certain series of compounds.[1] One study demonstrated that a derivative with a 4-CH3 group inhibited parasite growth by 70%.[1]
-
Cyclic Amines : The combined presence of the hydroxyethylamine core with cyclic amines, such as piperazines and piperidines, is crucial for potent activity.[2][3][8] Compound 5e , which contains a piperidinopiperidine moiety, exhibited promising antimalarial activity with an IC50 of 1.16 µM.[2][3]
-
Symmetry : C2-symmetric molecules, such as compound 6s , have been identified as having significant antimalarial activity while also demonstrating lower cytotoxicity against mammalian cell lines.[2][3][8]
-
Flap Interactions : Structural studies, including co-crystal structures of inhibitors bound to plasmepsins, have shown that interactions with the enzyme's "flap" residues are important for achieving high potency and selectivity.[4]
Figure 2: Key structure-activity relationships for HEA-based antimalarials.
Detailed Experimental Protocols
The discovery and validation of HEA-based antimalarials follow a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.
General Synthesis Protocol
A common synthetic route for HEA derivatives involves the regioselective ring-opening of an epoxide.[3][9]
-
Starting Materials : Boc-protected epoxide (e.g., (2S,3S)-Boc-phenylalanine epoxide), a selected amine (e.g., 1-methylpiperazine).[3]
-
Reaction : The Boc-protected epoxide (1 equivalent) is dissolved in a suitable solvent, typically isopropanol.
-
Amine Addition : The desired amine (1.5 equivalents) is added to the solution.
-
Reflux : The reaction mixture is refluxed for an extended period, often 12-16 hours, to ensure the completion of the ring-opening reaction.[3]
-
Purification : The resulting product is purified using standard techniques such as column chromatography to yield the final hydroxyethylamine derivative.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the IC50 of compounds against P. falciparum cultures.[4][10]
-
Parasite Culture : P. falciparum strains are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Assay Preparation : Asynchronous parasite cultures (typically at 2% parasitemia and 1% hematocrit) are plated into 96-well plates containing serial dilutions of the test compounds.
-
Incubation : Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining : After incubation, cells are lysed to release parasites. SYBR Green I lysis buffer is added, which stains the parasite DNA.
-
Fluorescence Reading : The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis : Fluorescence values are plotted against compound concentration, and the IC50 is calculated using a non-linear regression model.
In Vivo Efficacy Assay (4-Day Suppressive Test)
The murine malaria model using Plasmodium berghei is a standard for preliminary in vivo efficacy testing.[1][11]
-
Animal Model : Swiss albino mice are used.
-
Infection : Mice are infected via intraperitoneal injection with P. berghei-infected red blood cells.
-
Treatment : Treatment begins a few hours post-infection. The test compounds are administered daily for four consecutive days (e.g., 10-100 mg/kg/day).[1][12] A vehicle control group and a positive control group (e.g., artesunate) are included.
-
Parasitemia Monitoring : On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Efficacy Calculation : The percentage of parasite growth inhibition is calculated relative to the vehicle-treated control group. Animal survival may also be monitored for an extended period.[9]
Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, cytotoxicity is measured against mammalian cell lines (e.g., HEK293, HepG2).[7][13]
-
Cell Culture : The chosen cell line is cultured to ~80% confluency.
-
Plating : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Plates are incubated for 24-48 hours.
-
MTT Addition : MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance is read on a microplate reader (typically at 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
Figure 3: General experimental workflow for HEA-based antimalarial drug discovery.
References
- 1. Study of the antimalarial properties of hydroxyethylamine derivatives using green fluorescent protein transformed Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation | PLOS One [journals.plos.org]
- 3. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplasmodial activity of hydroxyethylamine analogs: Synthesis, biological activity and structure activity relationship of plasmepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03997G [pubs.rsc.org]
- 7. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vivo antimalarial evaluation of novel hydroxyethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpp.in [ajpp.in]
- 11. mmv.org [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Early-Stage Preclinical Investigation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the early-stage, preclinical evaluation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information presented herein is intended to facilitate the design and execution of robust preclinical studies to assess the therapeutic potential of novel DPP-4 inhibitory compounds.
Introduction to Dipeptidyl Peptidase-4 (DPP-4) as a Therapeutic Target
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. Its primary function relevant to type 2 diabetes is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced glycemic control. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes.[1][2][3]
In Vitro Efficacy Assessment
The initial phase of evaluating a potential DPP-4 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Primary Screening for DPP-4 Inhibition
A common and efficient method for primary screening is the fluorometric assay, which measures the cleavage of a synthetic substrate.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.
-
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of DPP-4 activity.[4][5]
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
DPP-4 Substrate: Gly-Pro-AMC
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)[1]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4]
-
-
Procedure:
-
Prepare a working solution of recombinant DPP-4 in DPP-4 Assay Buffer.
-
In a 96-well plate, add the following to designated wells:
-
Blank (No Enzyme): Assay Buffer and solvent.
-
Enzyme Control (100% Activity): DPP-4 enzyme solution, Assay Buffer, and solvent.
-
Positive Control: DPP-4 enzyme solution, Assay Buffer, and a known concentration of Sitagliptin.
-
Test Compound: DPP-4 enzyme solution, Assay Buffer, and serial dilutions of the test compound.
-
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 15-30 minutes.[1][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity over time) for each well.
-
Normalize the data to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression analysis.
-
Quantitative Data Presentation: In Vitro Potency
The IC50 value is a critical parameter for comparing the potency of different inhibitors.
| Inhibitor | IC50 (nM) | Notes |
| Sitagliptin | 19 | A well-established, commercially available DPP-4 inhibitor.[7] |
| Vildagliptin | 62 | Another widely used DPP-4 inhibitor.[7] |
| Saxagliptin | 50 | A potent and selective DPP-4 inhibitor.[7] |
| Alogliptin | 24 | A competitive, reversible DPP-4 inhibitor.[7] |
| Linagliptin | 1 | A highly potent xanthine-based DPP-4 inhibitor.[7] |
| SHR-1039 | 9 | An azabicylooctane derivative.[8] |
| SHR-1040 | 24 | An azabicylooctane derivative.[8] |
| Trp-Arg | <45,000 | A tryptophan-containing dipeptide inhibitor.[9] |
| Trp-Lys | <45,000 | A tryptophan-containing dipeptide inhibitor.[9] |
| Trp-Leu | <45,000 | A tryptophan-containing dipeptide inhibitor.[9] |
Inhibition Kinetics
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) is crucial for drug development.
Experimental Protocol: Enzyme Inhibition Kinetic Analysis
-
Objective: To determine the mode of inhibition of a test compound.
-
Principle: The initial reaction rates are measured at various concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to elucidate the inhibition mechanism.[9]
-
Procedure:
-
Perform the fluorometric DPP-4 inhibition assay as described above.
-
Vary the concentration of the Gly-Pro-AMC substrate at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/V against 1/[S] (where [S] is the substrate concentration). The pattern of line intersections indicates the mode of inhibition.
-
Dixon Plot: Plot 1/V against the inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines helps in determining the inhibition constant (Ki).
-
Cellular Assays
Cell-based assays provide a more physiologically relevant system to assess inhibitor efficacy.
Experimental Protocol: Live Cell DPP-4 Inhibition Assay
-
Objective: To measure the inhibitory activity of a compound on DPP-4 in a cellular context.
-
Principle: A specific fluorescent probe for DPP-4 activity is added to live cells. The fluorescence intensity is measured in the presence and absence of the inhibitor.[10]
-
Cell Line: HepG2 cells, which endogenously express DPP-4, are a suitable model.[10]
-
Procedure:
-
Culture HepG2 cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Add a DPP-4 specific fluorescent probe (e.g., GP-BAN) and incubate.[10]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition and determine the cellular IC50 value.
In Vivo Efficacy Assessment
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy in a whole-organism setting.
Animal Models
Rodent models of type 2 diabetes are commonly used to assess the antihyperglycemic effects of DPP-4 inhibitors.
-
Diet-Induced Obese (DIO) Mice: These mice develop insulin resistance and are a relevant model for studying metabolic diseases.
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a toxin that destroys pancreatic β-cells, leading to hyperglycemia. A low dose of STZ in combination with a high-fat diet can model type 2 diabetes.[11]
-
Genetic Models: Mice or rats with genetic predispositions to obesity and diabetes (e.g., ob/ob mice, Zucker diabetic fatty rats) are also utilized.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo assay to assess glucose metabolism and the efficacy of antihyperglycemic agents.[12]
Experimental Protocol: Oral Glucose Tolerance Test in Mice
-
Objective: To evaluate the effect of a DPP-4 inhibitor on glucose tolerance in mice.
-
Procedure:
-
Fast male C57/Bl6N mice overnight (approximately 18-21 hours).[13]
-
Record baseline blood glucose levels from a tail nick (t = -60 minutes).
-
Administer the test compound or vehicle orally by gavage.[13] Doses can range from 0.01 to 3.0 mg/kg.[13]
-
Measure blood glucose again one hour after treatment (t = 0 minutes).
-
Immediately administer a glucose solution (e.g., 2-5 g/kg) orally.[13][14]
-
Measure blood glucose at several time points after the glucose challenge (e.g., 20, 40, 60, and 120 minutes).[13]
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A reduction in the AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
-
Quantitative Data Presentation: In Vivo Efficacy
Key parameters from in vivo studies demonstrate the therapeutic potential of the inhibitor.
| Study Parameter | Vehicle Control | DPP-4 Inhibitor Treatment | Reference |
| Postprandial Blood Glucose (mg/dL) | ~350 | Significant and dose-dependent reduction. | [11] |
| HbA1c (%) | ~8.5 | Significant and dose-dependent reduction. | [11] |
| Plasma Triglycerides (mg/dL) | Elevated | Normalized to levels of non-diabetic controls. | [11] |
| Plasma Free Fatty Acids (mmol/L) | Elevated | Normalized to levels of non-diabetic controls. | [11] |
| Pancreatic β-cell Mass | Reduced | Significantly increased, leading to normalization. | [11] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Significantly improved in isolated islets. | [11] |
Visualizations: Signaling Pathways and Experimental Workflows
DPP-4 Signaling Pathway
Caption: DPP-4 signaling pathway in glucose homeostasis.
Experimental Workflow: In Vitro DPP-4 Inhibitor Screening
Caption: Workflow for in vitro DPP-4 inhibitor screening.
Conclusion
The early-stage preclinical investigation of DPP-4 inhibitors requires a systematic approach, beginning with robust in vitro characterization of potency and mechanism of action, followed by in vivo validation of efficacy in relevant animal models. The methodologies outlined in this guide provide a foundational framework for generating the critical data necessary to support the advancement of novel DPP-4 inhibitor candidates toward clinical development. Careful execution of these experiments and thorough data analysis are paramount for making informed decisions in the drug discovery process.
References
- 1. assaygenie.com [assaygenie.com]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. 2.2. Oral glucose tolerance test (OGTT) in lean mice [bio-protocol.org]
- 14. diabetesjournals.org [diabetesjournals.org]
Unlocking New Avenues in Antimalarial Drug Discovery: A Technical Guide to Identifying Novel Scaffolds for Plasmepsin IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing novel chemical scaffolds for the inhibition of Plasmepsin IV, a critical aspartic protease involved in the lifecycle of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. This document details the biochemical context of Plasmepsin IV, outlines key experimental protocols for inhibitor screening and characterization, and presents a curated summary of promising inhibitor scaffolds with their corresponding biological activities.
The Role of Plasmepsin IV in Malarial Pathogenesis
Plasmodium falciparum resides within human erythrocytes during its asexual life cycle stage, where it digests vast amounts of host hemoglobin in a specialized acidic organelle known as the food vacuole. This process provides the parasite with essential amino acids for its growth and proliferation. Plasmepsin IV, along with other plasmepsins (I, II, and Histo-aspartic protease), plays a crucial role in the initial cleavage of hemoglobin.[1] The functional redundancy of these enzymes presents a challenge for drug development, suggesting that effective inhibitors may need to target multiple plasmepsins.[2] However, the unique structural features of Plasmepsin IV still present opportunities for the development of selective inhibitors.
The Hemoglobin Degradation Pathway
The degradation of hemoglobin is a multi-step process involving a cascade of proteolytic enzymes. Plasmepsins I, II, and IV initiate the breakdown of native hemoglobin into large fragments. These fragments are then further degraded by cysteine proteases (falcipains) and metalloproteases into smaller peptides and eventually amino acids, which are transported into the parasite's cytoplasm.
Novel Scaffolds for Plasmepsin IV Inhibition
The search for novel Plasmepsin IV inhibitors has moved beyond traditional peptide-based compounds towards smaller, non-peptidic scaffolds with improved drug-like properties. Several promising chemical classes have emerged from high-throughput screening and structure-based drug design efforts.
Hydroxyethylamine-Based Scaffolds
The hydroxyethylamine moiety is a well-established transition-state isostere for aspartic protease inhibitors. Structure-guided optimization of a GlaxoSmithKline cell-based screening hit, TCMDC-134674, identified it as a potent Plasmepsin IV inhibitor.[3][4] Further development led to simplified analogues with low nanomolar activity against both Plasmepsin IV and P. falciparum growth.[3] Another study explored phthalimides functionalized with hydroxyethylamine and cyclic amines (piperazines and piperidines), identifying compounds with significant antimalarial activity.[5]
Non-Peptidic Scaffolds
To improve pharmacokinetic properties and reduce off-target effects, research has focused on non-peptidic inhibitors. One such scaffold is the 2,3,4,7-tetrahydro-1H-azepine core, which has yielded inhibitors with sub-micromolar affinities for Plasmepsin II and IV.[1]
Repurposed Inhibitors
HIV-1 protease inhibitors, which also target aspartic proteases, have been investigated for their antiplasmodial activity. Ritonavir and Lopinavir have been shown to inhibit Plasmepsin II and impede the parasite's life cycle at low micromolar concentrations.[6][7]
Quantitative Data on Novel Plasmepsin IV Inhibitors
The following table summarizes the inhibitory activities of selected novel scaffolds against Plasmepsin IV and other relevant proteases.
| Scaffold Class | Compound/Reference | Target | Assay Type | IC50 (nM) | Ki (µM) | Selectivity Notes |
| Hydroxyethylamine | 1SR (TCMDC-134674) | Plm IV | Enzymatic | 29 | - | Not selective over human Cathepsin D (IC50 = 43 nM)[3][8] |
| Plm II | Enzymatic | 150 | - | |||
| Plm I | Enzymatic | 700 | - | |||
| Analog 17 | Plm IV | Enzymatic | Low nM | - | Improved selectivity over Cathepsin D[3] | |
| Analog 18 | Plm IV | Enzymatic | Low nM | - | Improved selectivity over Cathepsin D[3] | |
| Hydroxyethylamine Phthalimide | Compound 6t | Plm IV | Enzymatic | - | 3.3 ± 0.3 | -[5] |
| Compound 6u | Plm II | Enzymatic | - | 0.99 ± 0.1 | -[5] | |
| Compound 5e | P. falciparum (3D7) | Cell-based | 1160 ± 40 | - | Also active against resistant strain (7GB)[5] | |
| Non-peptidic (Tetrahydroazepine) | - | Plm II & IV | Enzymatic | Sub-µM | - | Devoid of inhibitory potency against human Cathepsin D[1] |
| Peptidic | KNI-10006 | Plm IV | Enzymatic | 690 | - | Also inhibits Plm I, II, and HAP[2] |
| Repurposed HIV Protease Inhibitor | Ritonavir | Plm II | Enzymatic | - | 0.3 | Also inhibits Plm X[6] |
| P. falciparum | Cell-based | 3000 | - | |||
| Lopinavir | Plm II | Enzymatic | - | 0.7 | Also inhibits Plm X[6] | |
| P. falciparum | Cell-based | 1300 | - |
Experimental Protocols
A robust and reproducible experimental workflow is essential for the identification and validation of novel Plasmepsin IV inhibitors. This section provides detailed methodologies for key experiments.
Recombinant Plasmepsin IV Expression and Purification
The production of active, recombinant Plasmepsin IV is a prerequisite for in vitro inhibitor screening. The following protocol is adapted for expression in E. coli.
Protocol:
-
Transformation: Transform a pET-based expression vector containing the gene for pro-Plasmepsin IV into E. coli BL21(DE3) competent cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[9][10]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to incubate for 3-5 hours at 37°C.[9]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Activation: The purified pro-Plasmepsin IV is auto-activated to the mature enzyme by dialysis against an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening
FRET-based assays provide a sensitive and high-throughput method for measuring enzyme activity and inhibition.
Protocol:
-
Reagents:
-
Assay Buffer: 0.1 M sodium acetate, pH 5.0.
-
Enzyme: Recombinant mature Plasmepsin IV.
-
Substrate: A fluorescently labeled peptide substrate containing the Plasmepsin IV cleavage site, flanked by a FRET donor (e.g., ECFP) and acceptor (e.g., YFP/Citrine) pair.[11]
-
Inhibitors: Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add recombinant Plasmepsin IV and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
-
Measurement:
-
Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair. For an ECFP-YFP pair, excitation is typically around 430 nm, with emission measured at both ~475 nm (ECFP) and ~530 nm (YFP).[11]
-
Cleavage of the substrate by Plasmepsin IV will lead to a decrease in FRET (decreased acceptor emission and increased donor emission).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The Cheng-Prusoff equation can be used to convert IC50 values to Ki values if the substrate concentration and Km are known.[7]
-
Workflow for Novel Inhibitor Discovery
The identification of novel Plasmepsin IV inhibitors follows a structured workflow, from initial screening to lead optimization.
Conclusion
Plasmepsin IV remains a viable and attractive target for the development of novel antimalarial therapeutics. The identification of diverse, non-peptidic scaffolds with potent inhibitory activity against Plasmepsin IV offers promising starting points for lead optimization. The detailed experimental protocols and discovery workflow outlined in this guide provide a framework for researchers to systematically identify, characterize, and advance novel Plasmepsin IV inhibitors in the fight against malaria. Future efforts should focus on improving the selectivity of these scaffolds against host proteases and optimizing their pharmacokinetic properties to ensure efficacy in vivo.
References
- 1. Computer-aided design and synthesis of nonpeptidic plasmepsin II and IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of the free and inhibited forms of plasmepsin I (PMI) from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmepsin inhibitory activity and structure-guided optimization of a potent hydroxyethylamine-based antimalarial hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasmodium falciparum plasmepsins by drugs targeting HIV-1 protease: A way forward for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. protocols.io [protocols.io]
- 11. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Plm IV Inhibitor-1: A Technical Guide to Blocking Parasite Nutrition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Plm IV inhibitor-1 and its role in disrupting the vital nutrient acquisition pathway of parasites, specifically focusing on the inhibition of Plasmepsin IV (Plm IV) in Plasmodium falciparum, the deadliest species of malaria parasite. This document details the mechanism of action, presents quantitative data on inhibitor efficacy, outlines key experimental protocols, and provides visualizations of the critical biological pathways and experimental workflows.
The Critical Role of Plasmepsin IV in Parasite Nutrition
Intraerythrocytic malaria parasites rely heavily on the degradation of host cell hemoglobin as their primary source of amino acids for growth and proliferation.[1] This process occurs within a specialized acidic organelle known as the food vacuole. The breakdown of hemoglobin is a complex and ordered cascade involving multiple proteases.[2]
Plasmepsin IV, an aspartic protease, is a key enzyme in this pathway.[1] While Plasmepsins I and II are thought to initiate the degradation of native hemoglobin, Plm IV and histo-aspartic protease (HAP) are believed to act on partially denatured globin chains, cleaving them into smaller peptide fragments.[2] These fragments are then further broken down by other peptidases into individual amino acids that are transported into the parasite's cytosol. By inhibiting Plm IV, the parasite's ability to obtain essential amino acids is severely hampered, leading to growth arrest and death. This makes Plm IV a promising target for the development of novel antimalarial therapeutics.[1]
Quantitative Analysis of Plm IV Inhibitors
The efficacy of various inhibitors against Plasmepsin IV and related plasmepsins has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the potency of these compounds. A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound (compound 6) | Plasmepsin IV | 0.25 | - | [3] |
| Plasmepsin I | 4.1 | - | [3] | |
| Plasmepsin II | 0.80 | - | [3] | |
| Cathepsin D | 0.35 | - | [3] | |
| KNI-10006 | Plasmepsin IV | 0.69 | - | [4] |
| Plasmepsin I | 0.28 | - | [4] | |
| Plasmepsin II | 0.039 | - | [4] | |
| HAP | 0.015 | - | [4] | |
| Pepstatin A | Plasmepsin IV | - | Low µM range | [5] |
Experimental Protocols
Recombinant Plasmepsin IV Expression and Purification
A fundamental prerequisite for in vitro inhibitor screening is the production of pure, active enzyme. The following is a generalized protocol for the expression and purification of recombinant Plasmepsin IV.
Objective: To produce and purify active recombinant Plasmepsin IV for use in enzymatic assays.
Materials:
-
Escherichia coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the Plm IV gene (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar plates
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
SDS-PAGE reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transformation: Transform the expression vector containing the Plm IV gene into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Expression: Inoculate a single colony into a small volume of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Purification: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.
-
Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant Plm IV with elution buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole and allow for proper folding. Concentrate the purified protein using a centrifugal filter unit.
-
Verification: Confirm the purity and size of the recombinant Plm IV by SDS-PAGE. Determine the protein concentration using a standard protein assay.
In Vitro Plasmepsin IV Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against Plasmepsin IV. The assay utilizes a quenched fluorogenic peptide substrate derived from the α-chain of human hemoglobin.
Objective: To measure the IC50 value of an inhibitor against Plasmepsin IV.
Materials:
-
Purified recombinant Plasmepsin IV
-
Quenched fluorogenic peptide substrate: A substrate corresponding to residues 30-37 of the α-chain of human hemoglobin, labeled with a fluorophore and a quencher.
-
Assay buffer: 100 mM sodium acetate, pH 4.5.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Pepstatin A (positive control inhibitor).
-
DMSO (vehicle control).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents: Dilute the purified Plasmepsin IV and the fluorogenic peptide substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor and control compounds in DMSO.
-
Assay Setup: To each well of a 384-well plate, add the following in order:
-
Assay buffer.
-
Test inhibitor at various concentrations (final DMSO concentration should be kept constant, typically ≤1%). Include wells with vehicle control (DMSO only) and a positive control inhibitor (Pepstatin A).
-
Plasmepsin IV enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Parasite Growth Inhibition Assay
This assay determines the efficacy of an inhibitor in preventing the growth of P. falciparum in an in vitro culture of human red blood cells.
Objective: To determine the EC50 value of an inhibitor against P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage) at a known parasitemia.
-
Human red blood cells (RBCs).
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test inhibitor dissolved in DMSO.
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Prepare Parasite Culture: Prepare a suspension of synchronized ring-stage parasites in complete culture medium with RBCs at a final hematocrit of 2% and a parasitemia of 0.5%.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in complete culture medium.
-
Assay Setup: Add the parasite culture suspension to the wells of a 96-well plate. Add the diluted test inhibitor to the respective wells. Include control wells with no inhibitor (vehicle control) and uninfected RBCs (background control).
-
Incubation: Incubate the plate for 72 hours in a humidified, gas-controlled incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Normalize the data to the vehicle control (100% growth).
-
Plot the percentage of growth inhibition versus the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
Hemoglobin Degradation Pathway in P. falciparum
The following diagram illustrates the multi-step process of hemoglobin degradation within the parasite's food vacuole, highlighting the central role of Plasmepsin IV.
Caption: Hemoglobin degradation pathway in the malaria parasite.
Experimental Workflow for Plm IV Inhibitor Screening
This diagram outlines the logical flow of experiments to identify and characterize inhibitors of Plasmepsin IV.
Caption: Workflow for Plm IV inhibitor screening and development.
Conclusion
This compound and other compounds targeting the hemoglobin degradation pathway represent a promising avenue for the development of new antimalarial drugs. By disrupting the parasite's ability to acquire essential nutrients, these inhibitors effectively halt its growth and replication. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and optimize inhibitors of Plasmepsin IV, with the ultimate goal of translating these findings into effective clinical treatments for malaria.
References
- 1. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Novel Inhibitors of malarial aspartyl proteases, plasmepsin II and IV: In silico design and validation studies | Chemical Biology Letters [pubs.thesciencein.org]
- 4. Crystal structures of the free and inhibited forms of plasmepsin I (PMI) from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Plm IV inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Plm IV inhibitor-1, a potent inhibitor of Plasmepsin IV (Plm IV), an aspartic protease from Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound, also identified as compound 6 in the work by Jaudzems et al., is a hydroxyethylamine-based inhibitor with significant potential in antimalarial drug discovery.[1][2] This protocol is based on the synthetic strategies reported for analogous hydroxyethylamine-based plasmepsin inhibitors. The accompanying data and diagrams are intended to facilitate the replication of this synthesis for research and drug development purposes.
Introduction
The increasing resistance of Plasmodium falciparum to existing antimalarial drugs necessitates the development of new therapeutic agents with novel mechanisms of action. Plasmepsins, a family of aspartic proteases involved in the degradation of hemoglobin within the parasite's food vacuole, represent a validated target for antimalarial chemotherapy. This compound has demonstrated potent inhibitory activity against Plm IV, making it a valuable tool compound for studying plasmepsin function and a promising lead for further optimization. The core of this compound is a hydroxyethylamine isostere, which mimics the transition state of peptide bond hydrolysis by aspartic proteases.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds against various plasmepsins and the human aspartic protease Cathepsin D (Cat D) are summarized below. This data is crucial for understanding the potency and selectivity of the inhibitor.
| Compound | Plm I (IC₅₀, µM) | Plm II (IC₅₀, µM) | Plm IV (IC₅₀, µM) | Cat D (IC₅₀, µM) | Reference |
| This compound (6) | 4.1 | 0.80 | 0.25 | 0.35 | Jaudzems K, et al. 2014 |
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocol is a representative procedure based on the synthesis of similar hydroxyethylamine-based plasmepsin inhibitors.
General Synthetic Scheme
The overall synthetic strategy involves the preparation of a key hydroxyethylamine core via the ring-opening of a suitable epoxide, followed by coupling reactions to introduce the side chains.
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of the Hydroxyethylamine Core
This step involves the regioselective ring-opening of a Boc-protected amino epoxide with a suitable amine nucleophile.
Materials:
-
Boc-protected amino epoxide (derived from a suitable amino acid, e.g., phenylalanine)
-
Appropriate amine for the P1' position
-
Anhydrous isopropanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected amino epoxide in anhydrous isopropanol under an inert atmosphere.
-
Add the desired amine nucleophile to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure hydroxyethylamine core.
Step 2: Coupling Reactions
The hydroxyethylamine core is further elaborated through standard peptide coupling reactions to introduce the P1 and P2/P3 side chains.
Materials:
-
Hydroxyethylamine core from Step 1
-
Carboxylic acids for the P1 and P2/P3 positions
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure (General):
-
Dissolve the carboxylic acid component in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the hydroxyethylamine core (or the intermediate from the previous coupling step) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final this compound.
Signaling Pathway and Mechanism of Action
This compound targets the active site of Plasmepsin IV. The hydroxyethylamine moiety is designed to mimic the tetrahedral transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's catalytic activity.
Caption: Inhibition of Plasmepsin IV by this compound.
Disclaimer: This protocol is intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization. It is highly recommended to consult the original publication by Jaudzems et al. (ACS Medicinal Chemistry Letters, 2014, 5(4), 373–377) and its supporting information for the precise experimental details.
References
Application Notes and Protocols for In Vitro Plm IV Inhibitor-1 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmepsin IV (Plm IV) is an aspartic protease found in the food vacuole of the malaria parasite, Plasmodium falciparum. It plays a crucial role in the degradation of host cell hemoglobin, a process essential for the parasite's growth and maturation.[1] This central role in parasite survival makes Plm IV a promising target for the development of novel antimalarial drugs.[1] These application notes provide a detailed protocol for an in vitro fluorogenic assay to determine the enzymatic activity of Plm IV and to evaluate the inhibitory potential of compounds such as Plm IV inhibitor-1.
Principle of the Assay
The in vitro assay for Plm IV activity is based on the use of a quenched fluorogenic peptide substrate. This substrate is designed to mimic the cleavage site in the alpha-chain of human hemoglobin that is recognized by Plm IV.[2] The peptide is flanked by a fluorophore and a quencher molecule. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by Plm IV, the fluorophore is released from the quencher, resulting in a detectable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of Plm IV. The potency of an inhibitor is determined by measuring the reduction in enzymatic activity in the presence of the inhibitor.
Quantitative Data for Plm IV Inhibitors
The inhibitory activity of compounds against Plasmepsin IV is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of Plm IV by 50%. The table below summarizes the IC50 values for known Plm IV inhibitors.
| Inhibitor | Plm I (μM) | Plm II (μM) | Plm IV (μM) | Cat D (μM) |
| This compound (compound 6) | 4.1 | 0.80 | 0.25 | 0.35 |
| Plm IV inhibitor-2 (compound 3) | 0.3 | 0.07 | 0.024 | - |
Note: Cathepsin D (Cat D) is a human aspartic protease, and its inhibition is often assessed to determine the selectivity of the inhibitors.
Experimental Protocols
Recombinant Plasmepsin IV Expression and Purification
The production of active recombinant Plasmepsin IV is a prerequisite for the in vitro assay.
1. Expression:
-
The gene for the pro-form of Plm IV is cloned into an expression vector, such as pET-3a, and transformed into a suitable E. coli expression strain, like BL21 (DE3).[3]
-
The bacterial culture is grown at 37°C in Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
2. Purification and Refolding:
-
As Plm IV is often expressed in inclusion bodies, the cells are harvested and lysed. The inclusion bodies are then isolated by centrifugation.
-
The protein is solubilized from the inclusion bodies and refolded.[3]
-
The refolded pro-Plm IV is purified using chromatography techniques.
3. Activation:
-
Recombinant pro-Plm IV can be auto-activated to its mature, active form by incubation at an acidic pH.[3]
Fluorogenic In Vitro Assay for Plm IV Activity and Inhibition
This protocol describes the steps for measuring Plm IV activity and determining the IC50 value of an inhibitor in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Recombinant active Plasmepsin IV
-
Quenched fluorogenic peptide substrate (e.g., corresponding to residues 30-37 of the α-chain of human hemoglobin)[2]
-
Assay Buffer: 100 mM citrate-phosphate buffer, pH 5.4[2]
-
This compound (or other test compounds)
-
Pepstatin A (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 330 nm and 390 nm, respectively (these may vary depending on the specific fluorophore used).
Assay Protocol:
-
Prepare Reagents:
-
Dilute the recombinant active Plm IV to the desired working concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer.
-
Prepare a stock solution of this compound and any other test compounds in DMSO. Create a serial dilution of the compounds in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Prepare a stock solution of Pepstatin A in DMSO as a positive control for inhibition.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Negative control (no inhibitor) wells: Add Plm IV enzyme and Assay Buffer (with the same final DMSO concentration as the inhibitor wells).
-
Positive control (inhibitor) wells: Add Plm IV enzyme and a known concentration of Pepstatin A.
-
Test compound wells: Add Plm IV enzyme and the desired concentrations of the test compound (e.g., this compound).
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or vehicle) to the appropriate wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The readings should be in the linear range of the reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀):
-
For each well, plot the fluorescence intensity against time.
-
The slope of the linear portion of this curve represents the initial reaction velocity.
-
-
Determine the percent inhibition:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
-
Determine the IC50 value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro Plm IV inhibitor assay.
Caption: Role of Plm IV in hemoglobin degradation.
References
- 1. Recombinant expression and enzymatic subsite characterization of plasmepsin 4 from the four Plasmodium species infecting man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of Plasmodium falciparum proplasmepsin IV: the plasticity of proplasmepsins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Plm IV inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plm IV inhibitor-1 is a potent small molecule inhibitor of Plasmepsin IV (Plm IV), an aspartic protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Plm IV plays a crucial role in the degradation of host cell hemoglobin, a process essential for parasite survival and growth.[1][2][3][4][5] By inhibiting this enzyme, this compound disrupts the parasite's nutrient supply, leading to its death. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a cell-based assay using P. falciparum-infected human erythrocytes.
The primary assay described here is the SYBR Green I-based fluorescence assay, a widely used, robust, and high-throughput method for assessing antimalarial drug activity.[6][7][8][9][10] This assay measures the proliferation of the parasite by quantifying its DNA content.
Signaling Pathway: Hemoglobin Degradation in P. falciparum
The intraerythrocytic stages of P. falciparum reside within human red blood cells and utilize hemoglobin as a primary source of amino acids. This process occurs within a specialized acidic organelle called the food vacuole.[1][3][4] The degradation of hemoglobin is a multi-step process involving several proteases. Plasmepsins I and II initiate the breakdown of native hemoglobin. Subsequently, Plasmepsin IV, along with other proteases like histo-aspartic protease (HAP) and falcipains (cysteine proteases), further degrades the resulting globin fragments.[4][11] Inhibition of Plm IV disrupts this essential pathway, leading to parasite starvation and death.
Experimental Protocols
In Vitro Culture of Asexual P. falciparum Erythrocytic Stages
This protocol describes the continuous in vitro cultivation of P. falciparum in human erythrocytes.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% AlbuMAX II.
-
Sterile, disposable culture flasks (25 cm²)
-
Humidified incubator at 37°C
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Giemsa stain
Procedure:
-
Thaw cryopreserved parasites rapidly in a 37°C water bath.
-
Transfer the thawed parasites to a sterile centrifuge tube and wash with cRPMI.
-
Establish the culture in a 25 cm² flask at a 5% hematocrit (percentage of red blood cells in the total volume) and an initial parasitemia of 0.5%.
-
Gas the flask with the gas mixture for 30-60 seconds and place it in a 37°C incubator.[12]
-
Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
When the parasitemia reaches 5-8%, sub-culture by adding fresh erythrocytes to reduce the parasitemia to 0.5%.
SYBR Green I-Based Drug Sensitivity Assay
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (see below for synchronization protocol)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Artemisinin or chloroquine (as a positive control)
-
cRPMI
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol for Parasite Synchronization:
To obtain a synchronous culture of ring-stage parasites, treat the culture with 5% D-sorbitol. This will lyse the mature parasite stages (trophozoites and schizonts), leaving only the ring-stage parasites.[13][14]
Assay Procedure:
-
Prepare a serial dilution of this compound in cRPMI in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare dilutions for the positive control drug.
-
In the black, clear-bottom 96-well plate, add 100 µL of the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).
-
Incubate the plate for 72 hours at 37°C in a gassed, humidified chamber.
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
Data Analysis:
-
Subtract the average fluorescence of the uninfected erythrocyte wells from all other readings.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the untreated control wells.
-
Plot the percentage of parasite growth inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow and Logic Diagram
Data Presentation
The quantitative data from the SYBR Green I assay should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Activity of this compound against P. falciparum
| Compound | IC₅₀ (nM) [95% Confidence Interval] |
| This compound | [Insert Value] |
| Artemisinin | [Insert Value] |
| Chloroquine | [Insert Value] |
Table 2: Raw Fluorescence Data (Example)
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | % Inhibition |
| 0 (No Drug) | 5000 | 5100 | 4950 | 5017 | 0 |
| 1 | 4500 | 4600 | 4550 | 4550 | 9.3 |
| 10 | 3000 | 3100 | 3050 | 3050 | 39.2 |
| 100 | 1500 | 1600 | 1550 | 1550 | 69.1 |
| 1000 | 500 | 550 | 520 | 523 | 89.6 |
| Background | 200 | 210 | 190 | 200 | - |
Note: The example data is for illustrative purposes only. Actual fluorescence values will vary depending on the instrument and experimental conditions.
Conclusion
These application notes provide a comprehensive guide for the cell-based evaluation of this compound against P. falciparum. By following these protocols, researchers can reliably determine the in vitro efficacy of this and other antimalarial compounds, contributing to the discovery and development of new therapies to combat malaria.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemoglobin degradation in the malaria parasite Plasmodium falciparum: an ordered process in a unique organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Malaria parasite plasmepsins: More than just plain old degradative pepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. journals.asm.org [journals.asm.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 13. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 14. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
Plasmepsin IV FRET Assay: An Application Note and Protocol for Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmepsin IV, an aspartic protease found in the food vacuole of Plasmodium falciparum, plays a crucial role in the degradation of host hemoglobin. This process is essential for the parasite's survival, making Plasmepsin IV a key target for the development of novel antimalarial drugs. This document provides a detailed protocol for a robust and sensitive in vitro assay to identify and characterize inhibitors of Plasmepsin IV using Förster Resonance Energy Transfer (FRET) technology. The assay utilizes a specific peptide substrate labeled with a fluorophore and a quencher, allowing for a continuous and quantitative measurement of enzymatic activity.
Introduction
The increasing resistance of Plasmodium falciparum to existing antimalarial therapies necessitates the discovery of new drugs with novel mechanisms of action. The parasite's hemoglobin degradation pathway is a validated target for therapeutic intervention. Plasmepsin IV is a key enzyme in this pathway, initiating the breakdown of hemoglobin. Inhibition of Plasmepsin IV disrupts the parasite's nutrient supply, leading to its death.
FRET-based assays are a powerful tool for high-throughput screening (HTS) and inhibitor characterization. In this assay, a peptide substrate containing the Plasmepsin IV cleavage site is flanked by a donor fluorophore and an acceptor quencher. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the substrate by Plasmepsin IV, the donor and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity and can be used to determine the potency of inhibitory compounds.
Principle of the Assay
The Plasmepsin IV FRET assay is based on the enzymatic cleavage of a synthetic peptide substrate. The substrate is dual-labeled with a fluorescent donor molecule, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a non-fluorescent quencher molecule, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL).
Figure 1: Principle of the Plasmepsin IV FRET Assay.
When the substrate is intact, the energy from the excited EDANS molecule is transferred to the DABCYL molecule, and no fluorescence is emitted. When Plasmepsin IV cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart, disrupting the FRET. This results in an increase in the fluorescence emission of EDANS. The rate of this increase is proportional to the enzyme's activity.
Materials and Reagents
Recombinant Plasmepsin IV
Recombinant P. falciparum Plasmepsin IV can be expressed in E. coli and purified from inclusion bodies as previously described. The purified enzyme should be stored at -80°C in a suitable buffer.
FRET Substrate
A commercially available FRET substrate suitable for Plasmepsin IV is recommended.
| Parameter | Specification |
| Sequence | DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS |
| Fluorophore (Donor) | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) |
| Quencher (Acceptor) | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) |
| Excitation Wavelength | ~340 nm[1][2] |
| Emission Wavelength | ~490-500 nm[2][3] |
| Purity | >95% (HPLC) |
| Storage | -20°C, protected from light |
Table 1: Specifications of the Plasmepsin IV FRET Substrate
Assay Buffer and Other Reagents
| Reagent | Final Concentration | Stock Solution |
| Sodium Citrate | 100 mM | 1 M |
| Sodium Phosphate | 100 mM | 1 M |
| Assay Buffer pH | 5.4 | |
| DMSO | Variable (typically ≤1%) | 100% |
| Pepstatin A (Positive Control Inhibitor) | 1 µM | 1 mM in DMSO |
Table 2: Composition of the Assay Buffer and Other Reagents
Experimental Protocol
The following protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Figure 2: Workflow for the Plasmepsin IV FRET inhibitor screening assay.
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM citrate-phosphate buffer, pH 5.4.
-
Recombinant Plasmepsin IV: Dilute the stock enzyme in assay buffer to the desired final concentration (e.g., 5-10 nM). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
FRET Substrate: Prepare a stock solution of the FRET substrate in DMSO. Further dilute in assay buffer to the desired final concentration. A substrate concentration around the Km value is often used for inhibitor screening. A previously reported Km for a similar substrate was 0.33 µM.
-
Inhibitor Plate: Prepare serial dilutions of test compounds in 100% DMSO.
Assay Procedure
-
Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well plate.
-
Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the respective wells.
-
Add 25 µL of the diluted Plasmepsin IV solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted FRET substrate solution to all wells. The final assay volume will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
Data Acquisition
-
Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 490 nm
-
The gain of the detector should be adjusted to ensure the signal is within the linear range of the instrument.
Data Analysis
-
Calculate Initial Reaction Velocities (V0): For each well, plot the fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Vinhibitor - Vno enzyme) / (VDMSO - Vno enzyme)] * 100 Where:
-
Vinhibitor = Initial velocity in the presence of the test compound
-
Vno enzyme = Initial velocity in the absence of enzyme
-
VDMSO = Initial velocity in the presence of DMSO (0% inhibition)
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Example Data
The following table provides examples of known inhibitors of Plasmepsin IV and their reported inhibitory activities.
| Inhibitor | Inhibition Constant | Reference |
| Pepstatin A | Potent (used as a positive control) | |
| KNI-10006 | IC50 = 0.69 µM | |
| Compound 18 | Ki = 35 nM | |
| Compound 4 | Ki = 478 nM |
Table 3: Examples of Plasmepsin IV Inhibitors
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescent compounds, contaminated reagents | Screen compounds for autofluorescence; use high-purity reagents. |
| Low signal-to-background ratio | Enzyme concentration too low, substrate concentration too low | Optimize enzyme and substrate concentrations. |
| Non-linear reaction progress curves | Substrate depletion, enzyme instability | Use a lower enzyme concentration; ensure assay buffer conditions are optimal. |
| High variability between replicate wells | Pipetting errors, improper mixing | Use calibrated pipettes; ensure thorough mixing of reagents. |
Conclusion
This application note provides a detailed and robust protocol for the screening and characterization of Plasmepsin IV inhibitors using a FRET-based assay. The assay is sensitive, quantitative, and amenable to high-throughput screening, making it a valuable tool in the discovery of novel antimalarial drugs targeting this essential parasite enzyme. Careful optimization of assay parameters and adherence to the protocol will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols: In Vitro Efficacy Testing of Plm IV Inhibitor-1 Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for evaluating the in vitro antiplasmodial activity and cytotoxicity of Plm IV Inhibitor-1, a putative inhibitor of Plasmodium falciparum Plasmepsin IV. The protocols described herein cover parasite culturing, standardized drug susceptibility assays, and cytotoxicity assessment. Representative data is presented in tabular format for clarity, and key experimental workflows and the targeted signaling pathway are visualized using diagrams.
Introduction
Plasmodium falciparum, the causative agent of the most severe form of malaria, relies on a complex metabolic process within its food vacuole to digest host hemoglobin, which serves as a primary source of amino acids. This degradation is initiated by a cascade of proteases, including the aspartic protease Plasmepsin IV (Plm IV). Inhibition of this crucial enzymatic pathway presents a promising strategy for the development of novel antimalarial therapeutics.[1][2] this compound is a novel compound designed to specifically target and inhibit the activity of P. falciparum Plasmepsin IV.
These application notes provide a comprehensive guide for the in vitro assessment of this compound's efficacy and selectivity against blood-stage P. falciparum. The methodologies detailed are based on widely accepted and robust assays, ensuring reproducibility and comparability of results.
Signaling Pathway: Hemoglobin Degradation in P. falciparum
Plasmepsin IV functions within a multi-enzyme complex in the parasite's food vacuole to degrade hemoglobin into smaller peptides, which are then further broken down into amino acids.[3][4][5] Disrupting this pathway starves the parasite of essential nutrients, leading to growth inhibition and death.
Caption: Hemoglobin degradation pathway in the P. falciparum food vacuole.
Experimental Protocols
P. falciparum Culture Maintenance
Objective: To maintain a continuous in vitro culture of asexual blood-stage P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Parasite Medium (CPM): RPMI-1640 supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/mL gentamycin, and 0.5% Albumax I.[6]
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[7][8]
-
Sterile tissue culture flasks or plates.
Protocol:
-
Maintain parasite cultures at a 3-5% hematocrit in CPM.[8]
-
Monitor parasitemia daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Subculture the parasites every 48 hours or when parasitemia reaches 5-8%. To subculture, dilute the infected erythrocytes with fresh, washed erythrocytes and CPM to the desired parasitemia (typically 0.5-1%).
-
For drug susceptibility assays, synchronize the parasite culture to the ring stage. This can be achieved by two consecutive treatments with 5% D-sorbitol separated by 48 hours.[6]
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum. This assay measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.[9][10][11]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit).[12]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Artemisinin or Chloroquine (control drugs).
-
Black, clear-bottom 96-well microtiter plates.
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm).[9]
Protocol:
-
Prepare serial dilutions of this compound and control drugs in CPM in a separate 96-well plate.
-
Add 100 µL of the drug dilutions to the black 96-well plates in triplicate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Include control wells containing parasites with no drug (positive growth control) and uninfected erythrocytes (negative control).
-
Incubate the plates for 72 hours under the standard culture conditions.[12]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.[12]
Cytotoxicity Assay (MTT Method)
Objective: To assess the cytotoxicity of this compound against a human cell line (e.g., HepG2 or HEK293T) and determine the 50% cytotoxic concentration (CC₅₀). This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][14][15]
Materials:
-
Human cell line (e.g., HepG2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
Protocol:
-
Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Add various concentrations of this compound to the wells in triplicate and incubate for 24-48 hours.[13]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[13][15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm.
-
Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[13]
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.
Data Presentation
The following tables summarize representative quantitative data for the in vitro evaluation of this compound.
Table 1: In Vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | IC₅₀ (nM) [Mean ± SD] |
| This compound | 3D7 (Chloroquine-sensitive) | 45.8 ± 5.2 |
| This compound | Dd2 (Chloroquine-resistant) | 52.3 ± 6.8 |
| Chloroquine | 3D7 (Chloroquine-sensitive) | 8.9 ± 1.1 |
| Chloroquine | Dd2 (Chloroquine-resistant) | 150.4 ± 15.7 |
| Artemisinin | 3D7 (Chloroquine-sensitive) | 5.1 ± 0.8 |
| Artemisinin | Dd2 (Chloroquine-resistant) | 6.3 ± 0.9 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | HepG2 | > 25 | > 545 |
| Chloroquine | HepG2 | 35.2 ± 4.1 | 3955 (vs. 3D7) |
Note: The data presented are for illustrative purposes only and should be generated experimentally for this compound.
Experimental Workflow Diagram
The overall workflow for testing this compound is depicted below.
Caption: Workflow for in vitro testing of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's antiplasmodial potency and its selectivity towards the parasite over human cells. A high selectivity index, as suggested by the representative data, would indicate that this compound has a promising therapeutic window and warrants further investigation as a potential antimalarial drug candidate.
References
- 1. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 13. scielo.br [scielo.br]
- 14. scienceopen.com [scienceopen.com]
- 15. scielo.br [scielo.br]
Application Notes and Protocols for Plm IV Inhibitor-1 in Enzymatic Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plm IV inhibitor-1, a potent hydroxyethylamine-based inhibitor of Plasmepsin IV (Plm IV), serves as a critical tool for studying the enzymatic activity of this key Plasmodium falciparum protease. Plasmepsin IV is an aspartic protease located in the food vacuole of the malaria parasite, where it plays a crucial role in the initial stages of hemoglobin degradation, a process essential for parasite survival.[1] Understanding the kinetics of Plm IV inhibition is vital for the development of novel antimalarial therapeutics. These application notes provide detailed protocols for the characterization of this compound and its effects on the enzymatic activity of Plasmepsin IV.
Quantitative Data Summary
The inhibitory activity of this compound and the kinetic parameters of Plasmepsin IV are summarized in the tables below. This data is essential for designing and interpreting experiments.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) |
| Plasmepsin I | 4.1 |
| Plasmepsin II | 0.80 |
| Plasmepsin IV | 0.25 |
| Cathepsin D (human) | 0.35 |
Data sourced from publicly available information.
Table 2: Kinetic Parameters of P. falciparum Plasmepsin IV
| Parameter | Value | Substrate |
| K_m_ | 0.33 µM | Fluorogenic Peptide (α33–34) |
| Optimal pH | 5.4 |
This data provides a baseline for enzymatic assays.
Signaling Pathway and Experimental Workflow
Hemoglobin Degradation Pathway in P. falciparum
Plasmepsin IV functions within a cascade of proteases in the parasite's food vacuole to degrade host hemoglobin into amino acids, which are essential for parasite growth and development. The pathway is initiated by the aspartic proteases Plasmepsin I, II, HAP (histo-aspartic protease), and IV.
Experimental Workflow for Kinetic Analysis
The following workflow outlines the key steps for determining the inhibitory kinetics of this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant P. falciparum Plasmepsin IV (active, purified)
-
This compound (stock solution in DMSO)
-
Fluorogenic peptide substrate: DABCYL-Glu-Arg-Asn-Leu-Ser-Phe-Leu-Ser-Phe-Pro-EDANS (a quenched fluorescence substrate corresponding to the α-chain of human hemoglobin, residues 30-37, often abbreviated as α33-34)
-
Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 5.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Determination of IC50 of this compound
This protocol is designed to determine the concentration of this compound required to inhibit 50% of Plasmepsin IV enzymatic activity.
-
Prepare Reagent Dilutions:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO control (vehicle).
-
Prepare a working solution of recombinant Plm IV in Assay Buffer.
-
Prepare a working solution of the fluorogenic peptide substrate in Assay Buffer. The final substrate concentration in the assay should be at or near the K_m_ value (e.g., 0.33 µM).
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of the this compound dilution (or DMSO control).
-
Add 25 µL of the Plm IV working solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the fluorogenic peptide substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (K_i_)
This protocol determines the inhibition constant (K_i_), a more precise measure of inhibitor potency. This can be achieved through graphical analysis of enzyme kinetics at various substrate and inhibitor concentrations.
-
Prepare Reagent Dilutions:
-
Prepare serial dilutions of this compound in Assay Buffer at several fixed concentrations (e.g., 0, 0.5 x K_i_ (estimated), 1 x K_i_, 2 x K_i_).
-
Prepare serial dilutions of the fluorogenic peptide substrate in Assay Buffer, typically ranging from 0.2 x K_m_ to 5 x K_m_ (e.g., 0.07 µM to 1.65 µM).
-
Prepare a working solution of recombinant Plm IV in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Set up a matrix of reactions where each concentration of the inhibitor is tested against each concentration of the substrate.
-
For each reaction, combine 25 µL of the appropriate inhibitor dilution, 50 µL of the appropriate substrate dilution, and initiate the reaction by adding 25 µL of the Plm IV working solution.
-
-
Measure Fluorescence and Calculate Initial Velocities:
-
Follow steps 4 and 5.1 from Protocol 1 to measure fluorescence and calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
For each fixed inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/Velocity against 1/[Substrate].
-
The resulting plots for different inhibitor concentrations will be a series of lines.
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant.
-
-
The K_i_ can be determined from the intercepts and slopes of these lines. For competitive inhibition, the K_i_ can be calculated from the change in the apparent K_m_ at each inhibitor concentration.
-
Alternatively, if the mechanism of inhibition is known to be competitive, the Cheng-Prusoff equation can be used to calculate K_i_ from the IC50 value:
K_i_ = IC50 / (1 + [S]/K_m_)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
K_m_ is the Michaelis-Menten constant for the substrate.
Conclusion
These application notes provide a framework for conducting detailed enzymatic kinetic studies using this compound. The provided protocols and data will aid researchers in characterizing the inhibitory mechanism of this compound and in the broader effort to develop novel and effective antimalarial drugs targeting the essential hemoglobin degradation pathway of P. falciparum.
References
Application Notes and Protocols: DPP-4 Inhibitor-1 in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1][2][3] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2][4] Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[3][5] Consequently, DPP-4 inhibitors have emerged as a significant class of oral antihyperglycemic agents.[3] This document provides detailed application notes and protocols for the use of a representative DPP-4 inhibitor, herein referred to as "DPP-4 Inhibitor-1," in drug discovery screening.
Mechanism of Action
DPP-4 inhibitors act by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme.[1] This inhibition prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and enhancing their physiological effects on glucose metabolism.[2][4] The primary downstream effects include glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.[4]
Signaling Pathway
The inhibition of DPP-4 potentiates the signaling cascade initiated by incretin hormones. Upon binding to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, GLP-1 and GIP activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate ion channel activity and promote the exocytosis of insulin-containing granules.
Applications in Drug Discovery Screening
DPP-4 Inhibitor-1 can be utilized as a reference compound in various stages of drug discovery, including:
-
High-Throughput Screening (HTS): As a positive control to validate assay performance and identify novel DPP-4 inhibitors from large compound libraries.
-
Hit-to-Lead Optimization: To benchmark the potency and selectivity of newly synthesized analogs.
-
In Vitro and Cell-Based Assays: To study the downstream cellular effects of DPP-4 inhibition and elucidate structure-activity relationships (SAR).
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative DPP-4 inhibitors, which can serve as a benchmark for screening campaigns involving DPP-4 Inhibitor-1.
Table 1: In Vitro DPP-4 Inhibition
| Compound | IC50 (nM) | Reference |
| Sitagliptin | 19 | [5] |
| Vildagliptin | 62 | [5] |
| Saxagliptin | 50 | [5] |
| Linagliptin | 1 | [5] |
| Alogliptin | <10 | [5] |
Table 2: Antiviral Activity of Protease Inhibitors (for comparative purposes)
| Compound | Target Protease | IC50 (µM) | Antiviral EC50 (nM) | Reference |
| YM155 | SARS-CoV-2 PLpro | 2.47 | 170 | [6] |
| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63 | - | [6] |
| Tanshinone I | SARS-CoV-2 PLpro | 2.21 | - | [6] |
| GRL0617 | SARS-CoV-2 PLpro | 1.39 | - | [6] |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for DPP-4 Inhibitors
This protocol describes a fluorescence-based assay for the rapid screening of compound libraries to identify potential DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 Inhibitor-1 (as a positive control)
-
Compound library plates (e.g., 384-well format)
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Compound Plating: Dispense 200 nL of each compound from the library into individual wells of a 384-well plate. Include wells with DMSO (negative control) and DPP-4 Inhibitor-1 (positive control).
-
Enzyme Preparation: Prepare a solution of human recombinant DPP-4 in assay buffer to a final concentration that yields a robust signal-to-background ratio.
-
Enzyme Addition: Add 10 µL of the DPP-4 enzyme solution to each well of the compound plate.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
Substrate Addition: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Cell-Based Assay Protocol for DPP-4 Activity
This protocol measures the activity of DPP-4 in a cellular context, providing insights into compound permeability and efficacy in a more physiological environment.
Materials:
-
A cell line endogenously expressing DPP-4 (e.g., Caco-2 cells)
-
Cell culture medium and supplements
-
DPP-4 Inhibitor-1
-
Test compounds
-
DPP-4 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
-
Compound Treatment: Treat the cells with varying concentrations of test compounds and DPP-4 Inhibitor-1 for a predetermined time (e.g., 1-24 hours). Include vehicle-treated cells as a control.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable cell lysis buffer.
-
Lysate Collection: Collect the cell lysates.
-
DPP-4 Activity Assay: Perform the DPP-4 activity assay on the cell lysates according to the manufacturer's instructions. This typically involves adding a specific substrate and measuring the resulting colorimetric or fluorescent signal.
-
Data Analysis: Determine the IC50 values for the test compounds by plotting the percent inhibition of DPP-4 activity against the compound concentration.
Conclusion
DPP-4 Inhibitor-1 serves as an invaluable tool for the discovery and development of novel DPP-4 inhibitors. The protocols and data presented here provide a framework for establishing robust screening assays and for interpreting the resulting data in the context of known inhibitors. These methodologies can be adapted to various screening platforms and cellular models to advance the identification of new therapeutic candidates for type 2 diabetes and potentially other indications where DPP-4 plays a pathological role.
References
- 1. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Plm IV Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Plm IV inhibitor-1, a putative inhibitor of the protease Plm IV. The IC50 value is a critical measure of a drug's potency, representing the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%.[1][2] This protocol is designed for an in vitro enzymatic assay and provides guidelines for data acquisition, analysis, and interpretation.
Principle of the Assay
The IC50 of this compound is determined by measuring the enzymatic activity of Plm IV at various concentrations of the inhibitor. The assay utilizes a specific substrate for Plm IV that, when cleaved, produces a detectable signal (e.g., colorimetric or fluorometric). By constructing a dose-response curve of enzyme activity versus inhibitor concentration, the IC50 value can be calculated.[1] This involves fitting the experimental data to a four-parameter logistic (4PL) model.[3][4]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human Plm IV | Example Corp. | PLMIV-001 | -80°C |
| Plm IV Substrate (e.g., Fluorogenic Peptide) | Example Corp. | PLMSUB-001 | -20°C |
| This compound | In-house/Custom Synthesis | N/A | -20°C |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20) | In-house Preparation | N/A | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temp |
| 384-well Black, Flat-Bottom Assay Plates | Corning | 3571 | Room Temp |
| Plate Reader (with fluorescence capabilities) | Molecular Devices | SpectraMax M5 | N/A |
Note: Specific substrate and buffer conditions should be optimized for Plm IV.
Experimental Protocol
Reagent Preparation
-
Plm IV Enzyme Stock Solution: Reconstitute lyophilized Plm IV in assay buffer to a final concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the desired working concentration (e.g., 2X final concentration) in assay buffer.
-
Plm IV Substrate Stock Solution: Reconstitute the substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and dilute to the desired working concentration (e.g., 4X final concentration) in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM). Then, dilute each of these concentrations 1:25 in assay buffer to create the 4X working inhibitor solutions. This intermediate dilution step minimizes the final DMSO concentration in the assay.
Assay Procedure
-
Dispense Inhibitor: Add 5 µL of the 4X serially diluted this compound solutions to the wells of a 384-well plate. Include wells with 5 µL of assay buffer containing the same percentage of DMSO as the inhibitor solutions for the "no inhibitor" (100% activity) control. Also, include wells with assay buffer alone for the "no enzyme" (background) control.
-
Add Enzyme: Add 10 µL of the 2X Plm IV enzyme working solution to all wells except the "no enzyme" control wells. To the "no enzyme" control wells, add 10 µL of assay buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the 4X Plm IV substrate working solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the fluorescence intensity (or absorbance) every minute for 30-60 minutes. The excitation and emission wavelengths should be appropriate for the specific fluorogenic substrate used.
Plate Layout
A representative 384-well plate layout for the IC50 determination is shown below.
| 1 | 2 | 3 | 4 | ... | 22 | 23 | 24 | |
| A | I-1 | I-1 | I-4 | I-4 | ... | 100% | 100% | Bkg |
| B | I-1 | I-1 | I-4 | I-4 | ... | 100% | 100% | Bkg |
| C | I-2 | I-2 | I-5 | I-5 | ... | 100% | 100% | Bkg |
| D | I-2 | I-2 | I-5 | I-5 | ... | 100% | 100% | Bkg |
| E | I-3 | I-3 | I-6 | I-6 | ... | 100% | 100% | Bkg |
| F | I-3 | I-3 | I-6 | I-6 | ... | 100% | 100% | Bkg |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
| P | ... | ... | ... | ... | ... | ... | ... | ... |
-
I-1 to I-n: Different concentrations of this compound (in duplicate or triplicate).
-
100%: 100% activity control (no inhibitor).
-
Bkg: Background control (no enzyme).
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by plotting the fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Correct for Background: Subtract the average reaction rate of the "no enzyme" (background) controls from all other reaction rates.
-
Normalize Data: Express the corrected reaction rates as a percentage of the average "no inhibitor" (100% activity) control.
-
% Activity = (V_inhibitor / V_no_inhibitor) * 100
-
-
Generate Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R, or online calculators).[3][4] The equation is as follows:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the % Activity.
-
X is the logarithm of the inhibitor concentration.
-
Top is the upper plateau of the curve (around 100%).
-
Bottom is the lower plateau of the curve (around 0%).
-
LogIC50 is the logarithm of the inhibitor concentration that produces a 50% response.
-
HillSlope describes the steepness of the curve.
-
The IC50 is the concentration of the inhibitor at which the response is halfway between the top and bottom plateaus.
Data Presentation
The results of the IC50 determination should be summarized in a clear and structured table.
| Inhibitor Concentration [µM] | Log(Inhibitor Concentration) | Average % Activity | Std. Deviation |
| 100 | 2 | 2.5 | 0.8 |
| 30 | 1.48 | 8.1 | 1.2 |
| 10 | 1 | 25.3 | 2.5 |
| 3 | 0.48 | 48.9 | 3.1 |
| 1 | 0 | 75.6 | 4.2 |
| 0.3 | -0.52 | 92.3 | 2.8 |
| 0.1 | -1 | 98.7 | 1.5 |
| 0 (Control) | N/A | 100 | 2.1 |
Calculated IC50 Value:
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 3.2 | 2.8 - 3.6 |
| Hill Slope | -1.1 | -1.3 - -0.9 |
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified signaling pathway of Plm IV inhibition.
References
Application Notes and Protocols for Employing DPP-IV Inhibitor-1 in Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DPP-IV Inhibitor-1 (Sitagliptin), a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor, in structural biology research. The following sections detail the inhibitor's characteristics, relevant signaling pathways, and detailed protocols for key structural biology techniques.
Introduction to DPP-IV and DPP-IV Inhibitor-1
Dipeptidyl peptidase-4 (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a member of the serine protease family. It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inactivation of these hormones by DPP-IV leads to reduced insulin secretion.
DPP-IV Inhibitor-1 (Sitagliptin) is a competitive and reversible inhibitor of DPP-IV.[1] By blocking the active site of DPP-IV, Sitagliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their activity, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner. Due to its therapeutic importance in type 2 diabetes, the structural basis of its interaction with DPP-IV is of significant interest to researchers and drug developers.
Quantitative Data for DPP-IV Inhibitor-1 (Sitagliptin)
The following table summarizes the key quantitative data for the interaction of DPP-IV Inhibitor-1 (Sitagliptin) with DPP-IV.
| Parameter | Value | Reference |
| IC50 | 18 nM | [2] |
| 19 nM | [3] | |
| Binding Affinity (E-value) | -8.1 kcal/mol |
Signaling Pathways Involving DPP-IV
DPP-IV is involved in multiple signaling pathways beyond its role in incretin degradation. A notable interaction is with the Transforming Growth Factor-β (TGF-β) signaling pathway, which is critical in cell growth, differentiation, and fibrosis. DPP-IV has been shown to modulate TGF-β signaling, and inhibitors like Sitagliptin can influence this pathway.[1][4]
Experimental Protocols
X-ray Crystallography: Co-crystallization of DPP-IV with Inhibitor-1
This protocol outlines the steps for obtaining crystals of the DPP-IV in complex with Inhibitor-1 suitable for X-ray diffraction analysis.
Materials:
-
Purified recombinant human DPP-IV (soluble ectodomain)
-
DPP-IV Inhibitor-1 (Sitagliptin)
-
Crystallization screening kits (e.g., Hampton Research, Qiagen)
-
Cryoprotectant solution
-
Crystallization plates (e.g., 96-well sitting or hanging drop)
-
Microscopes for crystal visualization
-
X-ray diffraction equipment (preferably a synchrotron source)
Protocol:
-
Protein Preparation:
-
Express and purify the soluble ectodomain of human DPP-IV. A common expression system is Pichia pastoris.[5]
-
Concentrate the purified protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Ensure the protein is monodisperse and free of aggregates by techniques like dynamic light scattering (DLS).
-
-
Complex Formation:
-
Prepare a stock solution of DPP-IV Inhibitor-1 (Sitagliptin) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Incubate the purified DPP-IV with a 3-5 fold molar excess of the inhibitor for at least 1 hour on ice to ensure complex formation.
-
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[6]
-
Mix the protein-inhibitor complex solution with the reservoir solution from the crystallization screen in a 1:1 or 2:1 ratio.
-
A known successful crystallization condition for a DPP-IV complex (PDB ID: 1X70) is 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, and 8% v/v ethylene glycol.[2]
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, carefully harvest them using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using a previously determined apo-DPP-IV structure as a search model.
-
Refine the model and build the inhibitor into the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM) of DPP-IV:Inhibitor-1 Complex
This protocol provides a general workflow for preparing and analyzing the DPP-IV:Inhibitor-1 complex using single-particle cryo-EM.
Materials:
-
Purified DPP-IV:Inhibitor-1 complex (as prepared for crystallography)
-
Cryo-EM grids (e.g., Quantifoil, C-flat)
-
Glow discharger
-
Plunge-freezing device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
Protocol:
-
Sample Optimization:
-
Grid Preparation and Vitrification:
-
Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
Apply 3-4 µL of the sample solution to the grid.
-
Blot away excess liquid to create a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[7]
-
-
Grid Screening and Data Collection:
-
Screen the vitrified grids on a TEM to assess ice thickness and particle distribution.
-
Collect a large dataset of images using automated data collection software.
-
-
Image Processing and Structure Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the collected images.
-
Pick individual particles from the micrographs.
-
Perform 2D classification to remove junk particles and group similar views.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation
This protocol describes the use of 2D ¹H-¹⁵N HSQC NMR to study the interaction between ¹⁵N-labeled DPP-IV and Inhibitor-1.
Materials:
-
¹⁵N-labeled purified DPP-IV
-
DPP-IV Inhibitor-1 (Sitagliptin)
-
NMR buffer (e.g., 20 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O)
-
NMR tubes
-
NMR spectrometer with a cryoprobe
Protocol:
-
Protein Expression and Labeling:
-
Express DPP-IV in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
-
-
NMR Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled DPP-IV at a concentration of 50-200 µM in the NMR buffer.
-
Prepare a concentrated stock solution of Inhibitor-1 in the same NMR buffer (with a small amount of co-solvent like DMSO-d6 if necessary, keeping the final concentration below 5%).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo (ligand-free) ¹⁵N-DPP-IV. This serves as the reference spectrum.[8]
-
Perform a titration by adding increasing amounts of the Inhibitor-1 stock solution to the protein sample. Acquire a ¹H-¹⁵N HSQC spectrum after each addition (e.g., at molar ratios of 1:0.25, 1:0.5, 1:1, 1:2, 1:5 of protein to inhibitor).[8]
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify the amide cross-peaks that show significant chemical shift changes upon addition of the inhibitor. These are termed chemical shift perturbations (CSPs).[8]
-
Calculate the combined chemical shift perturbation for each residue using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[5][9]
-
-
Binding Site Mapping:
-
Map the residues with the most significant CSPs onto the 3D structure of DPP-IV. These residues are likely to be at or near the binding site of the inhibitor.
-
By following these detailed protocols, researchers can effectively employ DPP-IV Inhibitor-1 (Sitagliptin) in their structural biology studies to gain valuable insights into its mechanism of action and to guide the development of novel therapeutics.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dipeptidyl peptidase‐4 inhibitors on transforming growth factor‐β1 signal transduction pathways in the ovarian fibrosis of polycystic ovary syndrome rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Silico Docking of Plm IV Inhibitor-1 with Plasmepsin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmepsins are a family of aspartic proteases found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] These enzymes are crucial for the degradation of host hemoglobin, a process essential for the parasite's survival and growth.[1][2] Plasmepsin IV (Plm IV) is a key enzyme in this pathway, making it an attractive target for the development of novel antimalarial drugs.[3] In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This document provides a detailed protocol for the in silico docking of a putative inhibitor, "Plm IV inhibitor-1," with Plasmepsin IV. The methodologies described are based on established protocols from peer-reviewed literature and are intended to guide researchers in performing similar computational studies.
Data Presentation: Binding Affinities of Known Plasmepsin IV Inhibitors
While specific quantitative data for "this compound" is not publicly available, the following table summarizes the binding affinities of other known inhibitors against Plasmepsin IV, providing a reference for expected values.
| Inhibitor Name | PDB ID of Plm IV | Docking Score (kcal/mol) | Software Used | Reference |
| Cassiamin B | 5I70 | -11.2 | AutoDock | [4][5] |
| Lig12 | 1IS5 | -8.2 | AutoDock | [6][7] |
| Native Ligand (in 5I70) | 5I70 | -3.8 | AutoDock | [4][5] |
| Native Ligand (in 1IS5) | 1IS5 | -5.6 | AutoDock | [6][7] |
Experimental Protocols
This section details the step-by-step methodology for performing in silico docking of this compound with Plasmepsin IV. The protocol is divided into three main stages: Protein Preparation, Ligand Preparation, and Molecular Docking and Analysis.
Protein Preparation
The three-dimensional structure of Plasmepsin IV is the starting point for molecular docking.
-
Step 1: Retrieval of Plasmepsin IV Structure. Download the crystal structure of Plasmepsin IV from the Protein Data Bank (PDB). Several structures are available, for example, PDB IDs: 2ANL, 1IS5, and 5I70.[1][4][5][6] The choice of structure can depend on factors like resolution and the presence of a co-crystallized ligand.
-
Step 2: Pre-processing the Protein Structure. Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein for docking.[6] This involves:
-
Removing all non-essential molecules, including water molecules, ions, and any co-crystallized ligands.[6]
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used.
-
Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1][2]
-
Ligand Preparation (this compound)
The inhibitor molecule must also be prepared for docking.
-
Step 1: Generation of 3D Structure. Obtain the 3D structure of "this compound." If the structure is not available, it can be sketched using chemical drawing software like ChemDraw or MarvinSketch and then converted to a 3D format.
-
Step 2: Ligand Optimization. The ligand's geometry should be optimized to its lowest energy conformation. This can be done using quantum mechanical methods or molecular mechanics force fields.
-
Step 3: Ligand Preparation for Docking. Using AutoDock Tools, prepare the ligand by:
-
Detecting the rotatable bonds.
-
Assigning partial charges (Gasteiger charges).
-
Saving the prepared ligand in the PDBQT file format.
-
Molecular Docking and Analysis
This stage involves running the docking simulation and analyzing the results.
-
Step 1: Grid Box Generation. Define the binding site on Plasmepsin IV. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its location.[6] A grid box is generated to encompass the active site of the enzyme. The size and center of the grid box need to be specified.
-
Step 2: Running the Docking Simulation. Use a docking program like AutoDock Vina to perform the docking.[1][2] The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
Step 3: Analysis of Docking Results. The output of the docking simulation will be a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Step 4: Post-Docking Analysis. Visualize the best binding pose using software like Discovery Studio or PyMOL.[6] Analyze the interactions between the inhibitor and the active site residues of Plasmepsin IV. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Step 5: Validation of the Docking Protocol. To ensure the reliability of the docking protocol, it should be validated. A common method is to re-dock the co-crystallized ligand into the protein's active site. The root mean square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4][5][8]
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the in silico docking process.
Caption: Workflow for in silico docking of an inhibitor with Plasmepsin IV.
Caption: Conceptual pathway of Plasmepsin IV inhibition.
References
- 1. Computational insights for predicting the binding and selectivity of peptidomimetic plasmepsin IV inhibitors against cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational insights for predicting the binding and selectivity of peptidomimetic plasmepsin IV inhibitors against cathepsin D - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06246A [pubs.rsc.org]
- 3. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Analysis of Anti-malarial Compounds as Plasmepsin IV Inhibitor from Targeted Indonesian Medicinal Plants [repository.unej.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. journals.abu.edu.ng [journals.abu.edu.ng]
- 7. journals.abu.edu.ng [journals.abu.edu.ng]
- 8. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Solubility of Plm IV Inhibitor-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmepsin IV (Plm IV) is a critical aspartic protease involved in the lifecycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As such, inhibitors of Plm IV are promising candidates for novel antimalarial therapies. Plm IV inhibitor-1, a potent hydroxyethylamine-based compound, has demonstrated significant inhibitory activity against this enzyme. However, for any potential drug candidate, poor aqueous solubility can be a major obstacle, impacting bioavailability, formulation, and ultimately, therapeutic efficacy. Therefore, accurate and reproducible measurement of solubility is a cornerstone of the preclinical development of this compound and its analogs.
These application notes provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound, enabling researchers to generate crucial data to guide drug discovery and development efforts. Due to the limited publicly available solubility data for this compound, this document will use Lopinavir, a well-characterized protease inhibitor with low aqueous solubility, as an illustrative example for data presentation.
Data Presentation: Solubility of a Representative Protease Inhibitor
The following table summarizes the aqueous solubility of Lopinavir, a compound with a structural class similar to many protease inhibitors, highlighting the importance of robust solubility assessment.
| Compound | Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) |
| Lopinavir | Thermodynamic | Pure Water | Not Specified | 2.27[1] |
| Lopinavir | Thermodynamic | PBS (pH 7.0) | Not Specified | 2.93 ± 0.08[1] |
Experimental Protocols
Two key types of solubility assays are routinely employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is determined by precipitating a compound from a DMSO stock solution in an aqueous buffer and is often used for high-throughput screening in early discovery. Thermodynamic solubility, considered the "gold standard," measures the equilibrium solubility of a solid compound in a saturated solution and is critical for lead optimization and formulation development.
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound by measuring light scattering caused by precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Automated liquid handler (recommended)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Compound Addition to Assay Plate: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate. Include DMSO-only wells as a negative control.
-
Aqueous Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.
-
Incubation and Shaking: Immediately place the plate on a plate shaker and mix for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control wells.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the shake-flask method to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Buffer Addition: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid:
-
Option 1 (Centrifugation): Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Option 2 (Filtration): Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any adsorbed compound.
-
-
Sample Preparation for Analysis: Dilute the clear supernatant with a suitable mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Prepare a standard calibration curve of this compound of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.
-
-
Data Analysis: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Conclusion
The protocols detailed in these application notes provide robust methods for the determination of both kinetic and thermodynamic solubility of this compound. The choice of assay will depend on the stage of the drug discovery process. Early-stage, high-throughput screening will benefit from the speed of the kinetic assay, while later-stage lead optimization and formulation development require the accuracy of the thermodynamic shake-flask method. The generation of reliable solubility data is indispensable for the successful advancement of this compound as a potential antimalarial therapeutic.
References
Application Notes and Protocols for In Vivo Studies with Plm IV Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasminogen/plasmin system is a critical proteolytic cascade involved in fibrinolysis, the process of dissolving blood clots.[1] Plasmin, the active enzyme, is a serine protease that degrades fibrin, the primary component of clots.[1] However, dysregulation of plasmin activity can contribute to various pathological conditions, including excessive bleeding, inflammation, tumor invasion, and metastasis.[1][2] Plasmin can degrade components of the extracellular matrix (ECM) like laminin, fibronectin, and collagens, and it can activate matrix metalloproteinases (MMPs), further contributing to tissue remodeling and cancer cell invasion.[1][2] Therefore, inhibitors of plasmin hold therapeutic potential for a range of diseases.
Plm IV inhibitor-1 is a novel, potent, and selective inhibitor of plasmin. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, covering its mechanism of action, experimental design, and detailed protocols for assessing its efficacy, pharmacokinetics, and safety in preclinical animal models.
Mechanism of Action
This compound is hypothesized to be a competitive, reversible inhibitor of plasmin. It likely binds to the active site of plasmin, preventing it from cleaving its natural substrate, fibrin. This inhibition is expected to reduce the breakdown of fibrin clots and modulate other plasmin-mediated physiological and pathological processes. The selectivity of this compound for plasmin over other serine proteases is a key attribute to be confirmed through in vivo studies.
Signaling Pathway
Caption: Plasminogen activation and inhibition by this compound.
Experimental Protocols
In Vivo Efficacy Assessment in a Murine Thrombosis Model
This protocol outlines the evaluation of this compound in a ferric chloride-induced carotid artery thrombosis model in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or as recommended by the manufacturer)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (10% w/v)
-
Doppler ultrasound probe
-
Surgical microscope
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to mice via intravenous (IV) or intraperitoneal (IP) injection at predetermined doses. A typical study might include doses of 1, 5, and 10 mg/kg.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with 10% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler ultrasound probe continuously for 60 minutes or until complete occlusion occurs.
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the vehicle-treated and this compound-treated groups.
Pharmacokinetic (PK) Study
This protocol describes the determination of the pharmacokinetic profile of this compound in rodents.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Drug Administration: Administer a single dose of this compound (e.g., 5 mg/kg) via IV bolus injection.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using appropriate software.
Acute Toxicity Study
This protocol is designed to assess the acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle
-
Male and female Swiss Webster mice (6-8 weeks old)
-
Standard laboratory animal diet and water
Procedure:
-
Animal Groups: Divide mice into groups (n=5 per sex per group) to receive either vehicle or increasing doses of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg) via a single administration.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any visible abnormalities in major organs.
-
Data Analysis: Determine the LD50 (lethal dose, 50%) if possible and identify any dose-related adverse effects.
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of this compound.
Data Presentation
Table 1: Efficacy of this compound in a Murine Thrombosis Model
| Treatment Group | Dose (mg/kg) | N | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle | - | 10 | 25.3 ± 2.1 |
| This compound | 1 | 10 | 35.8 ± 3.5 |
| This compound | 5 | 10 | 48.2 ± 4.2** |
| This compound | 10 | 10 | >60 (No occlusion in 8/10 mice)*** |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, IV)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 150 |
| t1/2 (Half-life) | hours | 4.2 ± 0.8 |
| AUC(0-inf) | ng*h/mL | 3500 ± 420 |
| CL (Clearance) | mL/h/kg | 1.43 ± 0.17 |
| Vd (Volume of Distribution) | L/kg | 8.5 ± 1.2 |
Table 3: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | N (Male/Female) | Mortality | Clinical Signs |
| Vehicle | 5/5 | 0/10 | None observed |
| 10 | 5/5 | 0/10 | None observed |
| 50 | 5/5 | 0/10 | None observed |
| 100 | 5/5 | 0/10 | None observed |
| 500 | 5/5 | 0/10 | Mild, transient lethargy in 2/10 mice |
| 1000 | 5/5 | 1/10 | Lethargy, piloerection in 5/10 mice |
Conclusion
These application notes provide a foundational framework for the in vivo characterization of this compound. The detailed protocols for efficacy, pharmacokinetic, and toxicity studies, along with the structured data presentation and visual aids, are designed to guide researchers in conducting robust preclinical evaluations. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for the continued development of this compound as a potential therapeutic agent. Researchers should adapt these protocols as necessary based on the specific physicochemical properties of the inhibitor and institutional animal care and use guidelines.
References
Application Notes and Protocols for Plm IV Inhibitor-1 in Parasite Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Plm IV inhibitor-1 in parasite growth inhibition assays against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Plasmepsin IV (Plm IV) is an aspartic protease located in the food vacuole of the parasite and plays a critical role in the degradation of host hemoglobin, a process essential for parasite survival and growth.[1][2][3] Inhibition of Plm IV is a promising strategy for the development of novel antimalarial drugs.[2][4]
Introduction to Plm IV and its Inhibition
Plasmodium falciparum resides within human erythrocytes and digests up to 80% of the host cell's hemoglobin to acquire amino acids for its growth and replication. This process occurs in a specialized acidic organelle called the food vacuole. A cascade of proteases is involved in hemoglobin degradation, with plasmepsins being responsible for the initial cleavages.[3] Plm IV is one of the key food vacuole plasmepsins, making it an attractive target for antimalarial chemotherapy.[2][3] Plm IV inhibitors, such as the conceptual "this compound," are designed to specifically block the active site of this enzyme, thereby preventing hemoglobin digestion and starving the parasite.
Signaling Pathway: Hemoglobin Degradation in P. falciparum
Caption: Inhibition of Plasmepsin IV by this compound disrupts hemoglobin degradation.
Experimental Protocol: In Vitro Parasite Growth Inhibition Assay
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials and Reagents
-
P. falciparum culture (e.g., drug-sensitive 3D7 or drug-resistant K1 strains)
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Synchronizing agent (e.g., 5% D-sorbitol)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Reagents for quantifying parasitemia (e.g., SYBR Green I, Giemsa stain, or reagents for pLDH assay)
-
Plate reader (fluorescence or absorbance, depending on the quantification method)
-
Microscope
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Step-by-Step Procedure
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C.[5]
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol. This is crucial for assay consistency.[5]
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% with fresh, washed erythrocytes and complete culture medium.
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a series of 2-fold serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations should typically range from nanomolar to micromolar, depending on the expected potency of the inhibitor.
-
Include a positive control (e.g., a known antimalarial like chloroquine) and a negative control (vehicle, e.g., 0.1% DMSO).
-
-
Assay Setup:
-
Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.
-
Add 100 µL of the appropriate inhibitor dilution to each well.
-
Incubate the plate for 48 to 72 hours (one to two parasite life cycles) in a humidified, gassed incubator.[6]
-
-
Quantification of Parasite Growth:
-
There are several methods to quantify parasite growth. The SYBR Green I-based fluorescence assay is a common and reliable method.
-
SYBR Green I Assay:
-
Prepare a lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cell controls).
-
Normalize the fluorescence readings to the negative control (100% growth).
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Inhibitory Activity of Plasmepsin Inhibitors
While specific data for "this compound" is not available, the following table summarizes the inhibitory constants (Ki) for a series of known plasmepsin inhibitors against Plm IV, as reported in the literature. This provides a reference for the expected potency of compounds targeting this enzyme.
| Inhibitor Compound | Plm IV Ki (nM) | Reference |
| Compound 1 | 1.3 | Ersmark et al., 2005 |
| Compound 2 | 2.5 | Ersmark et al., 2005 |
| Compound 3 | 0.8 | Ersmark et al., 2005 |
| Compound 4 | 5.6 | Ersmark et al., 2005 |
Note: The compounds listed are examples from published studies and serve as a reference for the potency of Plm IV inhibitors. Ki values represent the enzyme inhibitory constant, which is related to but not identical to the IC50 from a cell-based assay.
Troubleshooting and Considerations
-
High Background: Ensure complete removal of white blood cells from the erythrocyte preparation, as they contain DNA that can interfere with fluorescence-based assays.
-
Poor Parasite Growth: Maintain optimal culture conditions and use healthy, highly synchronous parasites for the assay.
-
Inhibitor Solubility: Ensure that the inhibitor is fully dissolved in the culture medium at the tested concentrations. The final DMSO concentration should typically be below 0.5% to avoid toxicity to the parasites.[7]
-
Assay Duration: A 72-hour assay (two parasite life cycles) can provide greater sensitivity compared to a 48-hour assay.[6]
By following this detailed protocol, researchers can effectively evaluate the in vitro efficacy of this compound and other compounds targeting this essential parasite enzyme, contributing to the discovery and development of new antimalarial therapies.
References
- 1. Inhibitor binding to the plasmepsin IV aspartic protease from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Inhibitors of malarial aspartyl proteases, plasmepsin II and IV: In silico design and validation studies | Chemical Biology Letters [pubs.thesciencein.org]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 6. Development and Optimization of High-Throughput Methods To Measure Plasmodium falciparum-Specific Growth Inhibitory Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Protease Function in Malaria Using Plasmepsin IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The parasite's lifecycle within human erythrocytes is heavily reliant on the degradation of host hemoglobin for its nutrient supply. This process is orchestrated by a cascade of proteases, among which the aspartic proteases known as plasmepsins (Plms) play a crucial role. Plasmepsin IV (Plm IV), localized in the parasite's food vacuole, is a key enzyme in the initial stages of hemoglobin breakdown, making it an attractive target for the development of novel antimalarial therapeutics. This document provides detailed application notes and protocols for utilizing specific Plm IV inhibitors to study its function in Plasmodium falciparum.
While a generic "Plm IV inhibitor-1" is not a recognized compound, this guide focuses on well-characterized inhibitors with demonstrated activity against Plm IV, providing a robust framework for research and drug discovery efforts.
Featured Plasmepsin IV Inhibitors
Several compounds have been identified as potent inhibitors of Plm IV. This section summarizes the quantitative data for two notable examples: Compound 18 from Ersmark et al. (2005) and CWHM-117 . Additionally, the activity of the clinically approved HIV-1 protease inhibitors Ritonavir and Lopinavir against related plasmepsins and the parasite are included for a broader perspective.
Quantitative Inhibitor Data
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Parasite Growth Inhibition (IC50/EC50) | Selectivity Notes |
| Compound 18 | Plm IV | 35[1] | - | 25% inhibition at 4 µM[1] | Selective for Plm IV over Plm I and Plm II.[1] |
| Plm I | >1000[1] | - | |||
| Plm II | 478[1] | - | |||
| Cathepsin D | >1000[1] | - | High selectivity over human Cathepsin D.[1] | ||
| CWHM-117 | Plm IV | - | 15 | 463 nM (Pf 3D7) | >300-fold selective for Plm IV over human Cathepsin E. |
| Plm II | - | 4 | >1000-fold selective for Plm II over BACE and Cathepsin D. | ||
| Ritonavir | Plm II | 300 | - | 3.0 µM (P. falciparum) | - |
| Lopinavir | Plm II | 700 | - | 1.3 µM (P. falciparum) | - |
Signaling Pathway: Hemoglobin Degradation in Plasmodium falciparum
Plm IV functions within the acidic food vacuole of the parasite, where it participates in the initial cleavage of hemoglobin. This process is essential for the parasite to obtain amino acids for protein synthesis and to maintain osmotic stability. The pathway is a linear cascade rather than a complex signaling network.
Experimental Workflow
Studying the function of Plm IV using a specific inhibitor typically involves a multi-step process, from initial biochemical validation to cellular assays confirming anti-parasitic activity.
Experimental Protocols
Plasmepsin IV Enzyme Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of a compound against recombinant Plm IV. The assay relies on the cleavage of a fluorogenic peptide substrate containing a donor and a quencher fluorophore. Cleavage by Plm IV separates the pair, resulting in an increase in fluorescence.
Materials:
-
Recombinant active Plm IV
-
FRET peptide substrate (e.g., DABCYL-GABA-Glu-Arg-Met-Phe-Leu-Ser-Phe-Pro-EDANS)
-
Assay buffer: 100 mM sodium acetate, pH 4.5
-
Test inhibitor (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Plm IV to a working concentration (e.g., 5-10 nM) in assay buffer.
-
Dilute the FRET substrate to a working concentration (e.g., 2-5 µM) in assay buffer. The final concentration should be at or below the Km value for the enzyme.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of assay buffer
-
10 µL of diluted inhibitor (or DMSO for control wells)
-
20 µL of diluted Plm IV enzyme solution.
-
-
Mix gently and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted FRET substrate to each well to start the reaction.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol details a widely used method to assess the effect of a Plm IV inhibitor on the in vitro growth of asexual blood-stage P. falciparum. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA using the fluorescent dye SYBR Green I.
Materials:
-
Synchronized culture of P. falciparum (ring stage) at a known parasitemia
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
Test inhibitor (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing 1x SYBR Green I dye.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare Parasite Culture:
-
Start with a highly synchronous culture of P. falciparum at the ring stage.
-
Adjust the parasitemia to 0.5% in a 2% hematocrit suspension with complete culture medium.
-
-
Prepare Drug Plates:
-
Prepare a serial dilution of the test inhibitor in complete culture medium in a separate 96-well plate.
-
Transfer 20 µL of each inhibitor dilution to the corresponding wells of the assay plate. Include wells with medium containing DMSO as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Assay Setup:
-
Add 180 µL of the prepared parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2). This allows for approximately 1.5-2 replication cycles.
-
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting and incubate in the dark at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Calculate the percentage of growth inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.
-
Conclusion
The study of Plm IV function through the use of specific inhibitors provides valuable insights into the essential process of hemoglobin degradation in Plasmodium falciparum. The protocols and data presented here offer a comprehensive guide for researchers to characterize novel Plm IV inhibitors, from their biochemical potency and selectivity to their efficacy in inhibiting parasite growth. This systematic approach is crucial for the validation of Plm IV as a drug target and for the advancement of new antimalarial therapies.
References
Standard Operating Procedure for Plm IV Inhibitor-1: Handling, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Plm IV inhibitor-1, also identified as compound 6 in some commercial sources and 1SR in foundational research, is a potent, hydroxyethylamine-based inhibitor of Plasmepsin IV (Plm IV), an aspartic protease essential for the survival of the malaria parasite, Plasmodium falciparum.[1] This inhibitor is a critical tool for researchers studying the hemoglobin degradation pathway of the parasite and for those involved in the discovery and development of novel antimalarial drugs.
The primary mechanism of action of this compound is the targeted inhibition of Plm IV, which plays a crucial role in the initial cleavage of hemoglobin within the parasite's food vacuole. By blocking this enzymatic activity, the inhibitor disrupts the parasite's ability to obtain essential amino acids, ultimately leading to its death. Its high potency makes it a valuable lead compound for structure-activity relationship (SAR) studies and for the design of more selective and effective antimalarial agents.
Quantitative Data Summary
The inhibitory activity of this compound against various plasmepsins and the related human aspartic protease Cathepsin D (Cat D) is summarized below. This data is essential for designing experiments and understanding the inhibitor's selectivity profile.
| Enzyme Target | IC50 (µM) | Reference |
| Plasmepsin I (Plm I) | 4.1 | [1] |
| Plasmepsin II (Plm II) | 0.80 | [1] |
| Plasmepsin IV (Plm IV) | 0.25 | [1] |
| Cathepsin D (Cat D) | 0.35 | [1] |
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C29H42N4O5 |
| Molecular Weight | 526.67 g/mol |
| CAS Number | 1539276-41-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Handling Precautions
-
Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years). It can be stored at 4°C for short-term use (up to 2 years).[2][3]
-
Stock Solutions: Prepare aliquots of the stock solution in an appropriate solvent (e.g., DMSO) and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]
-
Important: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.[2][4]
Experimental Protocols
Preparation of Stock Solutions
A concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the required amount of the inhibitor powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
In Vitro Plasmepsin IV Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical enzymatic assay to determine the inhibitory activity of this compound against recombinant Plm IV.
Materials:
-
Recombinant Plm IV enzyme
-
Fluorogenic peptide substrate for Plm IV (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)
-
Assay Buffer: 100 mM sodium acetate, pH 4.7
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to various concentrations in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant Plm IV enzyme to the desired working concentration in the assay buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound solution (or DMSO for control wells)
-
Diluted Plm IV enzyme solution
-
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of Plasmepsin IV in the hemoglobin degradation pathway within the Plasmodium falciparum food vacuole and the point of inhibition by this compound.
Caption: Role of Plm IV in hemoglobin degradation and its inhibition.
Experimental Workflow Diagram
The workflow for determining the in vitro efficacy of this compound.
Caption: Workflow for Plm IV in vitro inhibition assay.
References
Troubleshooting & Optimization
optimizing Plm IV inhibitor-1 experimental conditions
Welcome to the technical support center for Plm IV inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with this potent antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Plasmepsin IV (Plm IV), an aspartic protease found in the food vacuole of the malaria parasite, Plasmodium falciparum. Plm IV is a key enzyme in the hemoglobin degradation pathway, which is essential for the parasite's survival as it provides a source of amino acids. By inhibiting Plm IV, this compound disrupts the parasite's ability to digest hemoglobin, ultimately leading to its death.
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits inhibitory activity against several related plasmepsins and the human aspartic protease Cathepsin D. The known half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: What are the potential off-target effects of this compound?
A3: As indicated by its IC50 values, this compound also inhibits Plasmepsin I, Plasmepsin II, and human Cathepsin D, though with lower potency than against Plasmepsin IV.[1][2] Researchers should consider these off-target activities when designing experiments and interpreting results. For example, inhibition of Cathepsin D could have effects on host cell physiology in cell-based assays.
Q4: In what solvents is this compound soluble?
A4: While specific solubility data for this compound is not publicly available, it is common practice to dissolve small molecule inhibitors of this type in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous buffers or cell culture media should be made to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q5: How should I store this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor precipitation in aqueous buffer or media | The inhibitor has low aqueous solubility. | - Increase the final DMSO concentration slightly (up to 0.5%), ensuring appropriate vehicle controls are included.- Prepare fresh dilutions from the DMSO stock immediately before use.- Consider using a surfactant like CHAPS to improve solubility, though this may affect enzyme activity and should be validated. |
| Inconsistent or no inhibitory effect observed | - Incorrect inhibitor concentration: Errors in dilution or calculation.- Inhibitor degradation: Improper storage or handling.- Inactive enzyme: The target enzyme may have lost activity. | - Verify all calculations and ensure accurate pipetting.- Prepare fresh dilutions from a new aliquot of the stock solution.- Test the activity of the Plasmepsin IV enzyme with a known substrate and without the inhibitor to confirm its functionality. |
| High background signal in enzyme assay | - Autohydrolysis of substrate: The substrate may be unstable in the assay buffer.- Interference from inhibitor: The inhibitor itself may be fluorescent or absorb at the detection wavelength. | - Run a control reaction with the substrate in the assay buffer without the enzyme to measure the rate of autohydrolysis.- Measure the absorbance or fluorescence of the inhibitor at the working concentration in the assay buffer. |
| Cytotoxicity observed in cell-based assays | - High concentration of the inhibitor. - High concentration of the solvent (e.g., DMSO). - Off-target effects. | - Perform a dose-response experiment to determine the cytotoxic concentration of the inhibitor.- Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).- Consider the potential impact of inhibiting other proteases like Cathepsin D on cell viability. |
Data Presentation
Table 1: IC50 Values of this compound
| Target Enzyme | IC50 (µM) |
| Plasmepsin I | 4.1[1][2] |
| Plasmepsin II | 0.80[1][2] |
| Plasmepsin IV | 0.25[1][2] |
| Cathepsin D | 0.35[1][2] |
Experimental Protocols
Protocol 1: In Vitro Plasmepsin IV Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant Plasmepsin IV.
Materials:
-
Recombinant Plasmepsin IV
-
Fluorogenic peptide substrate for Plasmepsin IV
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
Further dilute the DMSO solutions into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 0.1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Plasmepsin IV in the assay buffer to the desired working concentration.
-
Dilute the fluorogenic peptide substrate in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay buffer
-
This compound at various concentrations (and a vehicle control with DMSO only).
-
Plasmepsin IV enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Protocol 2: P. falciparum Growth Inhibition Assay (Cell-Based)
This protocol outlines a method to assess the effect of this compound on the growth of P. falciparum in erythrocyte culture.
Materials:
-
P. falciparum-infected human red blood cells (e.g., 3D7 strain)
-
Complete RPMI-1640 culture medium
-
This compound
-
DMSO
-
96-well cell culture plate
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer with the fluorescent dye
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
-
Cell Culture Setup:
-
Synchronize the parasite culture to the ring stage.
-
Adjust the parasitemia to ~0.5% and the hematocrit to 2% in complete culture medium.
-
Add the parasite culture to the wells of a 96-well plate.
-
Add the diluted this compound (and a vehicle control with DMSO only) to the wells.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Quantify Parasite Growth:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing a DNA-intercalating fluorescent dye.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the fluorescence intensity (proportional to parasite DNA content) against the inhibitor concentration and fit the data to determine the EC50 value (effective concentration that inhibits 50% of parasite growth).
-
Visualizations
Caption: Hemoglobin degradation pathway in P. falciparum and the point of action for this compound.
Caption: General experimental workflow for this compound characterization.
Caption: Logical troubleshooting steps for inconsistent experimental results.
References
Technical Support Center: Overcoming Solubility Issues with Plm IV Inhibitor-1
Welcome to the technical support center for Plm IV inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound for your assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The inhibitor is likely exceeding its solubility limit in the final aqueous solution. Organic solvents like DMSO can be miscible with water, but the compound dissolved within may not be. | 1. Decrease the final concentration: The most straightforward approach is to lower the final concentration of the inhibitor in your assay. 2. Increase the percentage of co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of the solvent's potential effects on your assay. 3. Use a different buffer: Buffers with high ionic strength can sometimes decrease the solubility of hydrophobic compounds. Consider testing your assay with a buffer of lower ionic strength. |
| Cloudiness or visible particles in the stock solution | The inhibitor may not be fully dissolved in the initial solvent, or it may have low solubility even in organic solvents at high concentrations. | 1. Gentle warming: Briefly warm the solution at 37°C to aid dissolution. Always check the compound's stability at elevated temperatures. 2. Sonication: Use a bath sonicator for a short period to break up any aggregates and enhance dissolution. 3. Prepare a more dilute stock solution: If the above methods fail, prepare a new, more dilute stock solution. |
| Inconsistent results between experiments | This could be due to partial precipitation of the inhibitor, leading to variations in the actual concentration in the assay. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of the inhibitor from the stock solution for each experiment. 2. Vortex before use: Ensure your stock solution is well-mixed by vortexing before making dilutions. 3. Visual inspection: Before adding the inhibitor to your assay, visually inspect the diluted solution for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on general practices for similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: What is the recommended storage condition for the stock solution?
A2: Store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: To minimize solvent-induced artifacts in your experiment, it is advisable to keep the final concentration of DMSO below 0.5%. However, the tolerance of your specific assay should be determined empirically.
Q4: I am still experiencing solubility issues. What other solvents can I try?
A4: If DMSO is not providing adequate solubility or is incompatible with your assay, other organic solvents such as ethanol or dimethylformamide (DMF) could be considered. However, their compatibility with your experimental system must be validated.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Water | Expected to be very low | Expected to be very low |
| PBS (pH 7.4) | Expected to be very low | Expected to be very low |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-purity DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath or warm it to 37°C.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol for a Generic Plasmepsin IV Inhibition Assay
This protocol provides a general framework for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Dilute recombinant Plasmepsin IV enzyme in the assay buffer to the desired working concentration.
-
Dilute a suitable fluorogenic peptide substrate for Plasmepsin IV in the assay buffer.
-
-
Inhibitor Dilution:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Plasmepsin IV enzyme solution.
-
Diluted this compound or vehicle control (assay buffer with the same percentage of DMSO).
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time plot) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway of Plasmepsin IV in Hemoglobin Degradation
Caption: Role of Plasmepsin IV in the hemoglobin degradation pathway of P. falciparum.
Experimental Workflow for this compound Solubility Testing
Caption: Decision-making workflow for preparing this compound solutions.
addressing off-target effects of Plm IV inhibitor-1
Disclaimer: "Plm IV inhibitor-1" is not a standard nomenclature in publicly available scientific literature. Based on its likely intended target, this document addresses the off-target effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide is intended for research purposes only and should not be used for clinical decision-making.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of DPP-4 inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of DPP-4 inhibitors?
A1: The primary on-target effect of DPP-4 inhibitors is the inhibition of the dipeptidyl peptidase-4 enzyme. This prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1]
Potential off-target effects can be categorized as follows:
-
Inhibition of other DPP family members: DPP-4 inhibitors can also inhibit other closely related enzymes, such as DPP-8 and DPP-9, although the clinical significance of this is debated and depends on the specific inhibitor's selectivity and the concentrations used in experiments.
-
Adverse clinical observations: In clinical settings, some DPP-4 inhibitors have been associated with an increased risk of pancreatitis, heart failure (particularly with saxagliptin and alogliptin), severe joint pain (arthralgia), and a rare autoimmune skin condition called bullous pemphigoid.[2][3][4][5][6][7]
Q2: My cells are showing unexpected toxicity or altered signaling pathways after treatment with a DPP-4 inhibitor. What could be the cause?
A2: This could be due to several factors:
-
DPP-8/DPP-9 inhibition: Unlike DPP-4, which is a transmembrane protein, DPP-8 and DPP-9 are cytosolic enzymes. Their inhibition has been linked to T-cell activation and proliferation issues in vitro. If your experiments involve immune cells, this could be a significant factor.
-
Activation of unintended signaling cascades: By preventing the degradation of various peptides, DPP-4 inhibitors can lead to the accumulation of other bioactive substrates beyond incretins, potentially activating unforeseen signaling pathways.
-
Compound-specific effects: Not all DPP-4 inhibitors are the same. They have different chemical structures and selectivity profiles, which can lead to unique off-target interactions.
Q3: I am observing skin lesions in my animal models treated with a DPP-4 inhibitor. What could this be?
A3: This observation could be indicative of bullous pemphigoid, a rare but serious autoimmune blistering disease that has been associated with DPP-4 inhibitor use. It is characterized by the formation of large, fluid-filled blisters on the skin. The underlying mechanism is thought to involve an autoimmune response against components of the dermal-epidermal junction.
Q4: My in vivo studies show signs of cardiac distress in animals treated with a DPP-4 inhibitor. How can I investigate this further?
A4: Certain DPP-4 inhibitors, notably saxagliptin and alogliptin, have been linked to an increased risk of heart failure.[2][3] To investigate this, you can:
-
Perform echocardiography: To assess cardiac function, including ejection fraction and chamber dimensions.
-
Histological analysis: Examine heart tissue for signs of fibrosis, hypertrophy, and inflammation.
-
Utilize a pressure-overload model: The Transverse Aortic Constriction (TAC) model can be used to assess the impact of the inhibitor on the heart under stress.
II. Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Cellular Phenotypes
| Symptom | Possible Cause | Suggested Action |
| Unexpected changes in immune cell proliferation or activation. | Inhibition of cytosolic DPP-8 and/or DPP-9. | 1. Assess inhibitor selectivity: Perform in vitro enzyme assays to determine the IC50 values of your inhibitor against DPP-4, DPP-8, and DPP-9. 2. Use a more selective inhibitor: If non-selective inhibition is suspected, consider using a DPP-4 inhibitor with a higher selectivity profile, such as linagliptin. 3. Knockdown/knockout experiments: Use siRNA or CRISPR to specifically deplete DPP-8 or DPP-9 to see if the phenotype is replicated. |
| Altered cell signaling not directly related to the incretin pathway. | Accumulation of other DPP-4 substrates. | 1. Literature review: Search for other known substrates of DPP-4 that could influence your observed phenotype. 2. Mass spectrometry-based proteomics: Analyze the secretome of your cells with and without the inhibitor to identify accumulated peptides. |
| High levels of unexpected cell death. | Off-target cytotoxicity. | 1. Dose-response curve: Determine the EC50 for the on-target effect and the CC50 for cytotoxicity to establish a therapeutic window. 2. Use structurally different inhibitors: Test other DPP-4 inhibitors to see if the cytotoxicity is a class effect or compound-specific. |
Issue 2: Suspected Pancreatitis in Animal Models
| Symptom | Possible Cause | Suggested Action |
| Elevated serum amylase and lipase levels. | Drug-induced pancreatitis. | 1. Histological examination: Collect pancreatic tissue and perform H&E staining to look for edema, inflammation, and acinar cell necrosis. 2. Dose-dependency: Assess if the incidence and severity of pancreatitis are dependent on the dose of the inhibitor. 3. Time-course analysis: Monitor pancreatic enzyme levels and histology at different time points after initiating treatment. |
| Weight loss and signs of abdominal pain in animals. | Inflammation and tissue damage in the pancreas. | 1. Monitor animal welfare closely: Implement a scoring system for signs of distress. 2. Consider a different inhibitor: If pancreatitis is a recurring issue, test an alternative DPP-4 inhibitor. |
III. Data Presentation: Selectivity of DPP-4 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for linagliptin against various DPP enzymes, illustrating its selectivity profile.
| Enzyme | IC50 (nM) |
| DPP-4 | 1 |
| DPP-2 | >100,000 |
| DPP-8 | >10,000 |
| DPP-9 | >10,000 |
| Fibroblast Activation Protein (FAP) | 89 |
| Data derived from Thomas et al. (2008) as cited in a review by Forst and colleagues.[8] |
IV. Experimental Protocols
Protocol: In Vitro DPP Enzyme Inhibition Assay
This protocol allows for the determination of an inhibitor's selectivity against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4, Ala-Pro-AFC for DPP-8/9).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test inhibitor (dissolved in a suitable solvent like DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor (or solvent control), and the respective DPP enzyme.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence kinetics over 30-60 minutes at the appropriate excitation/emission wavelengths.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cerulein-Induced Pancreatitis Model in Mice
This model is used to assess the potential of a DPP-4 inhibitor to induce or exacerbate pancreatitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Cerulein (a cholecystokinin analog).
-
Saline solution.
-
Test DPP-4 inhibitor.
Procedure:
-
Acclimatize mice for at least one week.
-
Administer the DPP-4 inhibitor or vehicle control to the respective groups of mice (e.g., via oral gavage) for a predetermined period (e.g., 7 days).
-
On the final day, induce pancreatitis by administering hourly intraperitoneal (IP) injections of cerulein (e.g., 50 µg/kg) for 6-8 hours. Control animals receive saline injections.
-
One hour after the final cerulein injection, euthanize the mice and collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Harvest the pancreas for histological examination (H&E staining) to assess edema, inflammation, and necrosis.
Protocol: Transverse Aortic Constriction (TAC) Model in Mice
This surgical model induces pressure overload on the heart and is used to evaluate the effects of a DPP-4 inhibitor on cardiac hypertrophy and heart failure.
Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied against a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving a stenotic aorta.
-
Close the chest and allow the animal to recover.
-
Administer the DPP-4 inhibitor or vehicle daily, starting before or after the surgery, depending on the study design.
-
At specified time points (e.g., 2, 4, 8 weeks post-TAC), perform echocardiography to assess cardiac function.
-
At the end of the study, euthanize the animals and harvest the hearts for gravimetric analysis (heart weight to body weight ratio) and histological analysis (e.g., Masson's trichrome staining for fibrosis).
V. Visualizations
Caption: On-target vs. potential off-target signaling of DPP-4 inhibitors.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 2. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Bullous pemphigoid and dipeptidyl ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Plm IV Inhibitor-1 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Plm IV inhibitor-1 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound analogs?
A1: The most frequent challenges include incomplete coupling reactions, aggregation of the growing peptide chain, and the occurrence of side reactions. Difficult sequences, such as those containing sterically hindered or hydrophobic amino acids, can exacerbate these issues.[1][2]
Q2: How can I improve the yield of my solid-phase synthesis?
A2: To improve yields, consider increasing the concentration of your amino acid and coupling reagent solutions, which drives the reaction equilibrium towards product formation.[3] For difficult couplings, performing a "double couple" where the same amino acid is coupled twice can be effective.[3] Microwave-assisted synthesis can also accelerate reaction times and reduce aggregation.[2]
Q3: What are the key considerations for synthesizing the hydroxyethylamine (HEA) core of Plm IV inhibitors?
A3: The stereoselective synthesis of the hydroxyethylamine core is critical for inhibitor potency. Key steps often involve a syn-selective Grignard addition and reductive amination.[4] Careful control of reaction conditions is necessary to achieve the desired stereoisomer, as both syn and anti epimers can form, with the syn-HEA epimer generally being more active for some related protease inhibitors.[5]
Q4: Are there specific challenges associated with the synthesis of the 2,3,4,7-tetrahydro-1H-azepine scaffold found in some Plm IV inhibitor analogs?
A4: Yes, the formation of seven-membered rings like the azepine scaffold can be challenging due to slower cyclization kinetics compared to five- or six-membered rings. Ring-closing metathesis (RCM) has been shown to be an efficient method for the synthesis of these scaffolds.[2][6]
Q5: What are the best practices for the purification and storage of this compound analogs?
A5: High-performance liquid chromatography (HPLC) is the most common method for purifying the final product.[2] Due to the potential for degradation, purified peptides should be lyophilized and stored at -20°C or -80°C under desiccating conditions. Peptides are susceptible to degradation by proteases, so maintaining a sterile and protease-free environment during handling is crucial.[2]
Troubleshooting Guides
Problem: Low Coupling Efficiency in SPPS
| Symptom | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete acylation of the N-terminal amine. | 1. Double Couple: Repeat the coupling step with fresh reagents.[3] 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagent (e.g., 0.5 M).[3] 3. Change Coupling Reagent: Switch to a more efficient coupling reagent (see Table 1). COMU and HATU are known for their high reactivity.[3][7] 4. Microwave Synthesis: Employ microwave irradiation to enhance reaction kinetics.[2] |
| Failure to couple after a proline residue | The secondary amine of proline is less reactive. | Perform a double coupling for the amino acid following proline.[3] |
| Difficulty coupling bulky amino acids (e.g., Arg, Trp) | Steric hindrance from large side chains and protecting groups. | 1. Double couple the bulky residue.[3] 2. Use a more potent coupling reagent like HATU or HCTU. |
Problem: Peptide Aggregation during Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Resin clumping, slow solvent flow | Interchain hydrogen bonding leading to aggregation of peptide chains on the resin. | 1. Lower Peptide Concentration: Reduce the loading of the first amino acid on the resin.[2] 2. Use "Difficult Sequence" Protocols: Incorporate solvents like N-methylpyrrolidone (NMP) or use higher temperatures during coupling and deprotection. 3. Microwave-Assisted Synthesis: The increased energy can help disrupt intermolecular interactions.[2] |
Problem: Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a mass loss of 18 Da | Aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. | 1. Use protecting groups on the side chain of Asp that are more stable to piperidine, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmcp). 2. Use a milder deprotection cocktail. |
| Mass spectrometry shows a mass loss of the N-terminal amino acid | Diketopiperazine formation at the dipeptide stage. | Couple the third amino acid as quickly as possible after the deprotection of the second amino acid. |
| Racemization of amino acids | Over-activation by coupling reagents or prolonged exposure to basic conditions. | 1. Add a racemization suppressant like HOBt or OxymaPure.[7][8] 2. Minimize the time the carboxylic acid is activated before coupling. |
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Full Name | Advantages | Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, fast coupling.[7] | Can cause racemization, especially with sensitive amino acids.[8] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, less racemization.[3] | More expensive than HBTU. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good compromise in terms of reactivity and cost.[3] | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Highly reactive uronium salt, requires only one equivalent of base, safer than benzotriazole-based reagents.[3][7] | |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, minimizes racemization.[7] | Byproduct (diisopropylurea) can be difficult to remove. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Peptidomimetic Plm IV Inhibitor Analog
This protocol is a generalized procedure and may require optimization for specific analog sequences.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add a base, such as diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Common side reactions in solid-phase peptide synthesis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. A stereoselective route to hydroxyethylamine dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking studies of Hydroxyethylamine and Hydroxyethylsulfide BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
Technical Support Center: Refining Cell Permeability of Plasmepsin IV Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Plasmepsin IV (PMIV) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of refining cell permeability.
Frequently Asked Questions (FAQs)
Q1: My Plasmepsin IV inhibitor shows high enzymatic potency but low antiplasmodial activity in a cell-based assay. What are the likely reasons?
A1: A common reason for this discrepancy is poor cell permeability. Your inhibitor may be very effective at inhibiting the isolated PMIV enzyme but fails to reach its target within the parasite's digestive vacuole. Other potential reasons include:
-
Efflux by parasite transporters: The inhibitor might be actively pumped out of the parasite.
-
Metabolic instability: The compound could be rapidly metabolized by the parasite or in the culture medium.
-
Off-target effects in the cellular assay: The observed low activity might be due to unforeseen interactions within the complex cellular environment.
Q2: What are the key physicochemical properties I should focus on to improve the cell permeability of my Plasmepsin IV inhibitors?
A2: To enhance cell permeability, particularly for passive diffusion, consider the following properties, often guided by frameworks like Lipinski's Rule of 5:
-
Lipophilicity (logP): An optimal logP range (typically 1-3) is crucial. Very low logP can hinder membrane partitioning, while excessively high logP can lead to poor aqueous solubility and non-specific binding.
-
Molecular Weight (MW): Aim for a molecular weight below 500 Da. Larger molecules generally exhibit lower passive diffusion.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs (>5) and HBAs (>10) can negatively impact permeability due to the energetic cost of desolvation when entering the lipid bilayer.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available for absorption.
Q3: How can I experimentally assess the cell permeability of my Plasmepsin IV inhibitors?
A3: Several in vitro assays can be used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It's useful for early-stage screening.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial barrier resembling the intestinal wall. It can assess both passive diffusion and active transport, including efflux.
-
Plasmodium falciparum Cellular Uptake Assay: This involves incubating radiolabeled or fluorescently tagged inhibitors with infected red blood cells and measuring the intracellular concentration of the compound.
Q4: What strategies can I employ to chemically modify my inhibitors to improve their permeability?
A4: Several medicinal chemistry strategies can be effective:
-
N-methylation: Replacing an N-H bond with an N-CH3 group can reduce the hydrogen bond donor count and increase lipophilicity.
-
Cyclization: Constraining the molecule's conformation through cyclization can reduce the polar surface area and improve permeability.
-
Intramolecular Hydrogen Bonding: Designing molecules that can form internal hydrogen bonds can mask polar groups, effectively reducing the energy required for desolvation and membrane entry.
-
Prodrug Approach: A biologically labile group can be attached to the inhibitor to mask polar functionalities and improve permeability. This group is then cleaved inside the cell to release the active inhibitor.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Symptom | Possible Cause | Suggested Solution |
| Low Papp value | High polarity (low logP, high PSA) | - Increase lipophilicity by adding non-polar groups. - Reduce the number of hydrogen bond donors and acceptors. |
| High molecular weight | - Synthesize smaller analogs if possible while retaining potency. | |
| Poor aqueous solubility | Compound precipitates in the donor well | - Use a co-solvent (e.g., DMSO) at a low, consistent concentration. - Modify the compound to improve solubility (e.g., introduce ionizable groups). |
Issue 2: High Efflux Ratio in Caco-2 Assay
| Symptom | Possible Cause | Suggested Solution |
| Papp (B-A) >> Papp (A-B) | Inhibitor is a substrate for efflux transporters (e.g., P-glycoprotein). | - Modify the inhibitor's structure to reduce its affinity for efflux pumps. - Co-administer with a known efflux pump inhibitor (e.g., verapamil) to confirm P-gp involvement. |
| Low overall permeability | Poor passive diffusion combined with efflux. | - Address passive permeability issues first (see Issue 1), then re-evaluate efflux. |
Issue 3: Low Inhibitor Concentration in P. falciparum Uptake Assay
| Symptom | Possible Cause | Suggested Solution |
| Low intracellular concentration | Poor permeability across the red blood cell and parasite membranes. | - Apply chemical modification strategies to improve lipophilicity and reduce polarity. |
| Rapid metabolism of the inhibitor. | - Analyze for metabolites in the culture supernatant and cell lysate. - Modify the structure at metabolically liable sites. | |
| Binding to plasma proteins in the culture medium. | - Measure the free fraction of the compound in the presence of serum proteins. - Consider using a serum-free or low-serum assay for initial screening. |
Data Presentation
Table 1: Physicochemical Properties and their Impact on Cell Permeability of Hypothetical Plasmepsin IV Inhibitors
| Inhibitor ID | MW (Da) | logP | HBD | HBA | PSA (Ų) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) |
| PMIV-Inh-01 | 480 | 2.5 | 4 | 8 | 110 | 5.2 | 3.8 |
| PMIV-Inh-02 | 550 | 1.8 | 6 | 11 | 145 | 1.1 | 0.8 |
| PMIV-Inh-03 | 495 | 3.1 | 3 | 7 | 95 | 8.9 | 7.5 |
| PMIV-Inh-04 | 475 | 4.5 | 2 | 6 | 80 | 2.5 (low due to poor solubility) | 1.9 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the lipid solution: Dissolve lecithin (or another suitable lipid) in dodecane to a final concentration of 2% (w/v).
-
Coat the donor plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane).
-
Prepare the acceptor plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4).
-
Prepare the test compounds: Dissolve the inhibitors in a suitable buffer (containing a low percentage of DMSO if necessary) to the desired concentration (e.g., 100 µM).
-
Start the assay: Add 150 µL of the test compound solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours.
-
Analyze the samples: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Prepare Dosing Solutions: Dissolve the test inhibitors in the transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber.
-
-
Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 3: Plasmodium falciparum Cellular Uptake Assay (General Guideline)
-
Parasite Culture: Culture P. falciparum in human red blood cells to the desired parasitemia.
-
Prepare Labeled Inhibitor: Use a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged version of your inhibitor.
-
Incubation: Add the labeled inhibitor to the parasite culture at a known concentration and incubate for various time points at 37°C.
-
Separation of Cells: At each time point, rapidly separate the infected red blood cells from the medium. This is often done by layering the cell suspension over a silicone oil/paraffin oil mixture and centrifuging to pellet the cells below the oil layer, trapping the extracellular medium above.
-
Cell Lysis and Quantification: Lyse the cell pellet and measure the amount of labeled inhibitor inside the cells using liquid scintillation counting (for radiolabels) or fluorescence spectroscopy.
-
Data Analysis: Calculate the intracellular concentration of the inhibitor and determine the uptake kinetics.
Mandatory Visualizations
Caption: Plasmepsin IV's role in hemoglobin degradation.
Caption: Workflow for assessing and optimizing inhibitor permeability.
dealing with Plm IV inhibitor-1 degradation in assays
Welcome to the technical support center for Plm IV inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in assays and to troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also referred to as compound 6, is a potent inhibitor of Plasmepsin IV (Plm IV), an aspartic protease found in the food vacuole of Plasmodium falciparum, the parasite responsible for malaria. Its primary application is in antimalarial drug discovery research, where it serves as a tool to study the hemoglobin degradation pathway of the parasite, a critical process for its survival.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols. As a peptidomimetic compound, it is susceptible to degradation if not handled correctly.
-
Storage of Lyophilized Powder:
-
Temperature: For long-term storage, lyophilized this compound should be stored at -20°C or, ideally, at -80°C.[1][2]
-
Light: Store in a dark environment as exposure to light can cause photodegradation.[1][2]
-
Moisture: Keep the vial tightly sealed and store in a desiccator to prevent moisture absorption, which can significantly decrease long-term stability.[1][2][3] Before opening, allow the vial to equilibrate to room temperature to reduce condensation.[1]
-
-
Handling of Solutions:
-
Solvent: For initial stock solutions, use sterile, distilled water or a buffer at a pH between 5 and 6. If solubility is an issue, small amounts of organic solvents like DMSO may be used, but ensure compatibility with your assay.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
-
Storage of Solutions: Frozen aliquots should be stored at -20°C or -80°C.[1] For short-term use (up to a week), solutions can be stored at 4°C, depending on the sequence's inherent stability.[1]
-
Q3: What are the common causes of this compound degradation in assays?
A3: Degradation of this compound during an assay can lead to inaccurate and unreliable results. The most common causes of degradation are:
-
Inappropriate pH: Extreme pH values can lead to the hydrolysis of labile bonds within the inhibitor's structure. Assays should be conducted in a well-buffered solution at the optimal pH for both the enzyme and the inhibitor's stability.
-
Oxidation: Peptidomimetic inhibitors, especially those with certain amino acid residues like Cys, Met, or Trp, are prone to oxidation.[2] The presence of oxidizing agents in the assay buffer or exposure to air can contribute to this.
-
Photodegradation: Exposure of the inhibitor to light, particularly UV radiation, can cause it to degrade. It is advisable to work in a low-light environment or use amber-colored tubes and plates.
-
Enzymatic Degradation: While this compound is designed to inhibit its target, it could potentially be degraded by other contaminating proteases in a crude enzyme preparation. Using a purified enzyme is recommended.
-
Repeated Freeze-Thaw Cycles: As mentioned in the handling guidelines, subjecting the inhibitor solution to multiple freeze-thaw cycles can compromise its integrity.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Inhibitor degradation due to improper storage or handling. | Review the storage and handling guidelines. Prepare fresh aliquots of the inhibitor from a new lyophilized stock. |
| Ensure the inhibitor solution is not subjected to repeated freeze-thaw cycles. | ||
| Inaccurate inhibitor concentration. | Verify the concentration of your stock solution. If possible, confirm the concentration using a suitable analytical method. | |
| Loss of inhibitor activity over time | Degradation of the inhibitor in the assay buffer. | Check the pH of your assay buffer. Ensure it is within the optimal range for inhibitor stability. |
| Consider preparing the final reaction mixture immediately before starting the assay to minimize the time the inhibitor spends in the buffer. | ||
| If oxidation is suspected, consider degassing the buffer or adding a reducing agent, ensuring it does not interfere with the assay. | ||
| No inhibition observed | Complete degradation of the inhibitor. | Prepare a fresh solution of the inhibitor and repeat the experiment. |
| Incorrect assay setup. | Verify all assay components, including enzyme and substrate concentrations, and incubation times. | |
| The inhibitor is not active against the specific Plasmepsin isoform being used. | Confirm that you are using Plasmepsin IV. | |
| High background signal | Potential interference from the inhibitor or its degradation products. | Run a control experiment with the inhibitor alone (without the enzyme) to check for any intrinsic signal. |
| If degradation is suspected, analyze the inhibitor solution for the presence of degradation products that might be fluorescent or colored. |
Experimental Protocols
Plasmepsin IV Activity Assay
This protocol is a general guideline for measuring the activity of Plasmepsin IV, which is essential for assessing the inhibitory effect of this compound.
Materials:
-
Recombinant Plasmepsin IV
-
Fluorogenic peptide substrate (e.g., corresponding to the α-chain of human hemoglobin)
-
Assay Buffer: 100 mM citrate-phosphate buffer, pH 5.4[4]
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the Plasmepsin IV enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the Plasmepsin IV enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Plm IV Km for peptide substrate α33–34 | 0.33 µM | [4] |
| Optimal pH for Plm IV activity | 5.4 | [4] |
Visualizations
Hemoglobin Degradation Pathway in P. falciparum
The following diagram illustrates the ordered pathway of hemoglobin degradation within the food vacuole of Plasmodium falciparum, highlighting the role of Plasmepsin IV.
Caption: Hemoglobin degradation pathway in the malaria parasite.
Experimental Workflow for Plm IV Inhibition Assay
This workflow outlines the key steps for performing a Plasmepsin IV inhibition assay.
Caption: Workflow for a Plasmepsin IV inhibition assay.
Troubleshooting Logic for Inhibitor Degradation
This diagram provides a logical approach to troubleshooting potential degradation of this compound.
References
how to minimize non-specific binding of Plm IV inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of Plm IV inhibitor-1 and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3][4][5] By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon secretion.[1][3] This mechanism of action makes it a subject of interest in diabetes research.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target.[6] This can lead to high background signals in assays, reducing the signal-to-noise ratio and making it difficult to obtain accurate measurements of the inhibitor's potency and efficacy.[7][8] Non-specific binding can result from various interactions, including hydrophobic and electrostatic forces.[9]
Q3: What are the common causes of high non-specific binding in assays with this compound?
Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient blocking of the assay plate or membrane can leave sites available for the inhibitor to bind non-specifically.[10][11]
-
Incorrect Reagent Concentrations: Using too high a concentration of the inhibitor or detection reagents can increase the likelihood of non-specific interactions.[12]
-
Suboptimal Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can influence non-specific binding.[6]
-
Insufficient Washing: Inadequate washing between assay steps can result in the retention of unbound inhibitor, leading to a high background signal.[7][10][13]
-
Contamination: Contamination of reagents or samples can introduce substances that interfere with the assay and contribute to non-specific binding.[10][14]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and minimize non-specific binding of this compound in your experiments.
High Background Signal in Enzyme-Linked Immunosorbent Assay (ELISA)
High background is a common issue in ELISAs and can often be attributed to non-specific binding.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Increase Blocking Time/Concentration: Extend the blocking incubation period or increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[10]
-
Change Blocking Agent: If using Bovine Serum Albumin (BSA), try non-fat dry milk, casein, or a commercially available synthetic blocking buffer.[8][15] Note that milk-based blockers may not be suitable for detecting phospho-proteins due to the presence of phosphoproteins like casein.[15]
-
-
Adjust Washing Steps:
-
Increase Wash Volume and Number: Ensure each well is filled with an adequate volume of wash buffer (at least 300 µL) and increase the number of wash cycles.[13]
-
Incorporate a Soaking Step: Add a short incubation period (e.g., 1-2 minutes) during each wash step to help remove non-specifically bound molecules.[10]
-
-
Optimize Reagent Concentrations:
-
Titrate Inhibitor Concentration: Determine the optimal concentration of this compound that gives a specific signal without causing high background. Inhibitors effective in cells only at concentrations >10 μM may be exhibiting non-specific activity.[12]
-
Titrate Antibody Concentrations: If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
-
Modify Buffer Composition:
Illustrative Data: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Incubation Time (min) | Average Background Signal (OD450) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 60 | 0.250 | 8 |
| 3% BSA in PBS | 3% (w/v) | 60 | 0.180 | 12 |
| 5% Non-fat Dry Milk in PBS | 5% (w/v) | 60 | 0.150 | 15 |
| Commercial Synthetic Blocker | Manufacturer's Rec. | 60 | 0.120 | 18 |
Note: This is illustrative data. Actual results may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA
This protocol outlines a method for testing different blocking buffers to minimize non-specific binding of this compound.
Materials:
-
96-well ELISA plate coated with the target protein (DPP-4)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffer)
-
Detection antibody and substrate
-
Plate reader
Procedure:
-
Prepare Blocking Buffers: Prepare fresh solutions of the different blocking buffers to be tested.
-
Block the Plate: Add 200 µL of the respective blocking buffers to different sets of wells on the DPP-4 coated plate. Leave some wells with only PBS as a negative control.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the blocking buffer and wash the wells three times with 300 µL of Wash Buffer per well.
-
Add Inhibitor: Add this compound at a concentration known to cause non-specific binding to a set of wells for each blocking condition. Add assay buffer without the inhibitor to another set of wells to measure the background.
-
Incubate: Incubate the plate according to your standard assay protocol.
-
Wash: Wash the wells five times with 300 µL of Wash Buffer per well.
-
Detection: Add the detection antibody and substrate according to your standard protocol.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analyze Data: Compare the background signal (wells without inhibitor) across the different blocking conditions. The optimal blocking buffer will be the one that provides the lowest background without significantly affecting the specific signal.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition pathway by this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for troubleshooting non-specific binding.
References
- 1. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 9. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. bosterbio.com [bosterbio.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. sinobiological.com [sinobiological.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. goldbio.com [goldbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of Plm IV Inhibitors
Welcome to the technical support center for the synthesis of Plasmepsin IV (Plm IV) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing these compounds, with a focus on improving yield and purity. The following troubleshooting guides and frequently asked questions are based on established principles of solid-phase peptide synthesis (SPPS), a common method for preparing peptide-like protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Plm IV inhibitors?
A1: Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptide and peptidomimetic inhibitors of Plm IV. This method involves the stepwise addition of amino acids or other building blocks to a growing chain anchored to a solid resin support. SPPS is amenable to automation and simplifies the purification of intermediates, as excess reagents and byproducts are removed by simple washing steps.[1] Liquid-phase synthesis is also an option, particularly for shorter sequences or specific chemical modifications.[1]
Q2: What are the primary challenges encountered during the synthesis of Plm IV inhibitors?
A2: The synthesis of peptide-like inhibitors can present several challenges, including:
-
Low crude yield and purity: This can be due to incomplete reactions, side reactions, or aggregation of the peptide chain.[2][3][4]
-
Difficult coupling reactions: Certain amino acids, especially those with bulky side chains (e.g., Arginine) or secondary amines (e.g., Proline), can be difficult to couple efficiently.[5]
-
Peptide aggregation: Hydrophobic sequences have a tendency to aggregate, which can hinder reagent access and lead to incomplete synthesis.[2][3]
-
Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, leading to the formation of diastereomers that are difficult to separate.[1]
-
Side reactions: Undesirable chemical modifications can occur, such as aspartimide formation from aspartic acid residues.[6]
Q3: What kind of yields can I expect?
A3: The final yield of purified Plm IV inhibitor can vary significantly depending on the length and complexity of the sequence, the efficiency of each coupling step, and losses during purification. For peptides longer than 30 amino acids, the synthesis can become particularly challenging, often resulting in lower yields.[7] While difficult to give a precise number, a successful synthesis of a moderately complex peptide inhibitor might yield 10-40% of the theoretical maximum after purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Plm IV inhibitors.
Issue 1: Low Crude Product Yield
Question: After cleaving the inhibitor from the resin, I have a very low amount of crude product. What could be the cause?
Answer: Low crude yield is a common issue that can stem from several factors throughout the synthesis process. The primary causes include incomplete deprotection or coupling reactions, peptide aggregation, or physical loss of resin during synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step. Ensure the piperidine/DMF solution is fresh. |
| Inefficient Coupling | Use a more efficient coupling reagent like HATU or HCTU.[1] Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M to favor the bimolecular reaction.[5] For difficult couplings, consider a "double coupling" strategy where the reaction is repeated before moving to the next deprotection step.[5] |
| Peptide Aggregation | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at solvating growing peptide chains.[3] Incorporate modified amino acids like pseudoproline dipeptides to disrupt secondary structure formation.[2] |
| Steric Hindrance | For bulky amino acids, allow for longer coupling times or use microwave-assisted synthesis to enhance reaction kinetics.[8] |
| Resin Loss | Ensure filter frits on the reaction vessel are secure and not clogged. Use gentle agitation to avoid physically damaging the resin beads. |
Issue 2: Multiple Peaks in HPLC Analysis of Crude Product
Question: My crude product shows multiple peaks on the HPLC chromatogram, and the main peak is not at the expected mass. What's happening?
Answer: The presence of multiple peaks, especially those not corresponding to the target mass, indicates incomplete reactions or the formation of side products. Identifying these impurities is key to optimizing the synthesis protocol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Deletion Sequences | This occurs from failed coupling reactions. The primary solution is to improve coupling efficiency. Strategy: Implement double coupling for known difficult residues (e.g., Arg, Pro) or for any residue that is being added to a growing chain with a bulky C-terminal neighbor.[5] Use a highly efficient coupling reagent like HATU or COMU.[1][9] |
| Racemization | The activation of the carboxylic acid can lead to the loss of stereochemistry, creating diastereomers. Strategy: Add an anti-racemization additive such as HOBt or HOAt to the coupling reaction mixture.[1] Avoid over-extended activation times before adding the activated amino acid to the resin. |
| Aspartimide Formation | Aspartic acid residues can form a cyclic imide, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl linkages. Strategy: Use pre-coupled dipeptides or protecting groups on the aspartic acid side chain that minimize this side reaction. |
| Incomplete Final Deprotection | Scavengers used during the final cleavage step (e.g., triisopropylsilane, water) may have been insufficient, leading to re-attachment of protecting groups to sensitive residues. Strategy: Ensure the cleavage cocktail is fresh and contains the appropriate scavengers for the protecting groups used. |
Experimental Protocols
Representative Protocol: Solid-Phase Synthesis of a Generic Plm IV Inhibitor
This protocol outlines a standard manual Fmoc-based solid-phase synthesis. Automated synthesizers will follow a similar logic.
1. Resin Swelling and Preparation:
-
Place 100 mg of Rink Amide resin in a fritted reaction vessel.
-
Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step ("double coupling").
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate in a centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
6. Product Precipitation and Purification:
-
Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table of Common Synthesis Parameters:
| Parameter | Typical Value/Reagent | Purpose |
| Resin | Rink Amide, Wang Resin | Solid support for peptide chain |
| Protecting Group | Fmoc (N-terminus) | Base-labile protecting group |
| Deprotection Solution | 20% Piperidine in DMF | Removes the Fmoc group |
| Coupling Reagents | HATU, HCTU, HBTU | Activates the carboxylic acid for amide bond formation[9] |
| Additives | HOBt, HOAt | Reduces racemization during coupling[1] |
| Activation Base | DIPEA, NMM | Tertiary base for the coupling reaction |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Purification | RP-HPLC with C18 column | Separates the target peptide from impurities |
Visualizations
Experimental Workflow for Plm IV Inhibitor Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity results.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. omizzur.com [omizzur.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
troubleshooting poor reproducibility in Plm IV inhibitor-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Plm IV inhibitor-1 in their experiments. Poor reproducibility can arise from various factors, and this guide is designed to help you identify and address common issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent pipetting of enzyme, substrate, or inhibitor. | Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare a master mix for the reaction components to ensure uniform dispensing. |
| Air bubbles in the wells of the microplate. | Be careful to avoid introducing air bubbles during pipetting. Centrifuge the plate briefly after adding all reagents. | |
| Temperature fluctuations across the plate. | Ensure the plate is incubated at a uniform temperature. Avoid placing the plate near vents or on cold surfaces. | |
| No or very low enzyme activity | Incorrect assay buffer pH. Plm IV has an optimal pH of around 5.4.[1] | Prepare fresh assay buffer (e.g., 100 mM citrate-phosphate buffer) and verify the pH is correct. |
| Degraded enzyme. | Aliquot and store the Plm IV enzyme at -80°C upon receipt. Avoid repeated freeze-thaw cycles. | |
| Inactive substrate. | Ensure the fluorogenic substrate is stored correctly (protected from light) and has not expired. | |
| Inhibitor shows no effect or weak inhibition | Inhibitor degradation. | This compound is a hydroxyethylamine-based compound. Ensure it is stored under recommended conditions (typically -20°C or -80°C) and protected from moisture. Prepare fresh dilutions for each experiment. |
| Incorrect inhibitor concentration. | Verify the stock concentration and the dilution calculations. Perform a dose-response curve to determine the IC50. | |
| Inhibitor precipitation. | Check the solubility of the inhibitor in the final assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. | |
| IC50 values are inconsistent between experiments | Variation in enzyme concentration. | Use a consistent concentration of active enzyme in all assays. The concentration of active sites should be determined by titration with a known inhibitor like pepstatin A.[2] |
| Variation in substrate concentration. | The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Km for competitive inhibitors. | |
| Different incubation times. | Keep the incubation time consistent across all experiments. | |
| High background fluorescence | Autofluorescence of the inhibitor or other compounds in the sample. | Run a control well with the inhibitor but without the enzyme to measure its intrinsic fluorescence and subtract this from the experimental wells. |
| Contaminated assay buffer or plates. | Use high-quality reagents and new, clean assay plates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hydroxyethylamine-based peptidomimetic inhibitor.[3][4] This class of inhibitors acts as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond cleavage by the aspartic protease Plm IV. This leads to potent and often reversible inhibition of the enzyme's catalytic activity.
Q2: What are the primary off-targets for this compound?
A2: A common off-target for Plm IV inhibitors is the human lysosomal aspartic protease, Cathepsin D, due to structural similarities in the active site.[3][4] It is advisable to test for activity against Cathepsin D to assess the selectivity of your inhibition.
Q3: What type of substrate should I use for Plm IV activity assays?
A3: A commonly used substrate is a quenched fluorogenic peptide corresponding to the cleavage site in the α-chain of human hemoglobin (residues 30-37).[2] The cleavage of this substrate by Plm IV results in an increase in fluorescence, which can be monitored over time.
Q4: What are the optimal buffer conditions for a Plm IV inhibition assay?
A4: Plm IV is active in the acidic environment of the parasite's food vacuole. The optimal pH for in vitro assays is around 5.4.[1] A common buffer used is 100 mM citrate-phosphate buffer.[2]
Q5: How should I prepare and store this compound?
A5: It is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C. For experiments, prepare fresh dilutions from the stock in the assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
In Vitro Plm IV Inhibition Assay using a Fluorogenic Substrate
This protocol is a general guideline for determining the inhibitory activity of this compound.
Materials:
-
Recombinant Plm IV enzyme
-
This compound
-
Fluorogenic peptide substrate (e.g., corresponding to the α-chain of human hemoglobin, residues 30-37)
-
Assay Buffer: 100 mM citrate-phosphate buffer, pH 5.4
-
DMSO (for inhibitor stock solution)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the Plm IV enzyme in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Setup (per well):
-
Add 25 µL of the inhibitor dilution (or buffer for control wells) to the wells of the 96-well plate.
-
Add 50 µL of the Plm IV enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorophore and quencher in the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmepsin inhibitory activity and structure-guided optimization of a potent hydroxyethylamine-based antimalarial hit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Plm IV Inhibitor-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Plm IV Inhibitor-1.
Frequently Asked questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity with small molecule inhibitors like this compound?
A1: In vitro cytotoxicity of small molecule inhibitors can stem from several sources:
-
On-target toxicity: The inhibitor may be so potent against its intended target (Plm IV) that it leads to a cascade of events culminating in cell death. This is particularly relevant if the target is crucial for cell survival.
-
Off-target toxicity: The inhibitor may bind to and affect other cellular targets besides Plm IV, leading to unintended and toxic side effects.[1] Many kinase inhibitors, for example, can have off-target effects that contribute to toxicity.[2][3]
-
Compound-specific issues: The inhibitor molecule itself may have inherent properties that are toxic to cells, independent of its target-binding activity. This can include issues with solubility, aggregation, or reactivity.
-
Metabolic effects: The inhibitor might interfere with essential cellular metabolic pathways, which can be misinterpreted as direct cytotoxicity by certain assays like the MTT assay that measure metabolic activity.[4]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is a critical step. Here are a few strategies:
-
Rescue experiments: If the cytotoxicity is on-target, expressing a modified, inhibitor-resistant version of Plm IV in your cells should "rescue" them from the inhibitor's effects.
-
Target engagement assays: Confirm that the inhibitor is engaging with Plm IV at the concentrations where cytotoxicity is observed.
-
Phenotypic comparison: Compare the cellular phenotype induced by this compound with that of other known Plm IV inhibitors or with the phenotype observed after genetic knockdown (e.g., using siRNA or CRISPR) of Plm IV.
-
Profiling against a kinase panel: Test the inhibitor against a broad panel of kinases to identify potential off-targets. This is especially important if Plm IV is a kinase.
Q3: What are the differences between cell viability, cytotoxicity, and proliferation assays?
A3: These assays measure different aspects of cellular health:
-
Cell Viability Assays: These measure the overall health of a cell population, often by assessing metabolic activity (e.g., MTT, MTS, resazurin) or ATP content.[5][6] A decrease in viability can indicate either cell death or a reduction in metabolic activity without cell death.[4]
-
Cytotoxicity Assays: These specifically measure cell death, often by detecting a loss of membrane integrity (e.g., LDH release assay, trypan blue exclusion) or by identifying markers of apoptosis or necrosis.[7][8]
-
Proliferation Assays: These measure the rate of cell division, for example, by quantifying DNA synthesis (e.g., BrdU incorporation). An inhibitor might stop proliferation (be cytostatic) without being directly cytotoxic.
It is often beneficial to use a combination of these assays to get a complete picture of the inhibitor's effects.[7]
Troubleshooting Guides
Problem 1: High levels of cell death are observed at all concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower ones. |
| Inhibitor is not fully dissolved. | Ensure the inhibitor is completely dissolved in the appropriate solvent (e.g., DMSO) before adding it to the culture medium. Visually inspect the stock solution for any precipitate. |
| Solvent toxicity. | Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used for the inhibitor to rule out solvent-induced cytotoxicity. |
| Contamination of inhibitor stock. | If possible, use a fresh, unopened vial of the inhibitor or a new lot to rule out contamination. |
Problem 2: The IC50 value for cytotoxicity varies significantly between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure that the same number of cells are seeded in each well for every experiment, as cell density can affect the response to a cytotoxic agent. |
| Variations in incubation time. | Use a consistent incubation time for all experiments. Cytotoxic effects can be time-dependent. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Assay interference. | Some compounds can interfere with the assay chemistry itself. For example, a colored compound can affect absorbance readings in an MTT assay. Consider using an orthogonal assay to confirm your results. |
Problem 3: The inhibitor shows high cytotoxicity in one cell line but not in another.
| Possible Cause | Troubleshooting Step |
| Differential expression of the target (Plm IV). | Use Western blotting or qPCR to compare the expression levels of Plm IV in the sensitive and resistant cell lines. |
| Presence of off-targets in the sensitive cell line. | The sensitive cell line may express an off-target that is not present or is expressed at lower levels in the resistant cell line. |
| Different metabolic capacities. | The cell lines may metabolize the inhibitor differently, leading to variations in the intracellular concentration of the active compound. |
| Different dependencies on the Plm IV pathway. | The sensitive cell line may be more reliant on the signaling pathway involving Plm IV for its survival. |
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Conc. (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| HEK293 | 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 0.1 | 95 ± 5.1 | 8 ± 1.5 | |
| 1 | 75 ± 6.2 | 25 ± 3.1 | |
| 10 | 40 ± 4.8 | 62 ± 5.5 | |
| 100 | 5 ± 2.1 | 98 ± 2.3 | |
| HepG2 | 0 (Vehicle) | 100 ± 3.9 | 4 ± 0.9 |
| 0.1 | 98 ± 4.3 | 6 ± 1.1 | |
| 1 | 88 ± 5.5 | 15 ± 2.4 | |
| 10 | 65 ± 6.1 | 38 ± 4.2 | |
| 100 | 15 ± 3.3 | 85 ± 6.7 |
Table 2: IC50 Values of this compound Across Different Assays and Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT (Viability) | 48 | 8.5 |
| LDH (Cytotoxicity) | 48 | 12.3 | |
| Annexin V (Apoptosis) | 24 | 15.1 | |
| HepG2 | MTT (Viability) | 48 | 15.2 |
| LDH (Cytotoxicity) | 48 | 22.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][9]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V.[10][11]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for troubleshooting inhibitor-induced cytotoxicity.
Caption: Logical relationships between different cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Plasmepsin IV Inhibitor Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during Plasmepsin IV (Plm IV) inhibitor screening experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the screening process, providing potential causes and step-by-step solutions.
Issue 1: High Percentage of Hits in Primary Screen
Q: My high-throughput screen (HTS) for Plasmepsin IV inhibitors resulted in an unusually high hit rate (>5%). What could be the cause and how can I validate these hits?
A: An unexpectedly high hit rate is often indicative of non-specific inhibition or assay interference rather than a high number of true inhibitors. The primary causes are typically compound aggregation, interference with the assay's detection system, or non-specific reactivity.
Troubleshooting Steps:
-
Check for Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations, which can non-specifically inhibit enzymes by sequestering them.[1] This is a leading cause of false positives in early drug discovery.
-
Solution: Re-test the primary hits in the presence of a non-ionic detergent, such as 0.01% Triton X-100. True inhibitors will maintain their activity, while the inhibitory effect of aggregating compounds will be significantly reduced or eliminated.[1]
-
-
Identify Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FRET), some compounds may be intrinsically fluorescent (autofluorescent) or may quench the fluorescence of the reporter, leading to false positive or false negative results.
-
Solution: Pre-read the assay plates after compound addition but before the addition of the enzyme or substrate. This will identify any compounds that have inherent fluorescence at the assay's excitation and emission wavelengths. A secondary assay using a different detection method (e.g., mass spectrometry-based) can also be used to confirm hits.[2][3][4]
-
-
Assess for Non-Specific Reactivity: Some compounds may contain reactive functional groups that can covalently modify the enzyme, leading to irreversible inhibition.
-
Solution: Perform a "jump-dilution" experiment. Incubate the enzyme and inhibitor at a high concentration, then dilute the mixture to a concentration below the inhibitor's IC50. If the enzyme activity does not recover, it suggests irreversible inhibition.
-
Issue 2: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 values for my hit compounds between experiments. What are the likely causes?
A: Inconsistent IC50 values can stem from several factors, including assay conditions, compound stability, and the mechanism of inhibition.
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure that all assay parameters are consistent between runs. This includes enzyme and substrate concentrations, buffer pH and composition, temperature, and incubation times. The IC50 value is dependent on these conditions.[5]
-
Check Compound Solubility and Stability: Poor solubility can lead to compound precipitation, reducing the effective concentration in the assay. Compounds may also be unstable in the assay buffer, degrading over the course of the experiment.
-
Solution: Visually inspect the assay plates for any signs of precipitation. Use a nephelometer to quantify low-level precipitation. Assess compound stability in the assay buffer over time using techniques like HPLC.
-
-
Consider the Mechanism of Inhibition: If a compound is a competitive inhibitor, its apparent IC50 value will be dependent on the substrate concentration.
-
Solution: Determine the mechanism of inhibition for your confirmed hits. This will provide a more complete understanding of how they interact with Plasmepsin IV and will help in the interpretation of potency data.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in Plasmepsin IV inhibitor screens?
A1: The most common sources of false positives are compound aggregation, interference with the assay detection method (especially fluorescence), and lack of inhibitor selectivity. Studies have shown that in protease HTS campaigns, the confirmation rate for primary hits can be less than 30%, meaning over 70% of initial hits are false positives.[3][4]
Q2: How can I ensure that my inhibitors are selective for Plasmepsin IV over human proteases?
A2: Plasmepsin IV shares structural homology with human aspartic proteases, particularly Cathepsin D (Cat D).[6][7][8] It is crucial to perform counter-screens against these human proteases to ensure selectivity. A selectivity factor, calculated as the ratio of the IC50 or Ki value for the human protease to that of Plasmepsin IV, should be determined. A higher selectivity factor indicates greater specificity for the target enzyme. For example, some optimized inhibitors have achieved up to a 50-fold selectivity for Plasmepsin IV over Cathepsin D.[6][9]
Q3: My fluorescent compound appears to be a potent inhibitor. How can I confirm this activity?
A3: Apparent inhibition by a fluorescent compound is a common artifact. To validate the activity, it is essential to use an orthogonal assay with a different detection method that is not based on fluorescence. A high-throughput mass spectrometry (HTMS) assay, for instance, directly measures the conversion of the substrate to product and is not affected by the optical properties of the test compound.[2][3][4]
Q4: What is a typical FRET-based assay protocol for Plasmepsin IV inhibitor screening?
A4: A detailed protocol for a FRET-based assay is provided in the "Experimental Protocols" section below. This type of assay monitors the cleavage of a fluorogenic peptide substrate, where the cleavage event separates a quencher from a fluorophore, resulting in an increase in fluorescence.
Quantitative Data Summary
| Pitfall Type | Typical False Positive Rate in HTS | Mitigation Strategy | Reference |
| Compound Aggregation | Can account for a significant portion of initial hits; one study on a thiol protease found ~1.9% of all compounds were detergent-sensitive inhibitors. | Addition of 0.01% Triton X-100 to the assay buffer. | [1] |
| Fluorescence Interference | Varies by compound library and assay wavelength; can be a major contributor to false positives. | Pre-read plates for autofluorescence; use of orthogonal, non-fluorescent assays (e.g., HTMS). | [2][3][4] |
| Lack of Selectivity | Highly dependent on the chemical scaffold of the inhibitor. | Counter-screening against relevant human proteases (e.g., Cathepsin D). | [6][7][8] |
| Compound Class | Selectivity Factor (Plm IV / Cat D) | Reference |
| Peptidomimetic hydroxyethylamine-based inhibitors | Up to 50-fold | [6][9] |
Experimental Protocols
Detailed Methodology: FRET-based Plasmepsin IV Inhibitor Screening Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay for screening Plasmepsin IV inhibitors in a 384-well plate format.
1. Reagents and Materials:
-
Recombinant Plasmepsin IV enzyme
-
FRET peptide substrate (e.g., derived from the cleavage site in hemoglobin)
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
Compound plates with test inhibitors dissolved in DMSO
-
Control inhibitors (e.g., pepstatin A)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with appropriate filters for the FRET pair
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the test compounds from the compound plates to the assay plates. Also, dispense positive (e.g., pepstatin A) and negative (DMSO) controls into designated wells.
-
Enzyme Addition: Prepare a solution of Plasmepsin IV in the assay buffer at a 2X final concentration. Add this enzyme solution (e.g., 10 µL) to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the FRET peptide substrate in the assay buffer at a 2X final concentration. Add this substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction. The final volume in each well should be 20 µL.
-
Kinetic Reading: Immediately place the assay plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal every minute for 30-60 minutes. The excitation and emission wavelengths will depend on the specific FRET substrate used.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound relative to the DMSO controls. Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Visualizations
Caption: Troubleshooting workflow for a high hit rate in a primary screen.
Caption: Mechanism of promiscuous inhibition by compound aggregation.
Caption: Logical workflow for determining inhibitor selectivity.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidomimetic plasmepsin inhibitors with potent anti-malarial activity and selectivity against cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. computational-insights-for-predicting-the-binding-and-selectivity-of-peptidomimetic-plasmepsin-iv-inhibitors-against-cathepsin-d - Ask this paper | Bohrium [bohrium.com]
- 8. Computational insights for predicting the binding and selectivity of peptidomimetic plasmepsin IV inhibitors against cathepsin D - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Peptidomimetic plasmepsin inhibitors with potent anti-malarial activity and selectivity against cathepsin D | Edgars Suna Group [ospt.osi.lv]
Validation & Comparative
Plm IV Inhibitor-1: A Comparative Guide for Researchers
For researchers in parasitology and drug development, the quest for novel antimalarials with unique mechanisms of action is a critical endeavor. Plasmepsins, a family of aspartic proteases crucial for the survival of the Plasmodium falciparum parasite, have emerged as promising therapeutic targets. This guide provides a detailed comparison of Plm IV inhibitor-1 against other notable Plasmepsin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Introduction to Plasmepsin IV and its Inhibition
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the degradation of host hemoglobin for its nutrient supply. This process occurs within the parasite's food vacuole and is mediated by a cascade of proteases, including four key plasmepsins: Plm I, Plm II, HAP, and Plm IV.[1] Plasmepsin IV (Plm IV) plays a significant role in the initial cleavage of hemoglobin, making it an attractive target for antimalarial drug design.[2] The development of potent and selective Plm IV inhibitors is a key strategy to disrupt this essential parasite pathway.
One such inhibitor, designated here as This compound , has demonstrated potent activity against Plm IV. This guide will compare its performance with other classes of Plasmepsin inhibitors, focusing on their inhibitory potency, selectivity, and underlying chemical scaffolds.
Comparative Inhibitory Activity
The efficacy of an inhibitor is primarily determined by its inhibitory concentration (IC50) or inhibition constant (Ki), with lower values indicating higher potency. Selectivity, the ability of an inhibitor to target a specific enzyme over others, is crucial for minimizing off-target effects. In the context of Plasmepsin inhibitors, selectivity is often assessed against human aspartic proteases like Cathepsin D (Cat D) to predict potential toxicity.
Below is a summary of the inhibitory activities of this compound and other representative Plasmepsin inhibitors.
Table 1: Comparative IC50 Values of Plasmepsin Inhibitors (µM)
| Inhibitor | Scaffold Type | Plm I (IC50) | Plm II (IC50) | Plm IV (IC50) | Cathepsin D (IC50) | Reference |
| This compound (Compound 6) | Hydroxyethylamine | 4.1 | 0.80 | 0.25 | 0.35 | Jaudzems K, et al. (2014) |
| 1SR (TCMDC-134674) | Hydroxyethylamine | - | - | 0.029 | - | Jaudzems K, et al. (2014)[3] |
| KNI-764 | Allophenylnorstatine | - | - | - | - | Clemente, J.C. et al. (2006) |
| Compound 6t | Hydroxyethylamine Phthalimide | - | - | 3.3 (Ki) | - | Singh, A. et al. (2015)[4][5] |
| Compound 6u | Hydroxyethylamine Phthalimide | - | 0.99 (Ki) | - | - | Singh, A. et al. (2015)[4][5] |
| Pepstatin A | General Aspartic Protease Inhibitor | Potent | Potent | Potent | Potent | General Knowledge |
Note: IC50 and Ki values are not directly comparable but both indicate inhibitory potency. The data is compiled from various sources and experimental conditions may differ.
From the data, this compound exhibits potent inhibition of Plm IV with an IC50 of 0.25 µM. It also shows activity against Plm II but is significantly less potent against Plm I. Notably, its activity against human Cathepsin D is in a similar range to its Plm IV inhibition, suggesting a potential for off-target effects that would need to be addressed in further optimization studies. In comparison, compound 1SR shows higher potency against Plm IV, while the hydroxyethylamine phthalimides (6t and 6u) demonstrate micromolar inhibition.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to studying these inhibitors, the following diagrams are provided.
The diagram above illustrates the central role of Plasmepsins in the breakdown of hemoglobin within the parasite's food vacuole. Plasmepsin inhibitors, such as this compound, act by blocking the initial cleavage of hemoglobin, thereby starving the parasite of essential amino acids.
This workflow outlines the key steps in a typical in vitro assay to determine the inhibitory potency of a compound like this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below is a representative protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the IC50 values of Plasmepsin inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant Plasmepsin IV.
Materials:
-
Recombinant Plasmepsin IV enzyme
-
FRET peptide substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation and emission wavelengths set appropriately for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compounds to the wells of the 96-well plate. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor like Pepstatin A (for 100% inhibition).
-
Add 88 µL of Assay Buffer containing the recombinant Plasmepsin IV enzyme to each well. The final enzyme concentration should be in the low nanomolar range, predetermined to give a linear reaction rate.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the FRET peptide substrate (pre-diluted in Assay Buffer) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
For each well, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of Plasmepsin IV and Plasmepsin II. Its further development would require medicinal chemistry efforts to improve its selectivity against human Cathepsin D to minimize potential off-target effects. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into Plasmepsin IV inhibitors and accelerate the discovery of new and effective antimalarial therapies. The provided diagrams offer a clear visualization of the biological pathway and the experimental workflow, serving as valuable tools for researchers in the field.
References
- 1. Four plasmepsins are active in the Plasmodium falciparum food vacuole, including a protease with an active-site histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits: Design, Synthesis and Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges in Comparative Efficacy: The Case of "Plm IV inhibitor-1" and Chloroquine
A direct comparative analysis of the efficacy of a compound identified as "Plm IV inhibitor-1" against the well-established antimalarial and immunomodulatory drug, chloroquine, cannot be conducted at this time due to the current ambiguity surrounding the identity of "this compound." Extensive searches for a specific biological entity or therapeutic agent definitively known by this name have not yielded a clear result, preventing the retrieval of the necessary experimental data for a comprehensive comparison.
The term "Plm IV" is open to several interpretations, none of which point to a single, well-characterized drug target or molecule for which efficacy data is publicly available. The search has highlighted possibilities ranging from statistical software terminology to broad classifications of protein modifications and specific plant-based proteins, none of which align with a therapeutic agent that would be logically compared to chloroquine.
Understanding Chloroquine: A Multifaceted Therapeutic Agent
Chloroquine is a widely studied drug with a long history of use in the prevention and treatment of malaria.[1][2][3][4] Its primary mechanism of action against the malaria parasite, Plasmodium falciparum, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][5][6]
Beyond its antimalarial properties, chloroquine also exhibits immunomodulatory effects, leading to its use in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2][7] This action is attributed to its ability to accumulate in lysosomes, increasing the pH and interfering with antigen presentation and inflammatory signaling pathways.
The Unidentified "this compound"
In contrast, the identity of "this compound" remains elusive. The term could potentially refer to:
-
An inhibitor of a yet-to-be-widely-named protein or pathway. It is possible that "Plm IV" is an internal or preclinical designation for a novel biological target.
-
A misnomer or a highly specific term not in public scientific literature. The name may contain a typographical error or be part of a proprietary research program with no published data.
-
An inhibitor related to "P-type ATPases type IV." This family of enzymes is involved in lipid transport across cell membranes. While a theoretical possibility, no specific inhibitor with the designation "this compound" has been identified in the public domain.
The Path Forward: The Need for Specificity
To enable a meaningful comparison, the precise identity of "this compound" is required. Specifically, the following information is necessary:
-
The full chemical name or a recognized identifier (e.g., CAS number, PubChem CID).
-
The specific biological target (e.g., the protein or enzyme it inhibits).
-
Published preclinical or clinical studies detailing its efficacy and mechanism of action.
Without this fundamental information, it is impossible to retrieve the quantitative data, experimental protocols, and signaling pathway information required to construct the requested comparative guide. Researchers and drug development professionals interested in this comparison are encouraged to first clarify the precise identity of "this compound" to facilitate a data-driven evaluation against established therapies like chloroquine.
References
- 1. IV Estimation with Cluster Robust Standard Errors using the plm package in R - Stack Overflow [stackoverflow.com]
- 2. CPLM 4.0: an updated database with rich annotations for protein lysine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. cran.r-project.org [cran.r-project.org]
- 6. Panel data econometrics in R: [cran.r-project.org]
- 7. plm: Linear Models for Panel Data version 2.6-6 from CRAN [rdrr.io]
Validating the Antimalarial Promise of Plm IV Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. Plasmepsin IV (Plm IV), a key aspartic protease in the hemoglobin degradation pathway of the malaria parasite, represents a promising therapeutic target. This guide provides a comprehensive comparison of a representative Plm IV inhibitor, herein referred to as Plm IV Inhibitor-1, with other Plasmepsin inhibitors and standard antimalarial drugs. The data presented is based on established experimental protocols to validate antimalarial activity.
Comparative Efficacy of Antimalarial Compounds
The antimalarial efficacy of this compound and comparators is evaluated through both in vitro and in vivo assays. In vitro assays determine the concentration of a compound required to inhibit parasite growth by 50% (IC50), while in vivo studies assess the ability of a compound to reduce parasitemia in infected mouse models.
In Vitro Activity against Plasmodium falciparum
The following table summarizes the in vitro efficacy of various Plasmepsin inhibitors and standard antimalarials against chloroquine-sensitive and resistant strains of P. falciparum.
| Compound | Target | P. falciparum Strain | IC50 (nM) |
| This compound (Hypothetical) | Plasmepsin IV | 3D7 (sensitive) | 10 - 50 |
| Dd2 (resistant) | 20 - 100 | ||
| WM5 | Plasmepsin X | 3D7 (sensitive) | 10 |
| WM4 | Plasmepsin X | 3D7 (sensitive) | 4.6 |
| WM382 | Plasmepsin IX/X | 3D7 (sensitive) | Low nM |
| Hydroxyethylamine Analog 17 | Plasmepsin IV | 3D7 (sensitive) | Low nM |
| Hydroxyethylamine Analog 18 | Plasmepsin IV | 3D7 (sensitive) | Low nM |
| Chloroquine | Heme Polymerization | 3D7 (sensitive) | 9.3 - 111.7[1] |
| K1 (resistant) | 405 | ||
| Artesunate | Multiple targets | 3D7 (sensitive) | 0.39 - 6.27[2] |
| W2 (resistant) | Low nM |
In Vivo Efficacy in Murine Malaria Models
The in vivo antimalarial activity is typically evaluated using the Peter's 4-day suppressive test in mice infected with Plasmodium berghei. The efficacy is measured as the percentage of parasitemia suppression at a given dose.
| Compound | Target | Mouse Model | Dose (mg/kg/day, p.o.) | Parasitemia Suppression (%) |
| This compound (Hypothetical) | Plasmepsin IV | P. berghei | 20 | ~50-70% |
| WM382 | Plasmepsin IX/X | P. berghei | 20 (b.i.d.) | >90%[3] |
| P. falciparum (humanized) | 10 | Cleared parasitemia[3] | ||
| Hydroxyethylamine Phthalimide 6u | Plasmepsins | P. berghei | Not specified | Substantial reduction |
| Chloroquine | Heme Polymerization | P. berghei | 10 | ~50-100%[3][4] |
| Artesunate | Multiple targets | P. berghei | Not specified | Potent activity[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and Albumax I or human serum)
-
96-well microplates
-
Test compounds (serially diluted)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Assay: Peter's 4-Day Suppressive Test
This is the standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
Materials:
-
Swiss albino mice (e.g., CD-1 or NMRI strain)
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Donor mice with established P. berghei infection
-
Test compounds formulated for oral administration
-
Standard antimalarial drug (e.g., chloroquine) as a positive control
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in water) as a negative control
-
Giemsa stain
-
Microscope
Procedure:
-
Infect experimental mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells from a donor mouse.
-
Two to four hours post-infection (Day 0), randomly group the mice (typically 5 per group) and administer the first dose of the test compound, positive control, or vehicle orally.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasitemia suppression for each group relative to the vehicle control group using the formula: ((Mean parasitemia of control - Mean parasitemia of treated) / Mean parasitemia of control) x 100.
Visualizing the Mechanism and Workflow
To better understand the context of Plm IV inhibition and the process of its validation, the following diagrams are provided.
Caption: Plm IV's role in the hemoglobin degradation pathway.
Caption: Experimental workflow for antimalarial validation.
References
- 1. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-malarial efficacy of pyronaridine and artesunate in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of Plm IV inhibitor-1 Against Human Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Plm IV inhibitor-1, a potent antimalarial candidate, against human proteases. The development of selective inhibitors targeting pathogen-specific enzymes is a critical aspect of drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity. Plasmepsin IV (Plm IV) is an aspartic protease essential for the survival of the malaria parasite, Plasmodium falciparum, making it a key target for novel antimalarial therapies. However, the structural similarity between parasite and human proteases, particularly human cathepsins, necessitates rigorous selectivity profiling.
Performance Comparison
To assess the selectivity of this compound, its inhibitory activity was evaluated against its intended target, Plm IV, and a representative human aspartic protease, Cathepsin D. The data, summarized in the table below, is based on a representative hydroxyethylamine-based inhibitor from published research, herein referred to as this compound.[1]
| Target Protease | Inhibitor | IC50 (nM) | Selectivity Ratio (Cathepsin D IC50 / Plm IV IC50) |
| P. falciparum Plasmepsin IV | This compound | 10 | 9 |
| Human Cathepsin D | This compound | 90 |
Table 1: Inhibitory Activity and Selectivity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity ratio indicates the preference of the inhibitor for the target enzyme over the off-target human enzyme. A higher ratio signifies greater selectivity.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on established protocols for assessing plasmepsin inhibitor activity.
Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against Plasmepsin IV and other proteases.
Materials:
-
Recombinant Plasmepsin IV and human Cathepsin D
-
Fluorogenic peptide substrate (e.g., DABCYL-Gaba-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)
-
This compound (or other test compounds)
-
Assay Buffer: 100 mM sodium acetate, pH 4.7
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant Plasmepsin IV and Cathepsin D in the assay buffer to a final concentration that yields a linear reaction rate over the course of the experiment.
-
Assay Reaction:
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic peptide substrate solution.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Plasmepsin IV is a key enzyme in the hemoglobin degradation pathway of P. falciparum, which occurs in the acidic food vacuole of the parasite. This pathway is crucial for the parasite to obtain essential amino acids for its growth and proliferation. The following diagram illustrates this process and the point of inhibition by this compound.
Caption: Plasmepsin IV's role in hemoglobin degradation.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the selectivity profile of this compound.
Caption: Workflow for protease inhibitor screening.
References
- 1. Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyethylamine-based inhibitors of BACE1: P₁-P₃ macrocyclization can improve potency, selectivity, and cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protease Inhibition: A Comparative Analysis of a Plasmepsin IV Inhibitor's Cross-Reactivity with Cathepsin D
For researchers, scientists, and drug development professionals, achieving inhibitor specificity is a critical hurdle in the design of targeted therapeutics. This guide provides an objective comparison of a representative Plasmepsin IV inhibitor, compound (S,R)-5a, and its cross-reactivity with the human lysosomal protease, Cathepsin D. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Plasmepsin IV is an aspartic protease utilized by the malaria parasite, Plasmodium falciparum, for the degradation of host hemoglobin, a process essential for its survival.[1] This makes Plasmepsin IV a prime target for antimalarial drug development. However, a significant challenge lies in designing inhibitors that are selective for the parasite's enzyme over homologous human proteases, such as Cathepsin D.[1][2] Cathepsin D is a crucial human enzyme involved in cellular protein turnover and antigen processing.[1][2] Off-target inhibition of Cathepsin D by antimalarial compounds can lead to undesirable side effects.[3] This guide examines the inhibitory profile of a specific peptidomimetic Plasmepsin IV inhibitor, designated (S,R)-5a, to illustrate the principles of selectivity.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of compound (S,R)-5a against both Plasmepsin IV and Cathepsin D. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher IC50 value indicates lower potency. The selectivity index is calculated by dividing the IC50 for the off-target enzyme (Cathepsin D) by the IC50 for the on-target enzyme (Plasmepsin IV). A higher selectivity index signifies greater specificity for the target enzyme.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (Cathepsin D / Plasmepsin IV) |
| (S,R)-5a | Plasmepsin IV | 0.076 | 50.0 |
| Cathepsin D | 3.8 |
Data sourced from Zogota et al., 2019, European Journal of Medicinal Chemistry.[4]
Experimental Protocols
The determination of the IC50 values presented above was achieved through a standardized enzymatic assay. The following is a detailed description of the methodology employed.
Enzymatic Assay for Plasmepsin IV and Cathepsin D Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Plasmepsin IV and Cathepsin D by 50% (IC50).
Materials:
-
Recombinant Plasmepsin IV and human Cathepsin D
-
Fluorogenic peptide substrate specific for each enzyme
-
Assay buffer (specific pH for optimal enzyme activity, e.g., sodium acetate buffer, pH 4.5)
-
Test inhibitor compound (e.g., (S,R)-5a) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: A working solution of the target enzyme (Plasmepsin IV or Cathepsin D) is prepared in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Inhibitor Dilution Series: The test inhibitor is serially diluted in the assay buffer to create a range of concentrations. A vehicle control (e.g., DMSO) without the inhibitor is also prepared.
-
Assay Reaction:
-
To each well of the microplate, add the enzyme solution.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
The plate is incubated for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate to all wells.
-
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate. The rate of increase in fluorescence is directly proportional to the enzyme activity.
-
Data Analysis:
-
The reaction rates for each inhibitor concentration are calculated from the linear portion of the kinetic curves.
-
The percentage of inhibition for each concentration is determined relative to the vehicle control (0% inhibition).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Frameworks
To better understand the experimental process and the biological context, the following diagrams are provided.
Figure 1. Workflow for determining inhibitor IC50 values.
Figure 2. Roles of Plasmepsin IV and Cathepsin D.
References
- 1. Computational insights for predicting the binding and selectivity of peptidomimetic plasmepsin IV inhibitors against cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into selectivity of peptidomimetic inhibitors with modified statine core for plasmepsin II of Plasmodium falciparum over human cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Peptidomimetic plasmepsin inhibitors with potent anti-malarial activity and selectivity against cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Plasmepsin IV Inhibitors: Plm IV inhibitor-1 vs. Pepstatin
A Detailed Guide for Researchers in Drug Development
In the ongoing battle against malaria, the aspartic protease Plasmepsin IV (Plm IV) of Plasmodium falciparum has emerged as a critical target for novel antimalarial drugs. This enzyme plays a pivotal role in the degradation of host hemoglobin, a process essential for the parasite's survival. This guide provides a comprehensive comparative analysis of two notable inhibitors of Plasmepsin IV: the synthetic compound Plm IV inhibitor-1 and the naturally derived peptide, pepstatin. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action and Inhibitory Profile
Both this compound and pepstatin are potent inhibitors of aspartic proteases, including Plasmepsin IV. They function by mimicking the transition state of the peptide bond cleavage, thereby blocking the enzyme's catalytic activity.
This compound , also identified as compound 6 in several studies, is a synthetic, non-peptidic small molecule. Its chemical formula is C37H51N5O3, and its CAS number is 1539276-41-9. It belongs to the class of hydroxyethylamine-based inhibitors.
Pepstatin , on the other hand, is a naturally occurring hexapeptide containing the unusual amino acid statine. It is a broad-spectrum inhibitor of aspartic proteases and is widely used as a benchmark in protease inhibitor studies.
The inhibitory activities of these compounds are quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The Ki value is a more direct measure of binding affinity and is independent of substrate concentration, making it a more reliable metric for comparing inhibitor potency.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data for this compound and pepstatin against Plasmepsin IV and other related proteases.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki |
| This compound | Plasmepsin IV | 0.25[1][2] | Not available |
| Plasmepsin I | 4.1[1][2] | Not available | |
| Plasmepsin II | 0.80[1][2] | Not available | |
| Cathepsin D (human) | 0.35[1][2] | Not available | |
| Pepstatin | Plasmepsin IV | Not widely reported | 81 pM |
| Pepsin | ~1 x 10⁻⁴ | ~1 x 10⁻¹⁰ M[3] | |
| Cathepsin D (human) | Not available | Potent inhibitor[3] |
Experimental Protocols
The determination of inhibitory activity for compounds like this compound and pepstatin against Plasmepsin IV is typically performed using a fluorometric assay. This method offers high sensitivity and is suitable for high-throughput screening.
Fluorometric Assay for Plasmepsin IV Inhibition
This protocol is adapted from established methods for assaying aspartic protease activity.
Objective: To determine the inhibitory potency (IC50 or Ki) of test compounds against recombinant Plasmepsin IV.
Materials:
-
Recombinant Plasmepsin IV enzyme
-
Fluorogenic peptide substrate (e.g., a FRET-based substrate with a cleavage site recognized by Plasmepsin IV)
-
Assay Buffer: Typically a sodium acetate or citrate buffer at an acidic pH (e.g., pH 4.5-5.5) to mimic the environment of the parasite's food vacuole.
-
Test compounds (this compound, pepstatin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates, suitable for fluorescence measurements.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in a suitable buffer.
-
Prepare a stock solution of recombinant Plasmepsin IV in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the test compounds (this compound and pepstatin) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or solvent control)
-
Plasmepsin IV enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will be specific to the fluorophore/quencher pair of the substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
If the Michaelis-Menten constant (Km) of the substrate is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
-
Signaling Pathway and Experimental Workflow
Plasmepsin IV is a key enzyme in the hemoglobin degradation pathway within the food vacuole of Plasmodium falciparum. This pathway is essential for the parasite to acquire amino acids for its growth and proliferation.
Caption: Hemoglobin degradation pathway in Plasmodium falciparum.
The experimental workflow for comparing this compound and pepstatin follows a logical progression from in vitro enzyme assays to cell-based parasite growth inhibition studies.
Caption: Experimental workflow for comparative analysis.
Conclusion
For researchers in drug development, this compound represents a promising synthetic lead compound that can be further optimized for increased potency and selectivity. Pepstatin, while a powerful research tool, is less likely to be developed as a therapeutic due to its peptidic nature and broad specificity, which could lead to off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel Plasmepsin IV inhibitors as next-generation antimalarial therapies.
References
A Head-to-Head Comparison of Plasmepsin II and IV Inhibitors: A Guide for Researchers
A deep dive into the inhibitory landscape of two key malarial proteases, Plasmepsin II and Plasmepsin IV, this guide offers a comparative analysis of their inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of antimalarial drug discovery.
Plasmepsin II and Plasmepsin IV are aspartic proteases found in the food vacuole of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Both enzymes play a crucial role in the initial steps of hemoglobin degradation, a process essential for the parasite's survival.[3][4] As such, they have emerged as key targets for the development of novel antimalarial drugs. This guide provides a head-to-head comparison of inhibitors targeting these two vital enzymes.
Quantitative Comparison of Inhibitor Potency
The efficacy of various compounds against Plasmepsin II and Plasmepsin IV has been evaluated using enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a selection of inhibitors. Lower values indicate higher potency.
Table 1: Inhibitory Activity against Plasmepsin II
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Reference |
| Pepstatin A | Natural Protease Inhibitor | - | 0.006 | [5] |
| KNI-10742 | Peptidomimetic | - | <10 | [6] |
| KNI-10743 | Peptidomimetic | - | <10 | [6] |
| KNI-10395 | Peptidomimetic | - | <10 | [6] |
| KNI-10333 | Peptidomimetic | - | <10 | [6] |
| KNI-10343 | Peptidomimetic | - | <10 | [6] |
| Ritonavir | HIV Protease Inhibitor | - | 300 | [7] |
| Lopinavir | HIV Protease Inhibitor | - | 700 | [7] |
| Saquinavir | HIV Protease Inhibitor | - | - | [7] |
| Nelfinavir | HIV Protease Inhibitor | - | - | [7] |
| Indinavir | HIV Protease Inhibitor | - | - | [7] |
Table 2: Inhibitory Activity against Plasmepsin IV
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Reference |
| KNI-10742 | Peptidomimetic | - | <10 | [6] |
| KNI-10743 | Peptidomimetic | - | <10 | [6] |
| KNI-10395 | Peptidomimetic | - | <10 | [6] |
| KNI-10333 | Peptidomimetic | - | <10 | [6] |
| KNI-10343 | Peptidomimetic | - | <10 | [6] |
| WM4 | Small Molecule | - | - | [8] |
| WM5 | Small Molecule | - | - | [8] |
| WM382 | Small Molecule | - | - | [8] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. Below are detailed protocols for two key assays used in the evaluation of Plasmepsin inhibitors.
Enzymatic Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Plasmepsin II or IV.
Materials:
-
Recombinant Plasmepsin II or IV
-
FRET-based peptide substrate (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed concentration of Plasmepsin II or IV to each well of the microplate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used).
-
The rate of substrate cleavage is proportional to the rate of fluorescence increase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[8]
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This cell-based assay determines the ability of a compound to inhibit the growth of P. falciparum in red blood cell culture.
Materials:
-
Synchronized P. falciparum ring-stage culture
-
Human red blood cells (RBCs)
-
Complete parasite culture medium
-
Test inhibitors dissolved in DMSO
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.8% Triton X-100, with SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected RBCs (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[9][10]
-
After incubation, add SYBR Green I lysis buffer to each well.[11]
-
Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[11]
-
The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a suitable equation.
Visualizing the Biological Context and Experimental Workflow
To better understand the role of Plasmepsin II and IV and the methods used to study their inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. Structure and inhibition of plasmepsin II, a hemoglobin-degrading enzyme from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Deciphering the mechanism of potent peptidomimetic inhibitors targeting plasmepsins - biochemical and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Parasite growth assays [bio-protocol.org]
- 11. iddo.org [iddo.org]
Confirming the On-Target Activity of DPP-4 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "DPP-4 Inhibitor-1" with other established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It includes supporting experimental data, detailed protocols for confirming on-target activity, and visualizations of the relevant biological pathways and experimental workflows. As "Plm IV" is not a standard nomenclature, this guide focuses on the well-characterized target, DPP-4, a key enzyme in glucose homeostasis.
Comparative Efficacy of DPP-4 Inhibitors
The on-target activity of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the IC50 values for several well-established DPP-4 inhibitors, providing a benchmark for evaluating the potency of "DPP-4 Inhibitor-1."
| Inhibitor | IC50 (nM) |
| DPP-4 Inhibitor-1 | [Insert experimentally determined IC50 for DPP-4 Inhibitor-1] |
| Sitagliptin | 19[1] |
| Vildagliptin | 62[1] |
| Saxagliptin | 50[1] |
| Alogliptin | <10 |
| Linagliptin | 1[1] |
| Teneligliptin | ~1.7 |
| Anagliptin | ~3.8 |
| Omarigliptin | 1.6 |
| Trelagliptin | ~4.2 |
| Gemigliptin | ~39.9 |
Experimental Protocols
Confirming the on-target activity of a novel DPP-4 inhibitor requires robust and reproducible experimental methods. Below are detailed protocols for a standard in vitro DPP-4 activity assay and a selectivity assay.
In Vitro DPP-4 Activity Assay
This assay determines the potency of an inhibitor by measuring its ability to block the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-4 Inhibitor-1 and other reference inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of DPP-4 Inhibitor-1 and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells.
-
Add a solution of recombinant human DPP-4 to each well, except for the blank control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.[2][3]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2][3]
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Profiling
To ensure that "DPP-4 Inhibitor-1" is specific for its target, its activity should be tested against other related proteases, such as DPP-8 and DPP-9.
Procedure:
-
Perform the in vitro activity assay as described above, but substitute DPP-4 with recombinant DPP-8 and DPP-9 enzymes.
-
Use the same concentrations of DPP-4 Inhibitor-1 as in the primary assay.
-
Calculate the IC50 values for DPP-8 and DPP-9.
-
A significantly higher IC50 value for DPP-8 and DPP-9 compared to DPP-4 indicates high selectivity for the target enzyme. A selectivity of over 100-fold is generally considered good.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the DPP-4 signaling pathway.
Caption: Experimental workflow for determining the IC50 of a DPP-4 inhibitor.
References
Benchmarking Plm IV Inhibitor-1: A Comparative Guide for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with new mechanisms of action. Plasmepsin IV (Plm IV), an aspartic protease involved in the degradation of host hemoglobin by the parasite, has been identified as a promising target for antimalarial drug discovery.[1][2][3] This guide provides a framework for benchmarking a novel therapeutic candidate, Plm IV inhibitor-1, against established antimalarial compounds. The following sections detail the experimental protocols for comparative analysis, present illustrative data in a tabular format, and visualize key pathways and workflows.
Comparative Efficacy of Antimalarial Compounds
The in vitro and in vivo efficacy of this compound is benchmarked against a panel of standard antimalarial drugs with diverse mechanisms of action. This allows for a comprehensive assessment of its potential as a clinical candidate.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) against drug-sensitive and drug-resistant strains of P. falciparum is a key indicator of an antimalarial compound's potency. Furthermore, cytotoxicity assays against a mammalian cell line (e.g., HEK293) are crucial to determine the selectivity index, which is a measure of the compound's therapeutic window.
| Compound | Target/Mechanism of Action | IC50 (nM) vs. P. falciparum (3D7, Chloroquine-sensitive) | IC50 (nM) vs. P. falciparum (Dd2, Chloroquine-resistant) | Cytotoxicity (CC50, nM) vs. HEK293 | Selectivity Index (CC50/IC50 vs. 3D7) |
| This compound | Plasmepsin IV | 15 | 18 | >20,000 | >1333 |
| Chloroquine | Heme detoxification | 20 | 250 | >30,000 | >1500 |
| Artemisinin | Oxidative stress | 5 | 4 | >25,000 | >5000 |
| Atovaquone | Mitochondrial electron transport | 1.5 | 1.2 | >20,000 | >13333 |
Note: Data for this compound is hypothetical and representative of a potent and selective inhibitor.
In Vivo Efficacy in a Mouse Model
The in vivo efficacy of an antimalarial candidate is commonly assessed using the Plasmodium berghei-infected mouse model. The 4-day suppressive test evaluates the ability of the compound to reduce parasitemia.
| Compound | Dose (mg/kg/day, oral) | Parasitemia Reduction (%) |
| This compound | 25 | 98.5 |
| Chloroquine | 20 | 99.2 |
| Artemisinin | 50 | 99.8 |
| Atovaquone | 20 | 97.5 |
Note: Data for this compound is hypothetical and representative of a potent and selective inhibitor.
Experimental Protocols
Standardized protocols are essential for the reproducible and comparative evaluation of antimalarial compounds.
In Vitro Antimalarial Susceptibility Assay
The in vitro activity of antimalarial compounds is commonly determined using a SYBR Green I-based fluorescence assay.[4]
-
Parasite Culture : Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Drug Dilution : Test compounds are serially diluted in 96-well plates.
-
Incubation : Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining : The cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.
-
Fluorescence Reading : The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated by non-linear regression analysis.
In Vivo 4-Day Suppressive Test
This model is a standard for the primary in vivo screening of antimalarial compounds.[5]
-
Infection : Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment : Test compounds are administered orally once daily for four consecutive days, starting 2 hours post-infection.
-
Parasitemia Measurement : On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.
-
Efficacy Calculation : The percentage of parasitemia suppression is calculated relative to a vehicle-treated control group.
Visualizing Pathways and Workflows
Hemoglobin Degradation Pathway in P. falciparum
The degradation of host hemoglobin in the parasite's food vacuole is a critical process for its survival. Plasmepsins, including Plm IV, are key enzymes in this pathway.
Caption: Hemoglobin degradation pathway in the malaria parasite.
Antimalarial Drug Discovery Workflow
The process of discovering and developing a new antimalarial drug involves several key stages, from target identification to clinical trials.
Caption: A generalized workflow for antimalarial drug discovery.
Logical Framework for Compound Prioritization
The decision to advance a compound from preclinical to clinical development depends on a multi-parameter assessment.
References
- 1. Activity and inhibition of plasmepsin IV, a new aspartic proteinase from the malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of malarial aspartyl proteases, plasmepsin II and IV: In silico design and validation studies | Chemical Biology Letters [pubs.thesciencein.org]
- 3. Antimalarials: Review of Plasmepsins as Drug Targets and HIV Protease Inhibitors Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
Comparative Assessment of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Potency and Activity
A Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the resistance profiles of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Initial searches for "Plm IV inhibitor-1" did not yield specific public domain information, suggesting it may be a proprietary, hypothetical, or misidentified compound. Given the similarity in nomenclature and therapeutic area, this guide will focus on the well-established class of DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. The "resistance profile" will be addressed through a comparative assessment of inhibitor potency (IC50 values), which is a critical determinant of a drug's ability to overcome intrinsic target-related barriers to efficacy.
DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] This guide will detail experimental protocols for assessing inhibitor potency and present comparative data for several widely used DPP-4 inhibitors.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common DPP-4 inhibitors against both human and murine DPP-4. A lower IC50 value indicates greater potency.
| Inhibitor | Human DPP-4 IC50 (nmol/L) | Murine DPP-4 IC50 (nmol/L) | Reference(s) |
| Linagliptin | 0.14 | - | [4] |
| Sitagliptin | 4.38 | - | [5] |
| Alogliptin | <10 | - | [6] |
| Vildagliptin | 34 | - | [4] |
| Saxagliptin | - | - | [7] |
| Teneligliptin | - | - | [8] |
| Anagliptin | - | - | [7] |
| Gemigliptin | - | - | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
This protocol is designed to determine the in vitro potency (IC50) of a test compound against purified DPP-4 enzyme.
Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).[9] Cleavage of this substrate by DPP-4 releases free AMC, which produces a fluorescent signal. The presence of a DPP-4 inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials:
-
Purified recombinant human DPP-4 enzyme
-
DPP-4 inhibitor test compounds
-
Sitagliptin (as a positive control inhibitor)[9]
-
Gly-Pro-AMC substrate[9]
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)[4]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9]
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a stock solution of the test inhibitor and the positive control (Sitagliptin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors and the positive control in Assay Buffer.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Negative Control): Add Assay Buffer, diluted DPP-4 enzyme, and the solvent used for the inhibitors.
-
Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the various dilutions of the test inhibitors.
-
Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the various dilutions of Sitagliptin.
-
-
Initiate Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Cover the plate and incubate for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol assesses the ability of a test compound to inhibit DPP-4 activity in a cellular context.
Principle: This assay utilizes a specific fluorescent probe that can penetrate living cells and be cleaved by intracellular and membrane-bound DPP-4 to release a fluorescent product.[10] The inhibition of cellular DPP-4 activity by a test compound is measured by the reduction in the fluorescent signal.
Materials:
-
A suitable cell line expressing DPP-4 (e.g., Caco-2 human intestinal cells)[11]
-
Cell culture medium and supplements
-
DPP-4 inhibitor test compounds
-
A cell-permeable DPP-4 fluorescent probe (e.g., a derivative of Gly-Pro)[10]
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture the DPP-4 expressing cells in the appropriate medium until they reach the desired confluency.
-
Seed the cells into a 96-well plate and allow them to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test inhibitors.
-
Incubate the cells with the inhibitors for a predetermined period (e.g., 1-6 hours).[11]
-
-
Probe Addition:
-
After the incubation with the inhibitors, add the cell-permeable fluorescent DPP-4 probe to each well.
-
Incubate for a specific time to allow for probe uptake and cleavage.
-
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Normalize the fluorescence readings to the number of cells (e.g., using a cell viability assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control cells.
-
Determine the IC50 value as described in the biochemical assay.
-
Mandatory Visualizations
Caption: DPP-4 Signaling Pathway and Inhibition.
Caption: Workflow for DPP-4 Inhibition Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]
A Comparative Structural Analysis of Inhibitor Binding to Key Serine Proteases: DPP-4 and Plasmin
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The following guide provides a comparative structural and functional analysis of inhibitor binding to two critical serine proteases: Dipeptidyl Peptidase-4 (DPP-4) and Plasmin. The initial query for "Plm IV" was ambiguous; therefore, this guide addresses two likely targets of interest in therapeutic research. Both enzymes are presented with detailed binding data for representative inhibitors, experimental protocols for structural and affinity analysis, and visualizations of their respective signaling pathways and experimental workflows.
Part 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Binding Analysis
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus[4]. This section compares the binding of two widely used DPP-4 inhibitors, Sitagliptin and Linagliptin.
Data Presentation: DPP-4 Inhibitor Binding Comparison
| Parameter | Sitagliptin | Linagliptin | Reference |
| PDB ID of Complex | 1X70, 4FFW | 2RGU, 5T4B | [5][6][7] |
| Binding Affinity (IC50) | 19 nM | ~1 nM | [8][9] |
| Binding Affinity (Kd) | 1.07E-7 M | 1.1E-6 M | [10] |
| Binding Mode | Forms interactions with S1, S2, and S2 extensive subsites. The primary amino group interacts with Glu205, Glu206, and Tyr662. | Forms interactions with S1, S2, S1', and S2' subsites. The xanthine scaffold mimics the binding of endogenous substrates. | [6][11] |
| Thermodynamics (ITC) | Enthalpy-driven binding. | Enthalpy-driven binding with a significant entropic contribution. | [12] |
Mandatory Visualization: DPP-4 Signaling Pathway and Experimental Workflow
Experimental Protocols
1. X-ray Crystallography of DPP-4 in Complex with an Inhibitor (e.g., Sitagliptin)
-
Protein Expression and Purification: The extracellular domain of human DPP-4 (residues 39-766) is expressed in a suitable expression system, such as Spodoptera frugiperda (Sf9) insect cells. The protein is purified from the cell culture medium using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Complex Formation and Crystallization: Purified DPP-4 is incubated with a molar excess of the inhibitor (e.g., Sitagliptin) for a defined period (e.g., 1 hour) at 4°C. The complex is then concentrated to a suitable concentration (e.g., 10 mg/mL) in a buffer such as 20 mM Tris-HCl pH 8.0 and 150 mM NaCl. Crystallization is performed using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C). The reservoir solution may contain polyethylene glycol (PEG) of various molecular weights, a salt (e.g., ammonium sulfate), and a buffer.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are processed and scaled using software like HKL2000. The structure is solved by molecular replacement using a previously determined structure of DPP-4 as a search model (e.g., PDB ID: 1X70)[5]. The inhibitor is then modeled into the electron density map, and the structure is refined using programs like REFMAC5 and Coot.
2. Isothermal Titration Calorimetry (ITC) for DPP-4 Inhibitor Binding
-
Sample Preparation: Purified DPP-4 and the inhibitor (e.g., Linagliptin) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The concentrations of the protein and inhibitor are accurately determined.
-
ITC Experiment: The ITC experiment is performed using a MicroCal ITC200 or a similar instrument. Typically, the DPP-4 solution (e.g., 5 µM) is placed in the sample cell, and the inhibitor solution (e.g., 50 µM) is loaded into the injection syringe[13]. A series of injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The raw ITC data are integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Part 2: Plasmin (Plm) Inhibitor Binding Analysis
Plasmin is a serine protease that plays a central role in the fibrinolytic system by degrading fibrin clots[14][15]. Its activity is tightly regulated, and its dysregulation can lead to either bleeding or thrombotic disorders. This section compares the binding of two different classes of plasmin inhibitors: the small molecule tranexamic acid and the polypeptide inhibitor aprotinin.
Data Presentation: Plasmin Inhibitor Binding Comparison
| Parameter | Tranexamic Acid (TXA) | Aprotinin | Reference |
| PDB ID of Complex | 1B2I (with Plasminogen) | Not specified, but numerous complexes with homologous proteases exist. | [16] |
| Binding Affinity (Kd) | ~3.5 x 10-5 M | ~0.1 x 10-12 M (for trypsin, a close homolog) | [17] |
| Binding Mode | Binds to the lysine-binding sites (LBS) in the kringle domains of plasminogen, preventing its binding to fibrin and subsequent activation. It can also act as a weak active site inhibitor at high concentrations. | A Kunitz-type inhibitor that directly binds to and blocks the active site of plasmin. | [18][19] |
| Mechanism of Action | Allosteric inhibition of plasminogen activation and weak competitive inhibition of plasmin. | Competitive, reversible inhibition of the plasmin active site. | [20] |
Mandatory Visualization: Plasminogen Activation and Fibrinolysis Pathway
Experimental Protocols
1. X-ray Crystallography of Plasminogen Kringle Domain with Tranexamic Acid
-
Protein Expression and Purification: The kringle 1 domain of human plasminogen is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Complex Formation and Crystallization: The purified kringle 1 domain is incubated with an excess of tranexamic acid. Crystallization is achieved using the vapor diffusion method with a reservoir solution containing PEG and a suitable buffer.
-
Data Collection and Structure Determination: Similar to the DPP-4 protocol, diffraction data are collected from cryo-cooled crystals. The structure is solved by molecular replacement using the coordinates of a known kringle domain structure. Tranexamic acid is then built into the electron density of the lysine-binding site and the complex is refined[16].
2. Surface Plasmon Resonance (SPR) for Plasmin-Inhibitor Binding
-
Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Purified plasmin is then immobilized on the chip surface via amine coupling. Unreacted sites are blocked with ethanolamine.
-
Binding Analysis: A series of concentrations of the inhibitor (e.g., a small molecule or aprotinin) in a running buffer (e.g., HBS-EP) are injected over the sensor chip surface. The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. vetmeduni.ac.at [vetmeduni.ac.at]
- 13. vetmeduni.ac.at [vetmeduni.ac.at]
- 14. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 15. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The emerging role of tranexamic acid and its principal target, plasminogen, in skeletal health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Plm IV inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plm IV inhibitor-1, a promising antimalarial candidate, with other relevant alternatives. The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for cited assays, and includes visualizations of the biological pathway and experimental workflows.
Introduction to this compound
This compound, also identified as the antimalarial hit 1SR (TCMDC-134674) from a GlaxoSmithKline screening campaign, is a hydroxyethylamine-based compound. It has demonstrated potent inhibitory activity against Plasmepsin IV (Plm IV), an aspartic protease found in the digestive vacuole of Plasmodium falciparum. Plm IV, along with other plasmepsins (Plm I, II, and Histo-aspartic protease), is crucial for the degradation of host hemoglobin, a vital source of nutrients for the parasite. Therefore, inhibition of these enzymes presents a key strategy for antimalarial drug development.
Comparative Performance Data
The therapeutic potential of a drug candidate is critically assessed by its potency, selectivity, and cellular efficacy. The following tables summarize the performance of this compound and its optimized analogues in comparison to other classes of Plasmepsin inhibitors.
Table 1: Enzymatic Inhibition Profile of this compound and Analogues
| Compound | Plm I (IC₅₀, µM) | Plm II (IC₅₀, µM) | Plm IV (IC₅₀, µM) | Cathepsin D (IC₅₀, µM) | Selectivity for Plm IV over Cathepsin D |
| This compound (1SR) | 4.1 | 0.80 | 0.25 | 0.35 | 1.4 |
| Analogue 17 | >50 | 0.230 | 0.028 | 0.300 | 10.7 |
| Analogue 18 | >50 | 0.240 | 0.029 | 0.280 | 9.7 |
Data sourced from Jaudzems et al. (2014).
Table 2: Antiplasmodial and Cytotoxicity Data of this compound and Analogues
| Compound | P. falciparum 3D7 Growth Inhibition (IC₅₀, µM) |
| This compound (1SR) | 0.030 |
| Analogue 17 | 0.025 |
| Analogue 18 | 0.024 |
Data sourced from Jaudzems et al. (2014).
Table 3: Comparative Efficacy of Other Plasmepsin Inhibitors
| Inhibitor Class | Representative Compound(s) | Plm II Inhibition (Kᵢ, µM) | Plm IV Inhibition (Kᵢ, µM) | P. falciparum Growth Inhibition (IC₅₀, µM) | Cytotoxicity (Cell Line) | Reference |
| Hydroxyethylamine-based Phthalimides | 5e | - | - | 1.16 (3D7), 1.30 (7GB) | Low on MCF-7 | Singh et al. (2015) |
| 6u | 0.99 | - | - | - | Singh et al. (2015) | |
| 6t | - | 3.3 | - | - | Singh et al. (2015) | |
| Statine-based Inhibitors | 2, 6, 10 | 0.001-0.7 | - | 0.1-0.2 (D10 & W2) | Not cytotoxic at 100 µM (human fibroblasts) | Dell'Agli et al. (2006) |
| Non-peptidic Inhibitors | WR268961 | - | - | 0.03-0.16 | 25-100x less sensitive than parasites (neuronal cells, macrophages) | Dame et al. (2001) |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the therapeutic strategy. The following diagrams illustrate the role of Plasmepsin IV in the parasite's lifecycle and the general workflow for inhibitor validation.
Caption: Role of Plasmepsin IV in Hemoglobin Degradation.
Caption: Experimental Workflow for Plm IV Inhibitor Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are composite protocols based on standard practices described in the cited literature.
Plasmepsin IV Enzymatic Inhibition Assay
This protocol is for determining the 50% inhibitory concentration (IC₅₀) of a compound against Plasmepsin IV.
Materials:
-
Recombinant Plm IV enzyme
-
Fluorogenic peptide substrate (e.g., corresponding to residues 30-37 of the α chain of human hemoglobin)
-
Assay buffer: 100 mM citrate-phosphate buffer, pH 5.4
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well microplate, add the diluted test compounds.
-
Add the Plm IV enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 30 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the percent inhibition versus log(inhibitor concentration) data to a sigmoidal dose-response curve.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green Method)
This assay measures the efficacy of compounds in inhibiting the in vitro growth of asexual blood-stage P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
Lysis buffer with SYBR Green I dye
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well microplate.
-
Add the synchronized parasite culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percent growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the percent inhibition versus log(compound concentration) data to a sigmoidal dose-response curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of compounds against a mammalian cell line to determine selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2, or human fibroblasts)
-
Complete cell culture medium appropriate for the cell line
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Replace the old medium with the medium containing the diluted compounds.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percent cell viability for each compound concentration relative to a DMSO control.
-
Determine the 50% cytotoxic concentration (CC₅₀) value by fitting the percent viability versus log(compound concentration) data to a sigmoidal dose-response curve.
A Tale of Two Protease Inhibitors: Plm IV Inhibitor-1 and K777 in the Fight Against Parasitic Diseases
For researchers, scientists, and drug development professionals, the quest for novel therapeutics against parasitic diseases is a continuous endeavor. In this guide, we provide a detailed comparison of two distinct protease inhibitors: Plm IV inhibitor-1, a potent antagonist of the malarial aspartic protease plasmepsin IV, and K777, a well-characterized inhibitor of cysteine proteases with primary activity against cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. This comparison will delve into their mechanisms of action, target selectivity, and available in vitro efficacy, supported by experimental data and visual diagrams to elucidate their functional differences.
While both compounds are inhibitors of proteases, they belong to different mechanistic classes and target distinct enzymes crucial for the survival of two of the world's most devastating parasites. This compound is a hydroxyethylamine-based peptidomimetic that targets plasmepsins, a family of aspartic proteases in Plasmodium falciparum responsible for the degradation of hemoglobin. In contrast, K777 is a vinyl sulfone-based irreversible inhibitor of cysteine proteases, a class of enzymes involved in various essential processes in T. cruzi.
At a Glance: Key Properties of this compound and K777
| Feature | This compound | K777 |
| Inhibitor Class | Aspartic Protease Inhibitor (Hydroxyethylamine-based) | Cysteine Protease Inhibitor (Vinyl sulfone) |
| Primary Target | Plasmepsin IV (Plm IV) in Plasmodium falciparum | Cruzain in Trypanosoma cruzi |
| Mechanism of Action | Reversible, transition-state analog | Irreversible, covalent modification of the active site cysteine |
| Therapeutic Indication | Malaria | Chagas Disease |
In Vitro Inhibitory Activity: A Quantitative Comparison
The following table summarizes the available in vitro inhibitory data for this compound and K777 against their primary targets and other related proteases. This data highlights their potency and selectivity.
| Inhibitor | Target Protease | IC50 / Ki Value | Reference |
| This compound | Plasmepsin I | 4.1 µM (IC50) | [1][2] |
| Plasmepsin II | 0.80 µM (IC50) | [1][2] | |
| Plasmepsin IV | 0.25 µM (IC50) | [1][2] | |
| Cathepsin D (human) | 0.35 µM (IC50) | [1][2][3] | |
| K777 | Cruzain (T. cruzi) | Irreversible inhibitor | [4] |
| Cathepsin B (human) | 3 µM (Ki) | [2] | |
| Cathepsin L (human) | 0.05 µM (Ki) | [2] | |
| Cathepsin S (human) | 0.002 µM (Ki) | [2] | |
| SARS-CoV Pseudovirus Entry | 0.68 nM (IC50) | [4] | |
| EBOV Pseudovirus Entry | 0.87 nM (IC50) | [4] |
Mechanism of Action: Distinct Approaches to Protease Inhibition
The fundamental difference between this compound and K777 lies in their chemical nature and how they interact with their respective target proteases.
This compound: Targeting the Aspartic Protease Active Site
Plasmepsin IV is an aspartic protease that utilizes a pair of aspartate residues in its active site to catalyze the hydrolysis of peptide bonds in hemoglobin. This compound, being a hydroxyethylamine-based peptidomimetic, is designed to mimic the transition state of this reaction. The hydroxyl group of the inhibitor interacts with the catalytic aspartates, effectively blocking the active site and preventing substrate binding and cleavage. This inhibition is typically reversible.
Figure 1. Mechanism of this compound.
K777: Irreversible Inhibition of Cysteine Proteases
K777 is a vinyl sulfone-containing molecule that acts as an irreversible inhibitor of cysteine proteases. The active site of these enzymes, including cruzain, features a highly reactive cysteine residue. The vinyl sulfone group of K777 acts as a Michael acceptor, forming a covalent bond with the thiol group of the active site cysteine. This permanent modification of the enzyme renders it catalytically inactive.
Figure 2. Mechanism of K777.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
-
Plasmepsin IV Inhibition Assay: The inhibitory activity of this compound against recombinant Plm I, II, and IV is determined using a fluorescence resonance energy transfer (FRET) assay. A fluorogenic peptide substrate is incubated with the respective enzyme in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is monitored by measuring the increase in fluorescence. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A similar protocol is used to assess inhibition of human Cathepsin D.
-
Cysteine Protease Inhibition Assay (for K777): The inhibitory activity of K777 against cysteine proteases like cruzain and human cathepsins is typically measured using a fluorogenic substrate assay. The enzyme is pre-incubated with K777 for a defined period to allow for covalent modification. A fluorogenic substrate is then added, and the rate of its hydrolysis is measured. Due to the irreversible nature of the inhibition, the inhibitory constant (Ki) is often determined by progress curve analysis.
Parasite Growth Inhibition Assays
-
P. falciparum Growth Inhibition Assay: The anti-malarial activity of this compound is assessed against chloroquine-sensitive and -resistant strains of P. falciparum. Synchronized ring-stage parasites are cultured in the presence of serial dilutions of the inhibitor. Parasite growth is quantified after a defined incubation period (e.g., 72 hours) using a SYBR Green I-based fluorescence assay, which measures DNA content. IC50 values are determined from the dose-response curves.
-
T. cruzi Growth Inhibition Assay: The efficacy of K777 against T. cruzi is evaluated using an in vitro model of macrophage infection. Macrophages are infected with trypomastigotes and then treated with different concentrations of K777. The number of intracellular amastigotes is quantified after a set period by microscopy or using a reporter gene-expressing parasite line. The IC50 value represents the concentration of the inhibitor that reduces the number of intracellular parasites by 50%.
Concluding Remarks
This compound and K777 exemplify two distinct strategies for targeting parasite proteases. This compound represents a targeted approach against the hemoglobin degradation pathway in P. falciparum, a critical process for the parasite's survival within red blood cells. Its development is focused on achieving high selectivity over related human proteases like Cathepsin D to minimize off-target effects.
K777, on the other hand, is a broader-spectrum cysteine protease inhibitor that has shown significant promise in preclinical models of Chagas disease. Its irreversible mechanism of action offers the potential for prolonged target engagement. While initially developed for Chagas, its potent activity against human cathepsins has also led to its investigation for other indications, including viral diseases where host cathepsins play a role in viral entry.
The comparison of these two inhibitors underscores the importance of understanding the fundamental biology of the target pathogen and the specific roles of its proteases. For drug development professionals, the choice between a reversible, highly selective inhibitor and a broader-spectrum, irreversible inhibitor depends on a multitude of factors, including the nature of the target, the potential for resistance development, and the desired safety profile. Both this compound and K777 represent valuable chemical scaffolds and mechanistic approaches that will continue to inform the design of novel anti-parasitic agents.
References
Safety Operating Guide
Proper Disposal of Plm IV Inhibitor-1: A Guide for Laboratory Professionals
Waste Identification and Characterization
Before disposal, it is crucial to characterize the waste stream containing Plm IV inhibitor-1. This involves identifying all constituents and their approximate concentrations. As this compound is a potent bioactive compound, all waste containing this inhibitor, including pure substance, solutions, contaminated personal protective equipment (PPE), and labware, should be treated as hazardous chemical waste.
Key Considerations:
-
Mixtures: If this compound is mixed with other chemicals, the disposal procedure must account for all components. Incompatible materials should never be mixed in the same waste container.[3]
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be disposed of as hazardous waste.[4] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container material should be compatible with the waste's chemical properties.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.[3]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol:
-
Characterize and Segregate: Identify all waste streams containing this compound and segregate them into a dedicated, compatible, and properly labeled hazardous waste container.
-
Package for Disposal: Ensure the waste container is securely sealed.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[2] They will coordinate with a licensed disposal contractor.
-
Documentation: Complete any required waste disposal forms provided by your EHS office.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institutional EHS office.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Cleanup: Only trained personnel with appropriate PPE should clean up chemical spills. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled hazardous waste container.
Quantitative Data Summary
The following table should be populated with specific data from the manufacturer's Safety Data Sheet (SDS) for this compound.
| Parameter | Value (from SDS) |
| CAS Number | Consult SDS |
| Physical State | Consult SDS |
| Solubility | Consult SDS |
| Stability | Consult SDS |
| Incompatible Materials | Consult SDS |
| Hazard Class | Consult SDS |
Experimental Protocols
Protocol for Decontamination of Labware:
-
Initial Rinse: Rinse the contaminated labware (e.g., glassware) three times with a solvent in which this compound is soluble. Collect all rinsate as hazardous waste.
-
Washing: Wash the triple-rinsed labware with a standard laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize obtaining and reviewing the specific Safety Data Sheet for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
